molecular formula C12H7ClN2O3S B1458886 3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride CAS No. 1423027-63-7

3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride

Cat. No.: B1458886
CAS No.: 1423027-63-7
M. Wt: 294.71 g/mol
InChI Key: RMENGPPTHWFIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride (CAS 1423027-63-7) is a high-value chemical intermediate designed for advanced research and development. Its molecular formula is C 12 H 7 ClN 2 O 3 S and it has a molecular weight of 294.71 . The core structure of the [1,2]oxazolo[5,4-b]pyridine scaffold is recognized in scientific literature for its potential in creating biologically active molecules . This particular derivative features a reactive sulfonyl chloride group, making it a versatile building block for the synthesis of sulfonamide and sulfonate compounds. The primary research applications of this compound are highlighted in patent literature, where related isoxazolo[5,4-b]pyridine scaffolds are explored for use as herbicidal agents . Furthermore, historical research on analogous 2-substituted phenyloxazolo[5,4-b]pyridines has demonstrated their potential as nonacidic antiinflammatory and analgesic agents , with activities comparable to some established pharmaceuticals . This suggests its utility in medicinal chemistry and pharmaceutical research for creating novel therapeutic candidates. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound is classified as hazardous. It carries the GHS signal word "Danger" and hazard statement H314, indicating it causes severe skin burns and eye damage . Appropriate personal protective equipment and handling procedures in a well-ventilated laboratory setting are essential.

Properties

IUPAC Name

3-phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O3S/c13-19(16,17)9-6-10-11(8-4-2-1-3-5-8)15-18-12(10)14-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMENGPPTHWFIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C=C(C=N3)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501206060
Record name Isoxazolo[5,4-b]pyridine-5-sulfonyl chloride, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501206060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423027-63-7
Record name Isoxazolo[5,4-b]pyridine-5-sulfonyl chloride, 3-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423027-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoxazolo[5,4-b]pyridine-5-sulfonyl chloride, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501206060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride: Properties, Synthesis, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties, synthetic strategies, and key experimental considerations for the novel compound, 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride. As a molecule uniting the biologically relevant oxazolo[5,4-b]pyridine scaffold with the highly reactive sulfonyl chloride functional group, this compound holds significant potential as a versatile intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its handling, characterization, and derivatization.

Introduction: Unveiling a Multifunctional Scaffold

The convergence of privileged heterocyclic structures with reactive functional groups is a cornerstone of modern chemical synthesis. 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride represents a compelling example of this paradigm. The oxazolo[5,4-b]pyridine core is a recognized pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2] Furthermore, this fused heterocyclic system has demonstrated interesting photoluminescent properties, suggesting applications in materials science.[1][3][4][5]

The introduction of a sulfonyl chloride group at the 5-position of this scaffold imparts significant synthetic utility. Aryl sulfonyl chlorides are potent electrophiles, serving as crucial precursors for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.[6] This guide will therefore explore the anticipated characteristics of this novel molecule, drawing upon established principles of physical organic chemistry and the known properties of its constituent fragments.

Predicted Physicochemical Properties

Direct experimental data for 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride is not currently available in the public domain. However, we can predict its key physicochemical properties based on the analysis of its structure and comparison with analogous compounds.

PropertyPredicted Value/CharacteristicRationale and Considerations
Molecular Formula C₁₂H₇ClN₂O₃SDerived from the chemical structure.
Molecular Weight 294.72 g/mol Calculated from the molecular formula.
Appearance Off-white to yellow solidAryl sulfonyl chlorides are typically crystalline solids. Color may arise from impurities or decomposition.
Melting Point 150-180 °C (decomposes)The rigid, planar heterocyclic core suggests a relatively high melting point. Decomposition upon melting is common for reactive sulfonyl chlorides.
Solubility Soluble in aprotic polar organic solvents (e.g., THF, Dichloromethane, Acetonitrile). Insoluble in water.The large organic framework predicts poor water solubility. The polar sulfonyl chloride group will enhance solubility in polar aprotic solvents.
Stability Moisture-sensitive. Prone to slow decomposition upon storage, especially if exposed to light or elevated temperatures.The sulfonyl chloride group is susceptible to hydrolysis.[6] Heteroaromatic sulfonyl chlorides, particularly those with electron-withdrawing groups, can be unstable and may undergo SO₂ extrusion.[7][8]

Synthesis and Mechanistic Considerations

The synthesis of 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride requires a multi-step approach, culminating in the introduction of the sulfonyl chloride functionality. Below are two plausible synthetic routes, each with its own set of advantages and challenges.

Route 1: Diazotization of a Precursor Amine

This classic and robust method involves the conversion of an amino group to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst (a modified Sandmeyer reaction).[9]

Synthesis_Route_1 A 3-Phenyl-5-amino- oxazolo[5,4-b]pyridine B Diazonium Salt Intermediate A->B  NaNO₂, aq. HCl  0-5 °C C 3-Phenyl-oxazolo[5,4-b]pyridine- 5-sulfonyl chloride B->C  SO₂, CuCl  Acetic Acid or Aqueous System Synthesis_Route_2 D 3-Phenyl-oxazolo[5,4-b]pyridine- 5-boronic acid E Palladium Catalytic Cycle D->E  Phenyl Chlorosulfate  Pd Catalyst (e.g., Pd(OAc)₂)  Base (e.g., Na₂CO₃) F 3-Phenyl-oxazolo[5,4-b]pyridine- 5-sulfonyl chloride E->F  Oxidative Addition,  SO₂ Insertion,  Reductive Elimination

Caption: Palladium-catalyzed synthesis of the target compound.

Trustworthiness & Self-Validating Systems: The success of this protocol relies on the purity of the boronic acid precursor and the exclusion of oxygen from the reaction to prevent catalyst deactivation. The reaction progress can be conveniently monitored by LC-MS to ensure complete consumption of the starting material before workup.

Reactivity Profile and Synthetic Applications

The synthetic utility of 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride stems from the high electrophilicity of the sulfur atom. This makes it an excellent substrate for nucleophilic substitution reactions.

Reactivity_Profile Target 3-Phenyl-oxazolo[5,4-b]pyridine- 5-sulfonyl chloride Sulfonamide Sulfonamide Derivative Target->Sulfonamide  Base (e.g., Pyridine, Et₃N) SulfonateEster Sulfonate Ester Derivative Target->SulfonateEster  Base (e.g., Pyridine) SulfonicAcid Sulfonic Acid Derivative Target->SulfonicAcid  Hydrolysis Amine Primary/Secondary Amine (R₂NH) Amine->Sulfonamide Alcohol Alcohol (R'OH) Alcohol->SulfonateEster Water Water (H₂O) Water->SulfonicAcid

Caption: Key reactions of 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride.

The primary applications of this compound will be in the synthesis of:

  • Sulfonamides: Reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) will yield the corresponding sulfonamides. [6]These are a critical class of compounds in medicinal chemistry.

  • Sulfonate Esters: Reaction with alcohols in the presence of a base will afford sulfonate esters. [6]* Sulfonic Acids: Hydrolysis, which can occur with atmospheric moisture, will lead to the formation of the corresponding sulfonic acid. [6]This is often an undesired side reaction.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and a key derivatization reaction.

Protocol 1: Synthesis via Diazotization

Objective: To synthesize 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride from 3-Phenyl-5-amino-oxazolo[5,4-b]pyridine.

Materials:

  • 3-Phenyl-5-amino-oxazolo[5,4-b]pyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂) gas

  • Copper(I) Chloride (CuCl)

  • Glacial Acetic Acid

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Suspend 3-Phenyl-5-amino-oxazolo[5,4-b]pyridine (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl at 0-5 °C in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the suspension while maintaining the temperature below 5 °C.

  • Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a saturated solution of SO₂ in glacial acetic acid and add a catalytic amount of CuCl (0.1 eq). Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous gas evolution (N₂) will be observed. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Pour the reaction mixture onto crushed ice and water. A precipitate should form.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dissolve the crude solid in DCM and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

  • Purify the product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Synthesis of a Sulfonamide Derivative

Objective: To synthesize N-benzyl-3-phenyl-oxazolo[5,4-b]pyridine-5-sulfonamide.

Materials:

  • 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride

  • Benzylamine

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add pyridine (2.0 eq).

  • Add benzylamine (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.

Conclusion

3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride is a promising, albeit currently hypothetical, molecule that offers significant potential as a building block in the synthesis of novel compounds with potential applications in pharmacology and materials science. Its synthesis, while requiring careful handling due to the reactive nature of the sulfonyl chloride group, is achievable through established synthetic methodologies. The protocols and predicted properties outlined in this guide provide a solid foundation for researchers to begin their exploration of this exciting new chemical entity.

References

  • EP0983982A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides - Google P
  • Selective Late‐Stage Sulfonyl Chloride Formation
  • Chemical reactivity of the sulfonyl chloride group - Benchchem.
  • Sulfonyl halide - Wikipedia.
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulf
  • MIT Open Access Articles Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulf
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchG
  • Synthesis and Optical Properties of Substituted Deriv
  • Synthesis and Optical Properties of Substituted Deriv
  • Reactivity and stereoselectivity of oxazolopyridines with a ring‐junction nitrogen atom | Request PDF - ResearchG
  • (1,3)Oxazolo(5,4-b)pyridine - PubChem - NIH.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Public
  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIV
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonyl
  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4- b]pyridine)
  • Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? - Reddit.
  • Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies - Taylor & Francis.
  • Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF - ResearchG
  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores - Preprints.org.
  • Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview)

Sources

Unraveling the Molecular Blueprint: A Technical Guide to Spectroscopic Data Analysis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Initial searches for a publicly documented chemical entity corresponding to CAS number 1423027-63-7 did not yield a definitive structure or associated spectroscopic data. This suggests the CAS number may be erroneous, proprietary, or related to a compound not yet disclosed in public scientific literature.

Therefore, this guide has been designed to serve as an in-depth technical framework for the spectroscopic analysis of a novel chemical entity (NCE) in a drug development context. It is structured to provide researchers, scientists, and drug development professionals with the foundational principles, experimental workflows, and data interpretation strategies essential for comprehensive molecular characterization.

Part 1: The Strategic Imperative of Spectroscopic Characterization

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure and purity is a cornerstone of scientific integrity and regulatory compliance. Spectroscopic techniques provide the empirical evidence that transforms a conceptual molecular design into a tangible, well-characterized entity. This guide will navigate the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Ultraviolet-Visible (UV-Vis) spectroscopy to construct a holistic and irrefutable molecular profile.

The logical flow of analysis, as depicted below, begins with mass spectrometry to confirm the molecular weight, followed by NMR to elucidate the detailed atomic connectivity, and complemented by IR and UV-Vis spectroscopy to identify functional groups and chromophores, respectively.

Spectroscopic_Workflow NCE Novel Chemical Entity (NCE) MS Mass Spectrometry (MS) Confirm Molecular Weight NCE->MS Initial Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Structure MS->NMR Structural Backbone Data_Package Comprehensive Data Package MS->Data_Package IR Infrared (IR) Spectroscopy Identify Functional Groups NMR->IR Functional Group Confirmation UV_Vis UV-Vis Spectroscopy Analyze Conjugated Systems NMR->UV_Vis Chromophore Analysis NMR->Data_Package IR->Data_Package UV_Vis->Data_Package

Caption: A typical workflow for the spectroscopic characterization of a novel chemical entity.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of Molecular Structure

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1][2][3][4]

Foundational Principles

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin align either with or against the field. The absorption of radiofrequency energy can cause these nuclei to flip to a higher energy state. The precise frequency required for this transition is highly sensitive to the local electronic environment, providing a unique fingerprint for each nucleus in the molecule.

Experimental Protocols

2.2.1 Sample Preparation for NMR Analysis

  • Solvent Selection: Dissolve approximately 5-10 mg of the NCE in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to ensure sample solubility and to avoid obscuring signals from the analyte.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

  • Filtration: Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade the spectral quality.

2.2.2 Data Acquisition

A standard suite of NMR experiments for structural elucidation includes:

  • ¹H NMR: Provides information on the number, environment, and coupling of protons.

  • ¹³C NMR: Shows the number and types of carbon atoms.

  • 2D COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.

Data Interpretation: A Hypothetical Case Study

Let's consider a hypothetical NCE with the proposed structure of a substituted piperidine derivative.

Table 1: Hypothetical ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.85d2H8.5Ar-H
7.50d2H8.5Ar-H
3.80t1H6.0CH-O
3.10m2H-Piperidine-H
2.80m2H-Piperidine-H
2.05m2H-Piperidine-H
1.80m2H-Piperidine-H

¹H NMR Interpretation: The two doublets in the aromatic region suggest a para-substituted benzene ring. The integration values correspond to the number of protons for each signal. The multiplicities (e.g., d for doublet, t for triplet, m for multiplet) and coupling constants provide information about neighboring protons, allowing for the piecing together of molecular fragments.

2D NMR Synergy: A COSY spectrum would show correlations between adjacent protons in the piperidine ring. An HSQC spectrum would link each proton signal to its corresponding carbon signal. An HMBC spectrum would be crucial for connecting the piperidine ring to the aromatic system and any other substituents.

Part 3: Mass Spectrometry: The Molecular Scale

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5][6][7][8] It is indispensable for determining the molecular weight of an NCE and for obtaining information about its elemental composition and fragmentation patterns.

Ionization Techniques

The choice of ionization technique is dependent on the analyte's properties:

  • Electrospray Ionization (ESI): Ideal for polar and large molecules.

  • Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar, volatile compounds.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Primarily used for large biomolecules.

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the NCE (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.

Data Interpretation

Table 2: Hypothetical HRMS Data

IonCalculated m/zObserved m/zMass Error (ppm)Elemental Composition
[M+H]⁺324.1234324.1231-0.9C₁₈H₁₈FN₂O₂

The HRMS data provides a highly accurate mass measurement, which allows for the determination of the elemental composition. The low mass error between the calculated and observed m/z values provides strong confidence in the proposed molecular formula.

Part 4: Vibrational and Electronic Spectroscopy: The Functional and Chromophoric Landscape

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information to NMR and MS, focusing on the functional groups and electronic properties of the molecule.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[9] The absorption frequencies are characteristic of specific functional groups.

Experimental Protocol (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid or liquid NCE directly on the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

Table 3: Hypothetical IR Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3350Medium, BroadN-H stretch (piperidine)
3050WeakAromatic C-H stretch
2950-2850StrongAliphatic C-H stretch
1680StrongC=O stretch (amide)
1600, 1480MediumAromatic C=C stretch
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. It is particularly useful for analyzing compounds with conjugated systems or chromophores.[11]

Experimental Protocol

  • Sample Preparation: Prepare a dilute solution of the NCE in a UV-transparent solvent (e.g., ethanol, hexane) in a quartz cuvette.

  • Data Acquisition: Record the absorbance spectrum over a range of approximately 200-800 nm.

Data Interpretation: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure. For our hypothetical substituted piperidine, a λmax around 254 nm would be consistent with the presence of the aromatic ring.

Part 5: The Self-Validating System: Data Integration

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they form a self-validating system.

Data_Integration cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational & Electronic Spectroscopy MS_Data HRMS Data (e.g., C₁₈H₁₈FN₂O₂) Final_Structure Final Validated Structure MS_Data->Final_Structure Molecular Formula H_NMR ¹H NMR (Aromatic, Piperidine Protons) TwoD_NMR 2D NMR (Connectivity) H_NMR->TwoD_NMR H_NMR->Final_Structure Proton Framework C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->TwoD_NMR C_NMR->Final_Structure Carbon Backbone TwoD_NMR->Final_Structure Atom Connectivity IR_Data IR Data (N-H, C=O, C-H stretches) IR_Data->Final_Structure Functional Groups UV_Vis_Data UV-Vis Data (λₘₐₓ confirms aromatic system) UV_Vis_Data->Final_Structure Conjugated System

Caption: Integration of multi-technique spectroscopic data to validate a chemical structure.

The molecular formula from HRMS provides the elemental building blocks. NMR spectroscopy then assembles these blocks by defining the connectivity and stereochemistry. IR and UV-Vis spectroscopy confirm the presence of key functional groups and chromophores predicted by the NMR-derived structure. Any inconsistencies in the data would immediately flag a potential issue with the proposed structure, prompting further investigation.

Conclusion

A meticulous and multi-faceted spectroscopic analysis is non-negotiable in the progression of a novel chemical entity from discovery to a potential therapeutic. By leveraging the complementary strengths of NMR, MS, IR, and UV-Vis spectroscopy, researchers can build a robust and defensible data package that unequivocally defines the molecular entity. This comprehensive characterization is fundamental to ensuring the quality, safety, and efficacy of new medicines.

References

  • Almac Group. (n.d.). NMR under GxP in Drug Development and Manufacturing. Retrieved from [Link]

  • Scribd. (n.d.). IR and UV Visible Spectroscopy Exploring The Invisible. Retrieved from [Link]

  • Dubrovkin, J. (2024). Data Analytics in Spectroscopy. Google Books.
  • Williamson, K. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Retrieved from [Link]

  • Technology Networks. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Retrieved from [Link]

  • Technology Networks. (2023, May 19). Mass Spectrometry: A Powerful Analytical Tool in Biopharma. Retrieved from [Link]

  • News-Medical.Net. (2022, November 7). NMR spectrometry analysis for drug discovery and development. Retrieved from [Link]

  • Bains, B. (2023, February 9). A Beginner's Guide to Mass Spectrometry. ACD/Labs. Retrieved from [Link]

  • Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 231–243. [Link]

  • Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

  • MRC Lab. (n.d.). UV-Visible Spectrophotometry vs. Infrared Spectrophotometry: A Comparative Analysis. Retrieved from [Link]

  • Avantes. (n.d.). UV/VIS Spectroscopy Applications in Chemistry. Retrieved from [Link]

Sources

The Discovery of 3-Phenyl-oxazolo[5,4-b]pyridine Scaffold Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Prominence of the Oxazolo[5,4-b]pyridine Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a rich source of biologically active molecules. Among these, the oxazolo[5,4-b]pyridine scaffold, a fused heterocyclic system isosteric to natural purine bases, has garnered significant attention for its diverse pharmacological potential.[1] This structural similarity allows these compounds to interact with a wide array of biological targets, including enzymes and receptors, making them attractive candidates for drug discovery programs.[2] Derivatives of the broader oxazolopyridine class have demonstrated a spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]

This in-depth technical guide focuses on a specific, promising subset: the 3-Phenyl-oxazolo[5,4-b]pyridine scaffold. The introduction of a phenyl group at the 3-position offers a key vector for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 3-Phenyl-oxazolo[5,4-b]pyridine derivatives, with a particular focus on their potential as anticancer agents.

Synthetic Strategies: Towards a Versatile and Efficient Protocol

The synthesis of the oxazolo[5,4-b]pyridine core can be achieved through several methodologies, primarily involving the construction of the oxazole ring onto a pre-existing pyridine framework. A common and effective approach involves the cyclization of 3-amino-pyridin-2(1H)-ones.[1] Based on established literature for related structures, a robust and adaptable protocol for the synthesis of 3-Phenyl-oxazolo[5,4-b]pyridine derivatives can be proposed.

A generalized synthetic scheme is presented below, followed by a detailed, step-by-step experimental protocol. This proposed synthesis is a self-validating system, with each step yielding a stable, characterizable intermediate.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Derivatization (Optional) A 3-Amino-4-phenyl-pyridin-2(1H)-one C N-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)amide A->C B Anhydride/Acid Chloride D N-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)amide F 3-Substituted-7-phenyl-oxazolo[5,4-b]pyridine D->F E Dehydrating Agent (e.g., POCl3) G 3-Substituted-7-phenyl-oxazolo[5,4-b]pyridine I Diverse Library of Derivatives G->I H Various Reagents

Caption: Proposed workflow for the synthesis of 3-Phenyl-oxazolo[5,4-b]pyridine derivatives.

Detailed Experimental Protocol: A Representative Synthesis

This protocol describes a two-step process for the synthesis of a representative 3-substituted-7-phenyl-oxazolo[5,4-b]pyridine.

Step 1: Synthesis of N-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide

  • Reagents and Equipment:

    • 3-Amino-4-phenyl-pyridin-2(1H)-one (1.0 eq)

    • Acetic anhydride (5.0 eq)

    • Glacial acetic acid (as solvent)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle

    • Ice bath

    • Büchner funnel and filter paper

  • Procedure:

    • To a round-bottom flask, add 3-amino-4-phenyl-pyridin-2(1H)-one and glacial acetic acid.

    • Stir the mixture at room temperature until the starting material is fully dissolved.

    • Add acetic anhydride dropwise to the solution.

    • Heat the reaction mixture to reflux and maintain for 10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • Pour the cooled mixture into cold water.

    • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure N-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide.

Step 2: Synthesis of 2-Methyl-7-phenyl-oxazolo[5,4-b]pyridine

  • Reagents and Equipment:

    • N-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (excess, as both reagent and solvent)

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle

    • Rotary evaporator

    • Ice bath

    • Saturated sodium bicarbonate solution

  • Procedure:

    • In a round-bottom flask, suspend N-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide in an excess of phosphorus oxychloride.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.

    • Slowly and cautiously quench the residue by pouring it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The resulting precipitate is the crude product. Collect the solid by vacuum filtration.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 2-methyl-7-phenyl-oxazolo[5,4-b]pyridine.

Biological Evaluation: Unveiling the Therapeutic Potential

The therapeutic potential of 3-Phenyl-oxazolo[5,4-b]pyridine derivatives is being actively explored, with a primary focus on their anticancer properties. The structural similarity to purine antimetabolites suggests that these compounds may interfere with nucleic acid synthesis and other critical cellular processes in rapidly dividing cancer cells.[2]

Anticancer Activity

While extensive data on the 3-phenyl-oxazolo[5,4-b]pyridine scaffold is still emerging, studies on closely related oxazolo[5,4-d]pyrimidine and thiazolo[4,5-d]pyrimidine derivatives provide valuable insights into their potential anticancer activity. These compounds have been shown to exhibit cytotoxic effects against a range of human cancer cell lines, including lung (A549), breast (MCF7), and colon (HT29) carcinoma cell lines.[2][3]

Table 1: Representative Anticancer Activity of Related Oxazolopyrimidine and Thiazolopyrimidine Derivatives

Compound IDScaffoldR GroupCancer Cell LineIC₅₀ (µM)Reference
3g Oxazolo[5,4-d]pyrimidine3-(N,N-dimethylamino)propylHT2958.4[2]
3b Thiazolo[4,5-d]pyrimidinePhenylA375 (Melanoma)< 50[3]
4b Pyridine derivative4-(diphenylamino)phenylA-5490.00803[5]
4e Pyridine derivative4-(diphenylamino)phenylMDA-MB-2310.0147[5]

Note: The data in this table is for related but not identical scaffolds to 3-Phenyl-oxazolo[5,4-b]pyridine and is intended to be illustrative of the potential of this class of compounds.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of oxazolopyrimidine derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival. One key target that has been identified for related scaffolds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] Inhibition of VEGFR-2 can disrupt angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Derivative 3-Phenyl-oxazolo[5,4-b]pyridine Derivative Derivative->VEGFR2 Inhibits MAPK MAPK PLCg->MAPK -> AKT Akt PI3K->AKT -> Proliferation Cell Proliferation & Survival AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis MAPK->Proliferation MAPK->Angiogenesis

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by a 3-Phenyl-oxazolo[5,4-b]pyridine derivative.

Structure-Activity Relationships (SAR): Guiding Lead Optimization

Understanding the structure-activity relationships (SAR) is paramount for the rational design of more potent and selective drug candidates. While a comprehensive SAR for the 3-Phenyl-oxazolo[5,4-b]pyridine scaffold is still under development, preliminary insights can be drawn from related series of compounds.

Key Observations from Related Scaffolds:

  • Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring at the 3-position can significantly influence activity. Electron-withdrawing groups, for instance, may enhance interactions with the target protein.[8]

  • Modifications at the 2-Position: The 2-position of the oxazolo[5,4-b]pyridine ring is another key site for modification. The introduction of different functional groups can modulate the compound's solubility, metabolic stability, and target engagement.

  • Alkyl Chains and Heterocyclic Moieties: The addition of alkyl chains, often with terminal amino or heterocyclic groups, at other positions of the scaffold has been shown to be a successful strategy for improving potency and pharmacokinetic properties in related systems.[2]

Further systematic exploration of the chemical space around the 3-Phenyl-oxazolo[5,4-b]pyridine core is necessary to establish a detailed and predictive SAR.

Conclusion and Future Directions

The 3-Phenyl-oxazolo[5,4-b]pyridine scaffold represents a promising starting point for the discovery of novel therapeutic agents, particularly in the field of oncology. Its synthetic tractability, coupled with the demonstrated biological activity of related heterocyclic systems, provides a strong foundation for further investigation.

Future research efforts should focus on:

  • Expansion of the Chemical Library: The synthesis and biological evaluation of a diverse library of 3-Phenyl-oxazolo[5,4-b]pyridine derivatives with systematic variations at key positions.

  • Target Identification and Validation: Elucidation of the specific molecular targets and mechanisms of action for this scaffold.

  • In Vivo Efficacy Studies: Evaluation of the most promising lead compounds in relevant animal models of disease.

This in-depth technical guide provides a framework for researchers to embark on the discovery and development of novel drug candidates based on the 3-Phenyl-oxazolo[5,4-b]pyridine scaffold. The insights and protocols presented herein are intended to accelerate the translation of these promising molecules from the laboratory to the clinic.

References

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. Available at: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available at: [Link]

  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Arkivoc. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. Scientific Reports. Available at: [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available at: [Link]

  • Synthesis and photophysical properties of the products of the reaction of 5-methyl-7-phenyl[2][9]oxazolo[5,4-b]pyridin-2(1H)-one with amino acids. ResearchGate. Available at: [Link]

  • (PDF) Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. ResearchGate. Available at: [Link]

  • A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. ResearchGate. Available at: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Center for Biotechnology Information. Available at: [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. MDPI. Available at: [Link]

  • Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development. Available at: [Link]

  • Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. PubMed. Available at: [Link]

  • 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents. ACS Publications. Available at: [Link]

Sources

Introduction: The Oxazolopyridine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Phenyl-Substituted Oxazolopyridines: Synthesis, Biological Activity, and Therapeutic Potential

The oxazolopyridine core, a heterocyclic structure resulting from the fusion of an oxazole and a pyridine ring, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its structural rigidity, coupled with the capacity for hydrogen bonding via the pyridine nitrogen, makes it an attractive framework for designing ligands that can interact with a wide array of biological targets.[2] The introduction of a phenyl substituent at the 2-position of the oxazolopyridine ring system dramatically expands the chemical space, allowing for fine-tuning of the molecule's steric, electronic, and lipophilic properties. This strategic substitution has led to the discovery of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiparasitic effects, establishing phenyl-substituted oxazolopyridines as a cornerstone for the development of novel therapeutic agents.[4][5][6]

This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological applications of phenyl-substituted oxazolopyridines, offering insights for researchers and professionals engaged in drug development.

Synthetic Strategies for Phenyl-Substituted Oxazolopyridines

The construction of the phenyl-substituted oxazolopyridine scaffold can be achieved through several efficient synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies involve the cyclization of an aminopyridinol precursor with a benzoic acid derivative.

Common Synthetic Approaches:

  • Acid-Catalyzed Condensation: A prevalent method involves the condensation of a 2-amino-3-hydroxypyridine with a substituted benzoic acid or its derivative (like benzoyl chloride or a nitrobenzoic acid) under acidic conditions, often using polyphosphoric acid (PPA) at high temperatures.[6]

  • One-Pot Benzoylation Catalysis: An efficient, high-yield protocol utilizes a silica-supported perchloric acid (HClO₄·SiO₂) catalyst for a one-pot synthesis from 2-aminopyridin-3-ols and benzoyl derivatives under ambient conditions. This method is noted for its simple workup and short reaction times.[7]

  • Microwave-Assisted Synthesis: The use of microwave irradiation in the presence of propylphosphonic anhydride (T3P) provides a rapid and convenient route to access various 2-phenyl-substituted oxazolopyridines from aminopyridinols and carboxylic acids.[8]

  • Intramolecular Cyclization: Another approach involves the intramolecular cyclization of diamides, such as those derived from oxalic acid, using dehydrating agents like phosphorus oxychloride (POCl₃) to form the oxazole ring.[8][9]

G cluster_synthesis General Synthetic Workflow start Starting Materials: - 2-Amino-3-hydroxypyridine - Substituted Benzoic Acid / Derivative reaction Reaction Conditions: - Acid Catalyst (e.g., PPA, HClO₄·SiO₂) - Dehydrating Agent (e.g., POCl₃) - Heat or Microwave Irradiation start->reaction cyclization Condensation & Intramolecular Cyclization reaction->cyclization product 2-Phenyl-Substituted Oxazolopyridine Core cyclization->product purification Workup & Purification product->purification

Caption: General workflow for the synthesis of 2-phenyl-substituted oxazolopyridines.

Experimental Protocol: One-Pot Synthesis of 2-(Phenyl)oxazolo[4,5-b]pyridines

This protocol is adapted from an efficient method utilizing a silica-supported perchloric acid catalyst.[7]

Materials:

  • 2-Aminopyridin-3-ol

  • Substituted benzoyl chloride

  • Silica-supported perchloric acid (HClO₄·SiO₂)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-aminopyridin-3-ol (1.0 mmol) in dry DCM (15 mL), add the substituted benzoyl chloride (1.1 mmol).

  • Catalyst Addition: Add HClO₄·SiO₂ (0.1 mmol) to the reaction mixture.

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate (20 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure 2-phenyl-substituted oxazolo[4,5-b]pyridine derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Targets

Phenyl-substituted oxazolopyridines have demonstrated a remarkable diversity of biological activities, positioning them as promising candidates for multiple therapeutic areas. The specific activity is often dictated by the substitution patterns on both the phenyl ring and the oxazolopyridine core.

G core Phenyl-Substituted Oxazolopyridine Scaffold inflammation Anti-inflammatory core->inflammation Non-acidic agents reduce GI irritation cancer Anticancer core->cancer Target hTopo IIα & hDHODH parasites Antiparasitic core->parasites Activity against T. brucei other Other Targets core->other SIRT1 activation, NPS receptor antagonism

Caption: Therapeutic landscape of the phenyl-substituted oxazolopyridine scaffold.

Anti-inflammatory Activity

Many traditional anti-inflammatory drugs are acidic compounds, which can lead to gastrointestinal intolerance. Phenyl-substituted oxazolopyridines have emerged as effective non-acidic anti-inflammatory agents, offering a potentially safer profile.[4] Quantitative structure-activity relationship (QSAR) studies have revealed that the anti-inflammatory activity of these compounds correlates significantly with electronic parameters, such as dipole moment, and spatial parameters like molecular volume.[4] This suggests that both the electronic distribution and the overall size and shape of the molecule are critical for its interaction with inflammatory targets.

Anticancer Potential

This class of compounds has shown significant promise in oncology, acting through various mechanisms.

  • Topoisomerase IIα Inhibition: Certain 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives have been identified as potent inhibitors of human DNA topoisomerase IIα (hTopo IIα). Notably, 2-(4-butylphenyl)oxazolo[4,5-b]pyridine (2i) demonstrated an IC₅₀ value of 2 µM, proving more active than the clinical drug etoposide.[10]

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: A series of oxazolo[4,5-b]pyridine-triazole hybrids were synthesized and evaluated for anticancer activity against prostate, lung, and breast cancer cell lines.[5] Molecular docking studies suggest that these compounds may exert their effect by inhibiting human dihydroorotate dehydrogenase (hDHODH), an enzyme crucial for pyrimidine biosynthesis and linked to cancer cell proliferation.[5]

Antiparasitic Activity

A phenotypic screen for antiparasitic agents identified substituted 2-(3-aminophenyl) oxazolopyridines as a hit series against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (HAT).[6] Through extensive medicinal chemistry efforts, the oxazolopyridine core was eventually evolved into an imidazopyridine scaffold, leading to a compound that cured HAT in mouse models when administered orally at low doses.[6] This highlights the value of the oxazolopyridine scaffold as a starting point for discovering potent new therapies for neglected tropical diseases.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenyl-substituted oxazolopyridines is highly sensitive to structural modifications. SAR studies provide crucial guidance for optimizing potency and selectivity.

Structural ModificationObservationImplication for DesignReference
Phenyl Ring Substitution (Position) Para-substitution is tolerated but has stringent steric requirements. Bulky para-substituents can lead to a complete loss of activity.Small, electron-withdrawing groups (e.g., fluoro) at the para-position may be optimal. Avoid large groups.[11]
Phenyl Ring Substitution (Electronic) The dipole moment of the molecule is a significant factor in anti-inflammatory activity.Modulating the electronic nature of the phenyl substituent can directly influence potency.[4]
Oxazolopyridine Core Substitution Substitution at the 6-position of the oxazolopyridine ring with a phenyl group can improve antiparasitic potency compared to smaller groups like bromo or cyano.Aryl groups at this position may engage in additional favorable interactions with the target protein.[6]
Conformational Orientation The spatial orientation of the phenyl group(s) relative to the oxazolopyridine core is critical. Forced coplanarity or distortions induced by ortho-substituents can abolish activity.Maintaining the optimal dihedral angle between the phenyl ring and the heterocyclic core is essential for binding.[11]

Conclusion and Future Directions

Phenyl-substituted oxazolopyridines are a versatile and highly tractable scaffold in drug discovery. The ease of their synthesis, combined with the ability to modulate their biological activity through systematic substitution, has established their importance in medicinal chemistry. The diverse activities reported, from anti-inflammatory to anticancer and antiparasitic, underscore the potential of this chemical class to address a wide range of unmet medical needs.

Future research should focus on several key areas:

  • Target Deconvolution: For compounds identified through phenotypic screening, elucidating the precise molecular target is crucial for understanding the mechanism of action and enabling rational drug design.

  • Pharmacokinetic Optimization: While many potent compounds have been discovered, their development into clinical candidates will require careful optimization of their ADME (absorption, distribution, metabolism, and excretion) properties.

  • Expansion to New Targets: The proven success of this scaffold should encourage its exploration against other disease targets, such as kinases, proteases, and GPCRs, where its structural features may prove advantageous.

  • Multi-Target Ligands: The development of single molecules that can modulate multiple targets offers a promising strategy for complex diseases like cancer and neurodegenerative disorders.[12] The phenyl-substituted oxazolopyridine core is an excellent starting point for designing such poly-pharmacological agents.

By continuing to explore the rich chemistry and biology of this scaffold, the scientific community can unlock new therapeutic opportunities and develop next-generation medicines.

References

  • A Quantitative Structure-Activity Relationship Analysis of some Substituted Oxazolopyridines and Benzimidazoles with Antiinflammatory Activity. Indian Journal of Pharmaceutical Sciences. [Link]

  • Scheme 1. Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives... ResearchGate. [Link]

  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. National Institutes of Health (NIH). [Link]

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. [Link]

  • Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis Online. [Link]

  • Benzoxazoles and oxazolopyridines in medicinal chemistry studies. PubMed. [Link]

  • Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. PubMed. [Link]

  • Substituted 2-Phenyl-Imidazopyridines: A New Class of Drug Leads for Human African Trypanosomiasis. PubMed Central. [Link]

  • ChemInform Abstract: Benzoxazoles and Oxazolopyridines in Medicinal Chemistry Studies. ResearchGate. [Link]

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]

  • Examples of biologically active oxazolopyridines. ResearchGate. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Structure-activity relationship analysis of different substitutions on... ResearchGate. [Link]

  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. PubMed. [Link]

  • Scheme 1. Synthesis of 2-Phenyl-4,5-Substituted Oxazoles via Silver... ResearchGate. [Link]

  • Structure-Activity Relationship Studies on Oxazolo[3,4- a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. PubMed. [Link]

  • Synthesis and Antiproliferative Evaluation of Novel 5-Aryl Substituted Oxazolo[4,5- b ]pyridin-2-amine Derivatives. ResearchGate. [Link]

  • Discovery of 3-phenyl-[4][7][8]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma. PubMed. [Link]

  • Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. National Institutes of Health (NIH). [Link]

  • Synthesis and anticonvulsant activity of 5-phenyl-[4][7][8]-triazolo[4,3-a]quinolines. PubMed. [Link]

Sources

In Silico Modeling of 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl Chloride Reactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-phenyl-oxazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active agents. The introduction of a sulfonyl chloride moiety at the 5-position transforms this scaffold into a highly reactive electrophile, capable of forming covalent bonds with biological nucleophiles. This reactivity profile makes 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride a compound of significant interest for the development of targeted covalent inhibitors. Understanding and predicting its reactivity is paramount for optimizing its therapeutic potential while minimizing off-target effects. This in-depth technical guide provides a comprehensive framework for the in silico modeling of 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride reactivity. We will delve into the theoretical underpinnings of its reactivity, followed by a practical, step-by-step guide to its computational analysis using a suite of modern modeling techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their research in covalent drug discovery.

The Rationale for In Silico Modeling: De-risking Covalent Drug Discovery

Covalent inhibitors have witnessed a resurgence in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and improved therapeutic outcomes. However, the irreversible nature of covalent bonding necessitates a deep understanding of the inhibitor's reactivity to mitigate the risk of off-target toxicity. Herein lies the power of in silico modeling. By simulating the behavior of 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride at the atomic level, we can:

  • Predict Intrinsic Reactivity: Quantify the electrophilicity of the sulfonyl sulfur and predict its susceptibility to nucleophilic attack.

  • Elucidate Reaction Mechanisms: Investigate the transition states and intermediates involved in its reactions with key biological nucleophiles (e.g., cysteine, lysine).[1][2]

  • Model Target-Specific Interactions: Simulate the binding of the molecule within a target protein's active site to understand how the local environment influences reactivity.

  • Guide Analogue Design: Systematically modify the scaffold and predict the impact on reactivity and selectivity, thereby accelerating the design-synthesis-test cycle.

Core Reactivity of the Sulfonyl Chloride Moiety

The reactivity of 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride is dominated by the electrophilic character of the sulfur atom within the sulfonyl chloride group (-SO₂Cl). The two oxygen atoms and the chlorine atom are strongly electron-withdrawing, creating a significant partial positive charge on the sulfur atom. This makes it a prime target for nucleophilic attack. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions.

The reaction with a nucleophile (Nu⁻) generally proceeds through a nucleophilic substitution mechanism at the sulfur center. While the precise mechanism can be influenced by the solvent and the nature of the nucleophile, a stepwise addition-elimination pathway is often considered.

A Multi-Scale In Silico Workflow for Reactivity Profiling

A robust understanding of the reactivity of 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride requires a multi-scale computational approach, progressing from the intrinsic properties of the molecule to its dynamic behavior in a biological environment.

G cluster_0 Quantum Mechanics (QM) cluster_1 Molecular Docking cluster_2 Molecular Dynamics (MD) & Hybrid QM/MM A Molecular Structure Preparation B Geometry Optimization A->B C Quantum Chemical Descriptor Calculation (e.g., Mulliken Charges, Fukui Functions, HOMO-LUMO gap) B->C E Ligand Docking into Active Site C->E D Target Protein Preparation D->E F Analysis of Non-covalent Interactions E->F G MD Simulation of Non-covalent Complex F->G H Analysis of Binding Stability and Pose G->H I QM/MM Simulation of Covalent Reaction H->I J Calculation of Reaction Energy Profile I->J

Caption: A multi-scale computational workflow for reactivity profiling.

Quantum Mechanical (QM) Calculations: Probing Intrinsic Reactivity

Density Functional Theory (DFT) is a powerful QM method for elucidating the electronic structure and intrinsic reactivity of a molecule.[2][3]

Experimental Protocol: DFT-based Reactivity Analysis

  • Molecular Structure Preparation:

    • Construct the 3D structure of 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride using a molecular builder (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94).

  • Geometry Optimization:

    • Perform a full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a 6-31G(d) basis set.[4] This level of theory provides a good balance between accuracy and computational cost for molecules of this size.

    • The optimization should be performed in a simulated solvent environment (e.g., using the Polarizable Continuum Model - PCM) to better represent the condensed phase.

  • Calculation of Quantum Chemical Descriptors:

    • From the optimized geometry, calculate a range of quantum chemical descriptors that correlate with reactivity.[5][6]

    • Mulliken Atomic Charges: To identify the most electrophilic sites.

    • Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is indicative of electrophilicity. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack.

    • Fukui Functions: To identify the local reactivity of each atom in the molecule. The Fukui function f+(r) indicates the propensity of a site to accept an electron (i.e., undergo nucleophilic attack).

    • Electrostatic Potential (ESP) Map: To visualize the charge distribution and identify regions of positive potential that are attractive to nucleophiles.

DescriptorPredicted Reactive SiteRationale
Mulliken Charge on Sulfur High positive chargeIndicates significant electrophilicity.
LUMO Distribution Localized on the -SO₂Cl groupThe lowest energy empty orbital is where an incoming nucleophile's electrons will go.
Fukui Function (f+(r)) Highest value on the sulfur atomQuantitatively identifies the most likely site for nucleophilic attack.
Molecular Docking: Positioning for Reaction

Molecular docking predicts the preferred binding orientation of a ligand within a protein's active site.[7][8][9] For a covalent inhibitor, this initial non-covalent binding is a prerequisite for the subsequent covalent reaction.[10]

Experimental Protocol: Molecular Docking Workflow

  • Target Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to ionizable residues.

  • Ligand Preparation:

    • Use the QM-optimized structure of 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Define the binding site on the target protein, typically centered around the catalytic nucleophile (e.g., the thiol group of a cysteine residue).

    • Perform the docking using software such as AutoDock Vina or Glide.

  • Analysis of Docking Poses:

    • Analyze the top-scoring docking poses.

    • The ideal pose will position the sulfonyl chloride group in close proximity and with a favorable orientation to the target nucleophile for subsequent reaction.

Molecular Dynamics (MD) and Hybrid QM/MM Simulations: Capturing the Reaction Dynamics

While docking provides a static picture, molecular dynamics (MD) simulations introduce temperature and motion, allowing for the assessment of the stability of the non-covalent complex and providing starting points for more advanced reaction simulations.[11][12] For modeling the bond-forming and bond-breaking events of the covalent reaction, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is the gold standard.[13]

G cluster_0 System Setup cluster_1 MD Simulation cluster_2 QM/MM Reaction Simulation A Select Docking Pose B Solvate with Water A->B C Add Counter-ions B->C D Minimization C->D E Equilibration (NVT & NPT) D->E F Production MD E->F G Define QM Region (Ligand + Nucleophile) F->G H Define MM Region (Rest of Protein + Solvent) F->H I Potential Energy Surface Scan G->I H->I J Locate Transition State I->J K Calculate Activation Energy J->K

Caption: Workflow for MD and QM/MM simulations of covalent modification.

Experimental Protocol: QM/MM Simulation of Covalent Bond Formation

  • System Setup for MD:

    • Take the most promising docked pose of the ligand-protein complex.

    • Solvate the system in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • MD Simulation:

    • Perform a series of energy minimization and equilibration steps to relax the system.

    • Run a production MD simulation (typically on the order of nanoseconds) to assess the stability of the non-covalent binding pose.

  • QM/MM Setup:

    • From a representative snapshot of the stable non-covalent complex from the MD simulation, define the QM and MM regions.

    • The QM region should include the 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride and the side chain of the reacting nucleophile (e.g., cysteine).

    • The MM region will consist of the rest of the protein and the solvent.

  • Reaction Coordinate Scan:

    • Define a reaction coordinate, which is typically the distance between the sulfonyl sulfur and the nucleophilic atom of the amino acid.

    • Perform a potential energy surface scan along this reaction coordinate to map out the energy profile of the reaction.

  • Transition State Search and Analysis:

    • From the approximate transition state identified in the scan, perform a full transition state optimization.

    • Calculate the activation energy (the energy difference between the reactants and the transition state). A lower activation energy indicates a more facile reaction.

Concluding Remarks and Future Directions

The in silico workflow detailed in this guide provides a powerful, multi-faceted approach to characterizing the reactivity of 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride. By integrating quantum mechanics, molecular docking, and advanced simulation techniques, researchers can gain deep insights into the factors governing its covalent interactions. This knowledge is invaluable for the rational design of next-generation covalent inhibitors with improved potency and safety profiles. Future work in this area will likely involve the integration of machine learning models trained on quantum chemical data to further accelerate the prediction of reactivity for large libraries of analogues.[5]

References

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction … - OUCI. (n.d.).
  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025, May 29). Journal of Chemical Theory and Computation.
  • Design and SAR Analysis of Covalent Inhibitors Driven by Hybrid QM/MM Simulations. (2018). Methods in Molecular Biology.
  • MD-Based Assessment of Covalent Inhibitors in Noncovalent Association Complexes: Learning from Cathepsin K as a Test Case. (2023, May 11). Journal of Chemical Information and Modeling.
  • How to modelling MD of Covalent Inhibitor? (2024, April 21). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (n.d.). International Journal of Molecular Sciences.
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2025, December 3). Preprints.org. Retrieved January 20, 2026, from [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents: Molecular Docking, ADME Prediction, and Molecular Dynamics Simulations. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • (PDF) Antiproliferative Evaluation and Molecular Docking studies of some Sulfonyl-α-L-amino acid Derivatives coupled with Anisamide Scaffold. (2021, August 11). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Similar Binding Mode of a 5-Sulfonylthiouracil Derivative Antagonist at Chemerin Receptors CMKLR1 and GPR1. (2025, May 16). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation. (2025, May 13). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

  • Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. (2025, August 5). ResearchGate. Retrieved January 20, 2026, from [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • (PDF) QUANTUM CHEMICAL STUDY FOR THE TOXICITY PREDICTION OF SULFONAMIDE ANTIBIOTICS WITH QUANTITATIVE STRUCTURE – ACTIVITY RELATIONSHIP. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Computational Modelling Strategies for Exploring Triazolopyridazine PIM1 Kinase Inhibitors as Anticancer Agents. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Angewandte Chemie International Edition. Retrieved January 20, 2026, from [Link]

  • Chemical Reactivity as Described by Quantum Chemical Methods. (2025, October 15). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Reactivity of sulphuryl chloride in acetonitrile with the elements. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Quantum Descriptor-Based Machine-Learning Modeling of Thermal Hazard of Cyclic Sulfamidates. (2025, August 15). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

  • Quantum chemical descriptors in quantitative structure–activity relationship models and their applications. (n.d.). OUCI. Retrieved January 20, 2026, from [Link]

  • Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. (2008, May 24). International Journal of Molecular Sciences. Retrieved January 20, 2026, from [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • A Novel Series of[1][10][14]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020, October 12). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Discovery of Novel Oxazolo[4,3- f]purine Derivatives as Antitumor Agents through PPIA Interaction. (2025, March 13). PubMed. Retrieved January 20, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Targets of Isoxazolopyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazolopyridine sulfonamide scaffold represents a compelling chemotype in modern drug discovery, demonstrating a breadth of biological activities, including antimicrobial and antiproliferative effects. This technical guide provides an in-depth exploration of the potential biological targets for this class of compounds, offering a valuable resource for researchers, scientists, and drug development professionals. By synthesizing current knowledge and providing detailed experimental frameworks, this document aims to accelerate the investigation and therapeutic application of isoxazolopyridine sulfonamides. We delve into the rationale behind targeting key enzyme families—kinases, carbonic anhydrases, and bacterial folate biosynthesis enzymes—and provide validated, step-by-step protocols for hit identification and characterization.

Introduction: The Isoxazolopyridine Sulfonamide Scaffold - A Privileged Structure in Medicinal Chemistry

The convergence of the isoxazolopyridine core with a sulfonamide moiety creates a unique chemical architecture with significant potential for therapeutic intervention. The isoxazole ring, a five-membered heterocycle, is a common feature in many bioactive molecules, contributing to target binding through various non-covalent interactions. The pyridine component can enhance solubility and provide additional vectors for interacting with biological targets. The sulfonamide group, a well-established pharmacophore, is present in a wide array of approved drugs, including antibacterial, and anticancer agents.[1][2] This functional group is a versatile hydrogen bond donor and acceptor and can act as a mimic of other functional groups, such as carboxylic acids.[3]

The combination of these structural features in isoxazolopyridine sulfonamides suggests a high potential for interaction with a diverse range of biological targets. Preliminary studies have indeed shown that compounds based on this scaffold exhibit promising antibacterial and antiproliferative activities, underscoring the need for a deeper understanding of their molecular mechanisms of action.[4][5][6] This guide will systematically explore the most probable biological targets for this compound class, providing the scientific rationale and practical methodologies to facilitate further research and development.

Target Class I: Protein Kinases - Modulators of Cellular Signaling

Protein kinases are a large family of enzymes that play a central role in regulating virtually all cellular processes, including growth, differentiation, metabolism, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. Several sulfonamide-based compounds have been successfully developed as kinase inhibitors.[7][8]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Rationale for Targeting: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][8] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[8] The isoxazole scaffold has been identified as a viable starting point for the development of VEGFR-2 inhibitors, suggesting that isoxazolopyridine sulfonamides may also exhibit activity against this target.

VEGFR-2 Signaling Pathway:

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling cascade leading to cell proliferation and survival.

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a luminescence-based assay to determine the in vitro inhibitory activity of test compounds against VEGFR-2.

Parameter Value
IC50 (Compound 1) 23.1 ± 0.75 nM
IC50 (Compound 2) 31.1 ± 0.75 nM
IC50 (Sorafenib - Control) 29.7 ± 0.17 nM
Table 1: Example VEGFR-2 inhibitory activities for hypothetical isoxazolopyridine sulfonamides, benchmarked against a known inhibitor.[9]

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA.

    • VEGFR-2 Enzyme: Recombinant human VEGFR-2 diluted in kinase buffer.

    • Substrate: Poly(Glu, Tyr) 4:1 peptide.

    • ATP: 10 mM stock solution.

    • Test Compounds: Serially diluted in DMSO.

    • Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega).

  • Assay Procedure:

    • Add 2.5 µL of serially diluted test compound or DMSO (control) to wells of a 96-well plate.

    • Add 2.5 µL of VEGFR-2 enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

    • Add 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cyclin-Dependent Kinase 2 (CDK2)

Rationale for Targeting: CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[2][10] Its aberrant activity is a common feature in many cancers, making it an attractive therapeutic target.[11] Sulfonamide-containing compounds have been reported as potent CDK2 inhibitors.[11]

CDK2 Signaling in Cell Cycle Progression:

CDK2_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb pRb CyclinD_CDK46->Rb Phosphorylates CyclinD_CDK46->Rb Releases E2F E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Binds & Activates CDK2->Rb Hyper-phosphorylates S_Phase_Entry S Phase Entry CDK2->S_Phase_Entry

Caption: The role of CDK2 in the G1/S transition of the cell cycle.

Experimental Protocol: In Vitro CDK2/Cyclin A Inhibition Assay

This protocol describes a luminescence-based assay to measure the inhibitory activity of compounds against the CDK2/Cyclin A complex.

Compound IC50 (µM)
Compound 15 0.061 ± 0.003
Compound 11 0.089 ± 0.005
Dinaciclib (Control) 0.029 ± 0.002
Table 2: Example CDK2/Cyclin A2 inhibitory activities for hypothetical isoxazolopyridine sulfonamides, benchmarked against a known inhibitor.[12]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Kinase-Glo® reaction buffer (Promega).

    • CDK2/Cyclin A Enzyme: Recombinant human CDK2/Cyclin A complex.

    • Substrate: Histone H1.

    • ATP: 10 mM stock solution.

    • Test Compounds: Serially diluted in DMSO.

    • Detection Reagent: Kinase-Glo® Plus Luminescence Kinase Assay kit (Promega).

  • Assay Procedure:

    • Follow a similar procedure as the VEGFR-2 assay, substituting the specific enzyme and substrate.

  • Data Analysis:

    • Measure luminescence and calculate IC50 values as described for the VEGFR-2 assay.

Pyruvate Kinase M2 (PKM2)

Rationale for Targeting: PKM2 is an isoform of pyruvate kinase that is predominantly expressed in cancer cells and plays a crucial role in the Warburg effect, a metabolic hallmark of cancer.[4][6][13] Unlike other pyruvate kinase isoforms, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[13] The dimeric form is thought to divert glucose metabolites into biosynthetic pathways that support cancer cell proliferation.[6] Small molecule activators of PKM2 can force the enzyme into its tetrameric state, thereby reversing the Warburg effect and inhibiting tumor growth.[14] Sulfonamides have been identified as potent activators of PKM2.[14]

PKM2 in Cancer Metabolism:

PKM2_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP PKM2_dimer PKM2 (Dimer) Low Activity PEP->PKM2_dimer Slow PKM2_tetramer PKM2 (Tetramer) High Activity PEP->PKM2_tetramer Fast PKM2_dimer->PKM2_tetramer Pyruvate Pyruvate PKM2_dimer->Pyruvate Slow Biosynthesis Anabolic Pathways (e.g., PPP) PKM2_dimer->Biosynthesis PKM2_tetramer->Pyruvate Fast Lactate Lactate Pyruvate->Lactate Activator Small Molecule Activator Activator->PKM2_dimer Promotes Tetramerization

Caption: Regulation of glycolysis by the dimeric and tetrameric forms of PKM2.

Experimental Protocol: PKM2 Activation Assay

This protocol describes a coupled enzyme assay to measure the activation of PKM2 by test compounds.

Compound AC50 (nM) Maximum Response (%)
Compound 55 4384
Compound 58 3882
Table 3: Example PKM2 activation data for hypothetical N,N'-diarylsulfonamides.[15]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl₂.

    • PKM2 Enzyme: Recombinant human PKM2.

    • Substrates: Phosphoenolpyruvate (PEP) and ADP.

    • Coupling Enzymes: Lactate dehydrogenase (LDH) and pyruvate kinase (PK).

    • NADH: 10 mM stock solution.

    • Test Compounds: Serially diluted in DMSO.

  • Assay Procedure:

    • In a 96-well plate, combine assay buffer, PKM2, LDH, PK, and NADH.

    • Add serially diluted test compounds or DMSO (control).

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding PEP and ADP.

    • Monitor the decrease in absorbance at 340 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rate for each well.

    • Determine the percentage of activation relative to the DMSO control.

    • Calculate the AC50 (concentration for 50% of maximal activation) from a dose-response curve.

Target Class II: Carbonic Anhydrases - Regulators of pH and Ion Transport

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[16][17] They are involved in numerous physiological processes, including pH homeostasis, respiration, and ion transport.[18][19] Several CA isoforms are overexpressed in various cancers and are implicated in tumor progression and metastasis.[20] Sulfonamides are the classical inhibitors of carbonic anhydrases.[20]

Physiological Role of Carbonic Anhydrase:

CA_Pathway cluster_reaction Reversible Reaction CO2 CO₂ CA Carbonic Anhydrase CO2->CA H2O H₂O H2O->CA H2CO3 H₂CO₃ CA->H2CO3 HCO3 HCO₃⁻ H2CO3->HCO3 H_ion H⁺ H2CO3->H_ion Ion_trans Ion Transport HCO3->Ion_trans pH_reg pH Regulation H_ion->pH_reg

Caption: The central role of carbonic anhydrase in CO₂ hydration and pH regulation.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol details a colorimetric assay to determine the inhibitory potency of compounds against various carbonic anhydrase isoforms.

Compound hCA I Ki (nM) hCA II Ki (nM) hCA IX Ki (nM) hCA XII Ki (nM)
Compound 1f 58.86.6>10000467.5
Compound 1k 88.35.6421.334.5
Acetazolamide (Control) 25012.125.85.7
Table 4: Example inhibition constants (Ki) for pyrazolo[4,3-c]pyridine sulfonamides against human carbonic anhydrase isoforms.[21]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 10 mM Tris-HCl, pH 7.4.

    • CA Enzyme: Purified human CA isoforms (I, II, IX, XII).

    • Substrate: 4-Nitrophenyl acetate (p-NPA) dissolved in acetonitrile.

    • Test Compounds: Serially diluted in DMSO.

  • Assay Procedure:

    • Add assay buffer, CA enzyme, and test compound/DMSO to a 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the p-NPA substrate.

    • Monitor the increase in absorbance at 400 nm over time.

  • Data Analysis:

    • Calculate the initial reaction rates.

    • Determine the percentage of inhibition and calculate IC50 values.

    • Inhibition constants (Ki) can be determined using the Cheng-Prusoff equation.

Target Class III: Bacterial Dihydropteroate Synthase (DHPS) - A Key Enzyme in Folate Biosynthesis

Rationale for Targeting: Dihydropteroate synthase (DHPS) is a crucial enzyme in the bacterial folate biosynthesis pathway, which is essential for bacterial survival.[5][22] This pathway is absent in humans, who obtain folate from their diet, making DHPS an excellent target for selective antibacterial agents.[22] Sulfonamides are classical competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (pABA).[5]

Bacterial Folate Biosynthesis Pathway:

Folate_Pathway GTP GTP DHPPP Dihydropterin Pyrophosphate GTP->DHPPP DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS DHP Dihydropteroate DHPS->DHP DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF Nucleotide_Syn Nucleotide Synthesis THF->Nucleotide_Syn Sulfonamide Isoxazolopyridine Sulfonamide Sulfonamide->DHPS Inhibits

Caption: The bacterial folate biosynthesis pathway, highlighting the role of DHPS.

Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a coupled-enzyme spectrophotometric assay for measuring DHPS inhibition.

Drug Ki (µM)
Sulfadoxine 0.53 ± 0.05
Sulfamethoxazole 1.1 ± 0.1
Table 5: Example inhibition constants (Ki) for known sulfa drugs against P. falciparum DHPS.[23][24]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.5, 10 mM MgCl₂.

    • DHPS Enzyme: Purified recombinant DHPS.

    • Substrates: 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and p-aminobenzoic acid (pABA).

    • Coupling Enzyme: Dihydrofolate reductase (DHFR).

    • NADPH: 10 mM stock solution.

    • Test Compounds: Serially diluted in DMSO.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, combine assay buffer, DHPS, DHFR, and NADPH.

    • Add test compounds or DMSO.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding DHPPP and pABA.

    • Monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate initial reaction rates.

    • Determine percentage of inhibition and IC50 values.

    • Ki values can be determined by performing kinetic studies at varying substrate concentrations.

Conclusion and Future Directions

The isoxazolopyridine sulfonamide scaffold holds considerable promise for the development of novel therapeutics. This guide has outlined the most probable biological targets for this compound class, drawing upon the well-established activities of both the sulfonamide and isoxazole moieties. The detailed experimental protocols provided herein offer a clear roadmap for researchers to systematically evaluate the activity of their compounds against key kinases, carbonic anhydrases, and bacterial DHPS.

Future research should focus on synthesizing and screening libraries of isoxazolopyridine sulfonamides against these and other potential targets. A deeper understanding of the structure-activity relationships will be crucial for optimizing potency and selectivity. Furthermore, cell-based assays and in vivo studies will be necessary to validate the therapeutic potential of promising lead compounds. The continued exploration of this versatile scaffold is poised to yield novel drug candidates with the potential to address significant unmet medical needs in oncology and infectious diseases.

References

  • Poręba, K., Pawlik, K., Rembacz, K. P., Kurowska, E., Matuszyk, J., & Długosz, A. (2011). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 68(5), 727-732.
  • Poreba, K., Pawlik, K., Rembacz, K. P., Kurowska, E., Matuszyk, J., & Dlugosz, A. (2011). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 68(5), 727–732.
  • Yousaf, H., Iqbal, J., Khattak, U., Khan, S. U., Asari, A., Ismail, H., & Ahmed, M. (2022). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Journal of the Iranian Chemical Society, 19(11), 4789-4806.
  • Poręba, K., Pawlik, K., Rembacz, K. P., Kurowska, E., Matuszyk, J., & Długosz, A. (2011).
  • Fusi, F., Manetti, F., Valoti, M., Sgaragli, G., Corelli, F., & Botta, M. (2003). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of medicinal chemistry, 46(18), 3927–3936.
  • Khan, I., & Ali, S. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 49(12), 11623-11637.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • BenchChem. (2025).
  • Kumar, S., et al. (2022). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 13(11), 1365-1375.
  • Matsumoto, S. (1989). Binding of sulfonamides to erythrocyte proteins and possible drug-drug interaction. Journal of pharmacobio-dynamics, 12(5), 294–300.
  • Open Resources for Nursing (Open RN). (n.d.). 3.10 Sulfonamides. In Nursing Pharmacology.
  • Das, S., & Kishore, N. (2021). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS omega, 6(41), 27301–27312.
  • Bua, S., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules (Basel, Switzerland), 26(16), 4983.
  • Breiten, B., et al. (2013). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Journal of medicinal chemistry, 56(17), 6858–6867.
  • Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Bioorganic & medicinal chemistry, 18(10), 3456–3468.
  • D'Ambrosio, K., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International journal of molecular sciences, 22(22), 12513.
  • Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772.
  • Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772.
  • Hermanowicz, P., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][4][5][6]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International journal of molecular sciences, 23(19), 11825.

  • Wróbel, A., et al. (2022). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. International journal of molecular sciences, 23(15), 8493.
  • Kamal, A., et al. (2013). Synthesis, biological evaluation of new oxazolidino-sulfonamides as potential antimicrobial agents. European journal of medicinal chemistry, 62, 661–669.
  • Wikipedia. (2023). Sulfonamide (medicine). In Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs. BenchChem.
  • Berneis, K., & Boguth, W. (1976). Distribution of sulfonamides and sulfonamide potentiators between red blood cells, proteins and aqueous phases of the blood of different species. Chemotherapy, 22(6), 390–409.
  • Ziv, D. S., & Giambrone, J. J. (1974). Disc-agar diffusion microbiological assay procedure for determining serum and urine levels of sulfacytine and other sulfonamides. Antimicrobial agents and chemotherapy, 6(3), 339–342.
  • Ye, M., et al. (2020). Sulfonylamide Compounds as CDK2 Inhibitors for Treating Cancer. ACS medicinal chemistry letters, 11(11), 2269–2275.
  • Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772.
  • Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772.
  • Al-Warhi, T., et al. (2022). Interaction of sulfonamide analogues 42 and 51 with CDK2.
  • Jiang, J. K., et al. (2012). Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy. Chemistry & biology, 19(9), 1133–1144.
  • Bua, S., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules (Basel, Switzerland), 26(16), 4983.
  • Kumar, S., et al. (2022). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 13(11), 1365-1375.
  • Triglia, T., & Cowman, A. F. (1994). Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs. The American journal of tropical medicine and hygiene, 50(2), 155–160.
  • BioWorld. (2014, March 5). Australian group divulges new VEGFR inhibitors for cancer. BioWorld.
  • Wróbel, A., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817.
  • Boxer, M. B., et al. (2010). Evaluation of Substituted N,N′-Diarylsulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Journal of medicinal chemistry, 53(3), 1048–1052.
  • Abdel-Gawad, N. M., et al. (2022). VEGFR-2 inhibitors (type II) pharmacophoric features as presented in sorafenib, AZD-2932, and the new derivatives and their corresponding binding regions as well.
  • Christofk, H. R., et al. (2008). Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis.
  • El-Sayed, M. A. A., et al. (2019). VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1148–1162.
  • Triglia, T., & Cowman, A. F. (1994). Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs. The American journal of tropical medicine and hygiene, 50(2), 155–160.
  • Sroysuwan, T., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules (Basel, Switzerland), 28(15), 5709.
  • Wang, C., et al. (2022). Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells.
  • D'Ambrosio, K., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International journal of molecular sciences, 22(22), 12513.
  • Boxer, M. B., et al. (2012). 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorganic & medicinal chemistry letters, 22(23), 7177–7181.
  • El-Gamal, M. I., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][6]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1956–1971.

  • Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules (Basel, Switzerland), 25(4), 859.
  • Mishima, M., et al. (2006). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of medicinal chemistry, 49(6), 1872–1884.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols for the synthesis of novel sulfonamides utilizing 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride as a key building block. The oxazolo[5,4-b]pyridine scaffold is a privileged heterocycle in medicinal chemistry, and its incorporation into sulfonamides is a promising strategy for the development of new therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical background, practical experimental procedures, and expert insights to ensure successful synthesis, purification, and characterization of the target compounds.

Introduction: The Significance of Oxazolopyridine Sulfonamides

Sulfonamides (-SO₂NH₂) are a cornerstone of medicinal chemistry, renowned for their broad spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The incorporation of heterocyclic moieties into sulfonamide structures can significantly modulate their physicochemical properties and biological targets. The oxazolo[5,4-b]pyridine core, a fused bicyclic heterocycle, has garnered considerable attention due to its presence in various biologically active molecules.[3][4] The fusion of the oxazole and pyridine rings creates a unique electronic and steric environment, making it an attractive scaffold for drug design.

The synthesis of sulfonamides from the novel reagent, 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride, offers a direct route to a new chemical space of potential drug candidates. This guide provides a proposed synthesis for this key intermediate and detailed protocols for its subsequent reaction with a variety of primary and secondary amines to generate a library of diverse sulfonamides.

Synthesis of the Key Intermediate: 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride

Proposed Synthetic Pathway

The proposed synthesis involves two key steps: the construction of the 3-Phenyl-isoxazolo[5,4-b]pyridin-5-amine core, followed by its conversion to the target sulfonyl chloride via a diazotization-sulfonyl chlorination sequence.

Synthetic_Pathway A Starting Materials B 3-Phenyl-isoxazolo[5,4-b]pyridin-5-amine A->B Heterocycle Formation [ref] C Diazonium Salt Intermediate B->C Diazotization (NaNO₂, HCl) [10, 12] D 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride C->D Sulfonyl Chlorination (SO₂, CuCl) [12]

Caption: Proposed synthesis of the target sulfonyl chloride.

Protocol 1: Proposed Synthesis of 3-Phenyl-isoxazolo[5,4-b]pyridin-5-amine

The synthesis of the 5-amino-3-phenyl-isoxazolo[5,4-b]pyridine core can be approached through several established methods for constructing the isoxazolo[5,4-b]pyridine ring system.[5] One common strategy involves the condensation of a substituted aminopyridine with a β-keto ester followed by cyclization. Another approach involves the reaction of a substituted pyridine N-oxide with a suitable isoxazole precursor. For the purpose of this guide, we will outline a generalized procedure based on common heterocyclic chemistry principles.

Materials:

  • Appropriately substituted pyridine and phenyl-containing starting materials

  • Relevant reagents for cyclization (e.g., acid or base catalysts)

  • Anhydrous solvents (e.g., ethanol, DMF, toluene)

  • Standard laboratory glassware

Procedure:

  • Expertise & Experience: The precise choice of starting materials and reaction conditions will depend on the specific synthetic route chosen from the literature. It is crucial to perform a thorough literature search for the synthesis of analogous 3-phenyl-isoxazolo[5,4-b]pyridines to identify the most suitable and highest-yielding procedure.

  • Combine the starting materials in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the necessary catalyst or reagent to initiate the cyclization reaction.

  • Heat the reaction mixture to the optimal temperature, as determined by the chosen literature precedent, and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the crude product by filtration or extraction.

  • Purify the crude 3-Phenyl-isoxazolo[5,4-b]pyridin-5-amine by recrystallization or column chromatography.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Proposed Synthesis of 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride

This protocol is based on the well-established Sandmeyer-type reaction for the conversion of aromatic and heteroaromatic amines to sulfonyl chlorides.[6]

Materials:

  • 3-Phenyl-isoxazolo[5,4-b]pyridin-5-amine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sulfur dioxide (SO₂) gas

  • Copper(I) chloride (CuCl)

  • Anhydrous acetic acid

  • Ice

  • Standard laboratory glassware for handling corrosive and gaseous reagents

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, suspend 3-Phenyl-isoxazolo[5,4-b]pyridin-5-amine in a mixture of concentrated HCl and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir vigorously during the addition. The formation of the diazonium salt should be monitored.[7]

  • In a separate flask, prepare a saturated solution of sulfur dioxide in anhydrous acetic acid and add copper(I) chloride as a catalyst.

  • Slowly add the cold diazonium salt solution to the SO₂/CuCl solution, ensuring the temperature remains below 10 °C. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • The solid 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the product under vacuum. Due to the reactive nature of sulfonyl chlorides, it is recommended to use the crude product immediately in the next step.

General Protocol for the Synthesis of Sulfonamides

The following is a general and robust protocol for the reaction of 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride with a variety of primary and secondary amines.

Sulfonamide_Synthesis A 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride E Reaction Mixture A->E B Primary or Secondary Amine (R¹R²NH) B->E C Base (e.g., Pyridine, Triethylamine) C->E D Anhydrous Solvent (e.g., DCM, THF) D->E F Work-up and Purification E->F Reaction Monitoring (TLC) G Target Sulfonamide F->G Recrystallization or Chromatography

Caption: General workflow for sulfonamide synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chlorideSynthesis GradeIn-house/CustomUse immediately after preparation.
Primary/Secondary Amine (e.g., aniline, benzylamine)Reagent Grade, >98%VariousEnsure purity and dryness.
Anhydrous Dichloromethane (DCM)Anhydrous, >99.8%VariousStore over molecular sieves.
Anhydrous Tetrahydrofuran (THF)Anhydrous, >99.9%VariousStore over molecular sieves.
Pyridine or Triethylamine (TEA)Anhydrous, >99.5%VariousDistill from a suitable drying agent before use for best results.
Hydrochloric Acid (1M aq.)Reagent GradeVariousFor work-up.
Saturated Sodium Bicarbonate SolutionReagent GradeVariousFor work-up.
BrineReagent GradeVariousFor work-up.
Anhydrous Sodium Sulfate or Magnesium SulfateReagent GradeVariousFor drying organic layers.
Silica Gel for Column Chromatography60 Å, 230-400 meshVariousFor purification.
Solvents for Chromatography/RecrystallizationHPLC GradeVariouse.g., Hexanes, Ethyl Acetate, Ethanol.
Protocol 3: Synthesis of N-substituted-3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonamides

This protocol provides a general procedure that can be adapted for various primary and secondary amines.

Procedure:

  • To a solution of the amine (1.1-1.2 equivalents) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere, add the base (1.5-2.0 equivalents, e.g., pyridine or triethylamine).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by TLC. Expertise & Experience: The reaction time will vary depending on the nucleophilicity of the amine. Electron-rich anilines and aliphatic amines will typically react faster than electron-deficient anilines.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[8]

Characterization of the Synthesized Sulfonamides

Thorough characterization is essential to confirm the structure and purity of the final products.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The spectra of oxazolopyridine derivatives can be complex, and a high-field NMR instrument is recommended for better resolution.[9] Expected signals include aromatic protons from the phenyl and oxazolopyridine rings, and signals corresponding to the substituent on the sulfonamide nitrogen.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Look for characteristic stretching frequencies for the S=O bonds of the sulfonamide group (typically in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹) and the N-H bond (for sulfonamides derived from primary amines, around 3300-3200 cm⁻¹).[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final compounds. A reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile or water/methanol with a small amount of acid like TFA or formic acid) is typically used.

  • Elemental Analysis: Elemental analysis (C, H, N, S) provides further confirmation of the compound's purity and elemental composition. The results should be within ±0.4% of the calculated values.

Safety Precautions

  • Sulfonyl Chlorides: Sulfonyl chlorides are corrosive and react with moisture to release HCl gas. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents in a fume hood and take precautions to avoid inhalation and skin contact.

  • Bases: Pyridine and triethylamine are flammable and have strong, unpleasant odors. Handle with care in a fume hood.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low or no product yield - Hydrolysis of the sulfonyl chloride. - Low reactivity of the amine. - Inappropriate base or solvent.- Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere. - For less reactive amines, consider using a stronger base (e.g., DBU) or a higher reaction temperature. - Screen different aprotic solvents (e.g., THF, acetonitrile).
Formation of multiple products - Reaction with di- or poly-functionalized amines. - Side reactions of the sulfonyl chloride.- Use protecting groups for other reactive functional groups on the amine. - Ensure the sulfonyl chloride is used immediately after preparation to minimize decomposition.
Difficulty in purification - Product and starting materials have similar polarities. - Oily product that does not crystallize.- Optimize the mobile phase for column chromatography; a shallow gradient may be necessary. - Attempt to form a salt of the product to induce crystallization. - Try different recrystallization solvents or solvent combinations.

Conclusion

This application note provides a comprehensive framework for the synthesis of novel sulfonamides derived from 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride. By following the detailed protocols and considering the expert insights provided, researchers can confidently prepare and characterize these promising compounds for further investigation in drug discovery programs. The combination of the unique oxazolopyridine scaffold with the versatile sulfonamide functional group opens up new avenues for the development of innovative therapeutics.

References

  • Poręba, K., et al. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 72(4), 727-734.
  • Poręba, K., et al. (2003). Synthesis and antiproliferative activity in vitro of new 3-substituted aminoisoxazolo[5,4-b]pyridines. Il Farmaco, 58(12), 1279-1286.
  • Fisyuk, A. S., et al. (2023). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry, 1(4), 23-31.
  • BenchChem. (2025). Navigating the Spectroscopic Landscape of Substituted Oxazolopyridines: A Comparative Guide. BenchChem Technical Support Center.
  • Roberts, J. D., & Caserio, M. C. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines.
  • Chemistry & Biology Interface. (n.d.).
  • David, D. J., & Vale, G. L. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 231-250). The Royal Society of Chemistry.
  • King, J. F., & Lee, T. M. (1992). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 70(11), 2730-2736.
  • Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 273-277.
  • Cole-Parmer. (n.d.).
  • Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(10), 3569-3581.
  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-211.
  • ResearchGate. (n.d.).
  • Bolm, C., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(30), 5586–5590.
  • University of Massachusetts Boston. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide.
  • Fisyuk, A. S., et al. (2023). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry, 1(4), 23-31.
  • ResearchGate. (n.d.). Scheme of synthesis of sulfonamides 1 and 2. Reagents and conditions: (a) HSO3Cl, reflux.
  • DTIC. (n.d.). New Diazo Process.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Three component reaction of aniline, phenyl acetylen and aromatic sulfonyl chlorides in the presence of Cu (I)
  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283.
  • ResearchGate. (n.d.). A new convenient synthesis of 3-hetaryl-pyrazolo[5,1- c][3][8][9]triazines.

  • Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.

Sources

Application Notes and Protocols for 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Drug Discovery

The oxazolo[5,4-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a variety of biological targets. Its rigid, planar geometry and the presence of nitrogen and oxygen heteroatoms provide key hydrogen bonding and aromatic interaction points. The introduction of a phenyl group at the 3-position and a reactive sulfonyl chloride at the 5-position, as in 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride, creates a versatile building block for the synthesis of diverse compound libraries. This guide provides an in-depth overview of the application of this reagent in medicinal chemistry, including a plausible synthetic route, detailed protocols for its use in the synthesis of sulfonamide derivatives, and a summary of the biological activities of these derivatives.

Synthesis of 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride: A Proposed Route

Diagram of the Proposed Synthetic Pathway:

Synthetic Pathway A 2-Amino-3-hydroxypyridine C 2-Benzamido-3-hydroxypyridine A->C Acylation B Benzoyl Chloride B->C D 3-Phenyl-oxazolo[5,4-b]pyridine C->D Cyclization (e.g., POCl3) F 5-Nitro-3-phenyl-oxazolo[5,4-b]pyridine D->F Nitration E Nitrating Mixture (HNO3/H2SO4) E->F H 3-Phenyl-oxazolo[5,4-b]pyridin-5-amine F->H Reduction G Reducing Agent (e.g., SnCl2/HCl) G->H I Diazotization (NaNO2/HCl) H->I Diazonium Salt Formation K 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride I->K Sandmeyer-type Reaction J SO2, CuCl2 J->K

Caption: Proposed synthetic route for 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride.

Step-by-Step Protocol for the Proposed Synthesis:

Step 1: Synthesis of 2-Benzamido-3-hydroxypyridine

  • Rationale: This step involves the acylation of the amino group of 2-amino-3-hydroxypyridine with benzoyl chloride to introduce the precursor for the phenyl group at the 3-position of the final product.

  • Procedure:

    • Dissolve 2-amino-3-hydroxypyridine (1.0 eq) in a suitable solvent such as pyridine or dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Cyclization to 3-Phenyl-oxazolo[5,4-b]pyridine

  • Rationale: Intramolecular cyclization of the N-acylated aminopyridine derivative yields the oxazolo[5,4-b]pyridine core. Phosphorus oxychloride is a common reagent for this type of dehydration/cyclization reaction.

  • Procedure:

    • To 2-benzamido-3-hydroxypyridine (1.0 eq), add phosphorus oxychloride (POCl₃, 3-5 eq) carefully at 0 °C.

    • Heat the reaction mixture at reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the crude 3-phenyl-oxazolo[5,4-b]pyridine.

    • Purify by recrystallization or column chromatography.

Step 3: Nitration of 3-Phenyl-oxazolo[5,4-b]pyridine

  • Rationale: Introduction of a nitro group at the 5-position of the pyridine ring is a key step to installing the amine precursor for the sulfonyl chloride.

  • Procedure:

    • Add 3-phenyl-oxazolo[5,4-b]pyridine (1.0 eq) portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid (nitrating mixture).

    • Stir the reaction mixture at 0-10 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto ice and neutralize with a base to precipitate the nitro derivative.

    • Filter, wash with water, and dry the solid.

Step 4: Reduction to 3-Phenyl-oxazolo[5,4-b]pyridin-5-amine

  • Rationale: The nitro group is reduced to an amine, which is the immediate precursor for the diazotization and subsequent conversion to the sulfonyl chloride.

  • Procedure:

    • Suspend 5-nitro-3-phenyl-oxazolo[5,4-b]pyridine (1.0 eq) in ethanol or acetic acid.

    • Add a reducing agent such as tin(II) chloride (SnCl₂, 3-5 eq) or perform catalytic hydrogenation (H₂/Pd-C).

    • If using SnCl₂, heat the mixture to reflux for 2-4 hours.

    • After completion, cool the reaction, neutralize with a base, and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to obtain the amine.

Step 5: Synthesis of 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride

  • Rationale: This final step utilizes a Sandmeyer-type reaction. The amine is converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the sulfonyl chloride.

  • Procedure:

    • Dissolve 3-phenyl-oxazolo[5,4-b]pyridin-5-amine (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

    • Cool the solution to 0-5 °C.

    • Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl, catalytic amount) in glacial acetic acid saturated with sulfur dioxide (SO₂).

    • Slowly add the cold diazonium salt solution to the SO₂/CuCl solution with vigorous stirring.

    • Allow the reaction to proceed for 1-2 hours, then pour onto ice-water.

    • The solid sulfonyl chloride product is collected by filtration, washed with cold water, and dried under vacuum.

Application in the Synthesis of Sulfonamide Derivatives

3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride is a key electrophile for the synthesis of a wide array of sulfonamide derivatives. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable S-N bond.

General Reaction Scheme:

Sulfonamide Synthesis cluster_reactants Reactants cluster_products Products A 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride D 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonamide Derivative A->D B R1R2NH (Amine) B->D C Base (e.g., Pyridine, Triethylamine) C->D E Base-HCl

Caption: General scheme for the synthesis of sulfonamides.

Protocol 1: Conventional Synthesis of Sulfonamides
  • Rationale: This standard protocol is widely applicable for the synthesis of sulfonamides from sulfonyl chlorides and a variety of amines. The use of a base is crucial to neutralize the HCl generated during the reaction.

  • Materials:

    • 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride (1.0 eq)

    • Primary or secondary amine (1.1 eq)

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Pyridine)

    • Base (e.g., Pyridine or Triethylamine, 1.5-2.0 eq)

  • Procedure:

    • Dissolve the amine (1.1 eq) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Add the base (1.5-2.0 eq) to the solution.

    • In a separate container, dissolve 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride (1.0 eq) in a minimal amount of the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Synthesis of Sulfonamides
  • Rationale: Microwave-assisted synthesis can significantly reduce reaction times and often improves yields compared to conventional heating. This method is particularly useful for high-throughput synthesis of compound libraries.

  • Materials:

    • 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride (1.0 eq)

    • Primary or secondary amine (1.1 eq)

    • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)), or solvent-free conditions can be explored.

  • Procedure:

    • In a microwave-safe reaction vessel, combine 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride (1.0 eq), the amine (1.1 eq), and a small amount of solvent if necessary.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a suitable temperature (e.g., 100-150 °C) for a short period (e.g., 5-30 minutes).

    • After cooling, work up the reaction mixture as described in the conventional protocol.

Medicinal Chemistry Applications of Oxazolo[5,4-b]pyridine Sulfonamide Derivatives

The 3-Phenyl-oxazolo[5,4-b]pyridine sulfonamide scaffold is a promising platform for the development of novel therapeutic agents. While specific data for derivatives of the title compound is limited, the broader class of isoxazolo[5,4-b]pyridine and oxazolo[4,5-b]pyridine sulfonamides has demonstrated significant biological activities.

Antibacterial and Antiproliferative Agents

Studies on a series of novel sulfonamide isoxazolo[5,4-b]pyridines, synthesized from 3-aminoisoxazolo[5,4-b]pyridine and various arylsulfonyl chlorides, have shown promising antibacterial and antiproliferative activities.[2][3]

  • Antibacterial Activity: Certain derivatives exhibited activity against Pseudomonas aeruginosa and Escherichia coli.[3]

  • Antiproliferative Activity: Some compounds showed a 50% inhibition of proliferation of the MCF7 breast carcinoma cell line.[3]

CompoundTarget/OrganismActivityReference
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideP. aeruginosa, E. coliActive at 125, 250, 500 µg[3]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamideP. aeruginosa, E. coliActive at 125, 250, 500 µg[3]
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideMCF7 cells50% inhibition at 152.56 µg/mL[3]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamideMCF7 cells50% inhibition at 161.08 µg/mL[3]
Kinase Inhibitors

The oxazolo[5,4-b]pyridine scaffold and its isomers are present in a number of kinase inhibitors, suggesting that sulfonamide derivatives of 3-phenyl-oxazolo[5,4-b]pyridine could be explored for this purpose.

  • Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: A series of piperazine-linked oxazolo[4,5-b]pyridine derivatives were synthesized and evaluated as GSK-3β inhibitors with anti-inflammatory activity. Several compounds displayed potent GSK-3β inhibition with IC50 values in the sub-micromolar range.[4]

  • c-KIT Inhibitors: Thiazolo[5,4-b]pyridine derivatives have been identified as c-KIT inhibitors, with some compounds showing efficacy against imatinib-resistant mutants.[5]

Compound ClassTarget KinaseIC50 ValuesTherapeutic AreaReference
Piperazine-linked oxazolo[4,5-b]pyridinesGSK-3β0.34 - 0.53 µMAnti-inflammatory[4]
Thiazolo[5,4-b]pyridinesc-KIT4.77 µM (for 6r against double mutant)Anticancer[5]

Diagram of Kinase Inhibition by Oxazolopyridine Derivatives:

Kinase Inhibition A Oxazolo[5,4-b]pyridine Sulfonamide Derivative B ATP Binding Site of Kinase (e.g., GSK-3β, c-KIT) A->B Binds to C Inhibition of Kinase Activity B->C Leads to D Downstream Signaling Pathway Blocked C->D E Therapeutic Effect (e.g., Anti-inflammatory, Anticancer) D->E

Caption: Mechanism of action for oxazolopyridine-based kinase inhibitors.

Conclusion and Future Perspectives

3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride is a valuable and versatile building block for medicinal chemistry research. Its utility in the synthesis of diverse sulfonamide libraries, coupled with the demonstrated biological activities of the broader oxazolopyridine class of compounds, makes it a reagent of high interest. Future research should focus on the synthesis and biological evaluation of a wider range of sulfonamide derivatives prepared from this starting material. Exploration of their potential as inhibitors of various kinases, as well as their antibacterial and antiproliferative properties, could lead to the discovery of novel drug candidates.

References

  • Poręba, K., Szafrański, K., & Wietrzyk, J. (2014). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 71(4), 727-732.
  • Poręba, K., Szafrański, K., & Wietrzyk, J. (2014). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. PubMed. [Link]

  • Palamarchuk, I.V., Kulakov, I.V., & Volkova, S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Google Patents. (n.d.). EP0983982A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides.
  • ACS Publications. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. [Link]

  • MDPI. (n.d.). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. [Link]

  • PubMed. (2017). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie. [Link]

  • PubMed Central. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]

  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001). [Link]

  • ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2021). Synthesis and photophysical properties of the products of the reaction of 5-methyl-7-phenyl[6][7]oxazolo[5,4-b]pyridin-2(1H)-one with amino acids. [Link]

  • ResearchGate. (n.d.). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Retrieved from [Link]

  • PubMed. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Retrieved from [Link]

  • PubMed. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences. [Link]

  • Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. (n.d.). [Link]

  • PubMed Central. (n.d.). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-[3-(aminomethyl)phenyl]oxazolo[4,5-b]pyridine. Retrieved from [Link]

  • ResearchGate. (2024). A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. [Link]

Sources

High-throughput screening of 3-Phenyl-oxazolo[5,4-b]pyridine sulfonamide library

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: High-Throughput Screening of a 3-Phenyl-oxazolo[5,4-b]pyridine Sulfonamide Library

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 3-phenyl-oxazolo[5,4-b]pyridine sulfonamide scaffold represents a promising chemotype, with preliminary studies indicating potential antiproliferative and antibacterial activities.[1][2] High-throughput screening (HTS) is an essential methodology in modern drug discovery that enables the rapid evaluation of large chemical libraries to identify starting points for therapeutic development.[3][4] This document provides a detailed application note and a comprehensive set of protocols for conducting an HTS campaign against a focused library of 3-phenyl-oxazolo[5,4-b]pyridine sulfonamide analogs. We will detail the rationale for assay selection, provide a robust protocol for a primary biochemical screen targeting a representative protein kinase, outline a multi-step hit validation cascade to eliminate artifacts, and present a framework for data analysis and interpretation.

Introduction: The Strategic Imperative for Screening the Oxazolopyridine Sulfonamide Library

The discovery of novel bioactive molecules is the cornerstone of pharmaceutical research. The isoxazolo[5,4-b]pyridine core, functionalized with a sulfonamide moiety, has been identified as a privileged structure in medicinal chemistry, with analogs demonstrating a range of biological effects, including anti-inflammatory and antiproliferative properties.[2] The strategic goal of this HTS campaign is to systematically interrogate a diverse library of these compounds to uncover novel modulators of a therapeutically relevant biological target.

High-throughput screening leverages automation, miniaturization, and sensitive detection methods to test thousands to millions of compounds efficiently.[5][6] This process is not merely about identifying activity but about generating high-quality, reproducible data that can confidently guide a hit-to-lead program.[3][7] The success of any HTS campaign is predicated on the development of a robust and reliable assay.[4] This guide will use the inhibition of a protein kinase as a model target, a ubiquitous enzyme class implicated in numerous diseases, particularly oncology.

The Cornerstone of a Successful Screen: Assay Development & Validation

The selection and validation of the primary assay are the most critical phases of an HTS campaign. The assay must be sensitive, reproducible, and amenable to automation in a high-density format (e.g., 384- or 1536-well plates).[3][6]

Rationale for Assay Selection: TR-FRET for Kinase Inhibition

For screening against a protein kinase, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an exemplary choice. This technology offers a homogeneous ("mix-and-read") format that eliminates wash steps, thereby reducing variability and increasing throughput.[3]

Mechanism Insight: TR-FRET assays utilize a lanthanide (e.g., Europium) as a donor fluorophore, which has a long fluorescence lifetime.[8] When a kinase phosphorylates its substrate, a specific antibody labeled with an acceptor fluorophore (e.g., phycoerythrin) binds to the phosphorylated epitope. If the donor (coupled to a generic antibody or tag on the kinase/substrate) and acceptor are in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. Inhibitors prevent this phosphorylation, leading to a loss of the FRET signal. The time-resolved detection minimizes background fluorescence from library compounds and plastics, significantly enhancing the signal-to-noise ratio.[8]

Assay Validation: Ensuring Data Integrity with the Z'-Factor

An HTS assay is only as good as its ability to reliably distinguish a "hit" from background noise. The Z'-factor is the industry-standard statistical parameter for quantifying this capability.[9][10] It is a measure of the separation between the distributions of the positive and negative controls.[11]

The Z'-factor is calculated using the following formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control (e.g., no enzyme or a potent known inhibitor).

  • μ_n and σ_n are the mean and standard deviation of the negative control (e.g., active enzyme, DMSO vehicle).

An assay is considered robust and suitable for HTS when it consistently achieves a Z'-factor ≥ 0.5 .[12][13]

ParameterAcceptance CriterionRationale
Z'-Factor ≥ 0.5Indicates a large separation between control signals with low data variability, ensuring high confidence in hit identification.[13][14]
Signal-to-Background (S/B) > 5A sufficient dynamic range is necessary to detect varying levels of inhibition.
Coefficient of Variation (%CV) < 10%Demonstrates the precision and reproducibility of the assay measurements.
DMSO Tolerance No significant effect at 1%Ensures that the compound vehicle does not interfere with the assay biology or readout.

The HTS Campaign: From Library to Primary Hits

The HTS process is a highly orchestrated workflow that integrates robotics, liquid handlers, and detectors to ensure efficiency and reproducibility.[4][5]

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Lib Compound Library (3-Phenyl-oxazolo [5,4-b]pyridine sulfonamide) AssayPlate Assay-Ready Plates (384-well) Lib->AssayPlate Acoustic Dispensing (nL volumes) ReagentAdd Reagent Addition 1. Kinase + Substrate 2. ATP (Initiate Reaction) AssayPlate->ReagentAdd Incubate Incubation (Room Temp, 60 min) ReagentAdd->Incubate StopDetect Stop/Detection (Add TR-FRET Reagents) Incubate->StopDetect Reader Plate Reader (TR-FRET Detection) StopDetect->Reader Analysis Data Normalization & Hit Identification (Activity > 3σ from control) Reader->Analysis Hits Primary Hit List Analysis->Hits

Fig 1. Automated High-Throughput Screening (HTS) Workflow.
Protocol 1: Primary HTS for Kinase Inhibitors using TR-FRET

Objective: To identify compounds from the 3-Phenyl-oxazolo[5,4-b]pyridine sulfonamide library that inhibit the target kinase by >50% at a single concentration.

Materials:

  • Compound Library: 10 mM in 100% DMSO.

  • Assay Plates: 384-well, low-volume, white plates.

  • Target Kinase & Substrate: Recombinant enzyme and corresponding peptide/protein substrate.

  • TR-FRET Reagents: Lanthanide-labeled antibody and acceptor-labeled antibody.

  • Controls: Staurosporine (positive control), 100% DMSO (negative control).

  • Instrumentation: Acoustic liquid handler, automated reagent dispenser, plate reader with TR-FRET capability.

Methodology:

  • Compound Plating: Using an acoustic liquid handler, transfer 20 nL of each library compound (10 mM stock) to the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 20 µL reaction volume.

  • Control Plating: Dispense positive controls (Staurosporine) and negative controls (DMSO) into designated columns on each plate.

  • Enzyme/Substrate Addition: Dispense 10 µL of 2X kinase/substrate solution in assay buffer to all wells.

  • Pre-incubation: Gently centrifuge the plates (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Reaction Initiation: Dispense 10 µL of 2X ATP solution (at the Km concentration) to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate for 60 minutes at room temperature. The exact time should be determined during assay development to ensure the reaction is in the linear range.

  • Detection: Dispense 10 µL of 4X TR-FRET detection reagent mix (containing EDTA to stop the reaction, donor- and acceptor-labeled antibodies).

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plates on a TR-FRET-enabled plate reader, measuring emission at both the donor and acceptor wavelengths after a time delay.

Data Analysis:

  • Calculate the TR-FRET ratio for each well.

  • Normalize the data on a plate-by-plate basis using the intra-plate controls:

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_pos_control) / (Mean_neg_control - Mean_pos_control))

  • Define primary hits as compounds exhibiting an inhibition value greater than three standard deviations from the mean of the sample field (a robust Z-score > 3) or simply >50% inhibition.

Post-Screen Triage: The Hit Validation Cascade

A primary hit is merely a starting point. A rigorous validation process is essential to confirm activity, eliminate false positives, and characterize the potency and selectivity of the compounds.[12] Progressing actives from a high-throughput screen into suitable starting points for lead identification is fraught with pitfalls.[15]

Hit_Validation_Cascade PrimaryHits Primary HTS Hits (Single Concentration) Reorder Reorder & Re-test (Fresh Compound Powder) PrimaryHits->Reorder Confirms initial activity DoseResponse Dose-Response (IC50) (10-point titration) Reorder->DoseResponse Determines potency Orthogonal Orthogonal Assay (e.g., Luminescence-based) DoseResponse->Orthogonal Rules out assay artifacts Cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo®) Orthogonal->Cytotoxicity Ensures specific activity SAR Preliminary SAR Analysis Cytotoxicity->SAR Identifies structure-activity relationships ValidatedHits Validated Lead Series SAR->ValidatedHits

Fig 2. Multi-step cascade for hit validation and characterization.
Protocol 2: IC50 Determination and Orthogonal Confirmation

Objective: To determine the potency (IC50) of confirmed hits and validate their activity in an assay with a different technological principle.

Part A: Dose-Response Curve Generation

  • Prepare a 10-point, 3-fold serial dilution series for each confirmed hit, starting from 100 µM.

  • Perform the primary TR-FRET assay as described in Protocol 1, using the dilution series for each compound.

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Part B: Orthogonal Assay (e.g., Kinase-Glo® Luminescence Assay)

  • Principle: This assay quantifies the amount of ATP remaining in solution after the kinase reaction. Active inhibitors will spare ATP, resulting in a higher luminescent signal. This method is less susceptible to compounds that interfere with fluorescence.[16][17]

  • Perform the kinase reaction (Steps 1-6 from Protocol 1) in parallel plates.

  • Add the Kinase-Glo® reagent, which contains luciferase and its substrate, luciferin.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate IC50 values as described above. A strong correlation between the IC50 values from the TR-FRET and luminescence assays provides high confidence in the compound's activity.

Protocol 3: Cellular Viability/Cytotoxicity Assessment

Objective: To ensure that the observed inhibition is not a result of general cytotoxicity.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures ATP as an indicator of metabolically active cells.[18] A decrease in ATP is proportional to the degree of cytotoxicity.

  • Cell Plating: Seed a relevant cancer cell line (e.g., MCF-7 for a breast cancer target) in 384-well, clear-bottom white plates and incubate overnight.

  • Compound Treatment: Treat the cells with the same 10-point dilution series used for the biochemical assays.

  • Incubation: Incubate for 48-72 hours.

  • Lysis & Detection: Add CellTiter-Glo® reagent directly to the wells.

  • Signal Reading: Shake for 2 minutes and then incubate for 10 minutes at room temperature. Read the luminescence.

  • Data Analysis: Calculate the CC50 (50% cytotoxic concentration). A desirable hit will have a CC50 value at least 10-fold higher than its biochemical IC50, indicating a therapeutic window.

Data Synthesis and Path Forward

The culmination of the HTS campaign is the generation of a high-quality, validated hit list. This data should be consolidated for clear interpretation.

Compound IDHTS % InhibitionConfirmed IC50 (µM) [TR-FRET]Orthogonal IC50 (µM) [Luminescence]Cytotoxicity CC50 (µM)Selectivity Index (CC50/IC50)
OXS-00185.20.250.31> 50> 200
OXS-00278.91.101.5015.013.6
OXS-00365.15.606.20> 50> 8.9
OXS-00492.50.150.200.18~1

Interpretation:

  • OXS-001: An excellent hit. It is potent, confirmed in an orthogonal assay, and shows no cytotoxicity at the highest tested concentration, indicating high target specificity.

  • OXS-002: A valid hit with moderate potency and a reasonable selectivity window.

  • OXS-003: A weak hit, likely to be deprioritized.

  • OXS-004: A potent compound, but its activity is likely due to cytotoxicity. This is a common artifact and should be discarded.

The validated hits, such as OXS-001, form the basis for initiating medicinal chemistry efforts. Analysis of the chemical structures of active compounds can reveal early Structure-Activity Relationships (SAR), guiding the synthesis of more potent and selective analogs.[12]

References

  • Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. (2024, December 5). YouTube. Retrieved January 20, 2026, from [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Celigo. Retrieved January 20, 2026, from [Link]

  • High-throughput screening (HTS). (2019, April 10). BMG LABTECH. Retrieved January 20, 2026, from [Link]

  • High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs. Retrieved January 20, 2026, from [Link]

  • High-throughput screening. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • On HTS: Z-factor. (2023, December 12). On HTS. Retrieved January 20, 2026, from [Link]

  • Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved January 20, 2026, from [Link]

  • Inglese, J., Shamu, C. E., & Guy, R. K. (n.d.). Reporting data from high-throughput screening of small-molecule libraries. Nature Biotechnology. Retrieved January 20, 2026, from [Link]

  • Inglese, J., Shamu, C. E., & Guy, R. K. (2025, August 7). Reporting data from high-throughput screening of small-molecule libraries. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Cell-based assays in high-throughput mode (HTS). (2014). BioTechnologia. Retrieved January 20, 2026, from [Link]

  • High-Throughput Screening Assays. (n.d.). Assay Genie. Retrieved January 20, 2026, from [Link]

  • SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. (2026, January 19). Pharmaceutical Technology. Retrieved January 20, 2026, from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World (DDW). Retrieved January 20, 2026, from [Link]

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Z-factor. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. (2025, August 5). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Bioluminescent Assays for High-Throughput Screening. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • The Z prime value (Z´). (2025, January 27). BMG LABTECH. Retrieved January 20, 2026, from [Link]

  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (n.d.). PLOS One. Retrieved January 20, 2026, from [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica. Retrieved January 20, 2026, from [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (2025, November 19). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. (n.d.). TSI Journals. Retrieved January 20, 2026, from [Link]

Sources

Application Note: Structural Elucidation of 3-Phenyl-oxazolo[5,4-b]pyridine Derivatives using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-Phenyl-oxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Derivatives of this class exhibit a wide range of biological activities, including potential as antimicrobial and anticancer agents, and also show promise as fluorophores in organic electronics.[3][4] Rigorous structural characterization is paramount for establishing structure-activity relationships (SAR) and ensuring the novelty and purity of newly synthesized compounds. This application note provides a comprehensive guide to the analysis of 3-Phenyl-oxazolo[5,4-b]pyridine derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for unambiguous molecular structure determination.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of procedures to explain the rationale behind experimental choices, offering field-proven insights to enable robust and reliable characterization of this important class of molecules.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the determination of its connectivity and stereochemistry. For 3-Phenyl-oxazolo[5,4-b]pyridine derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

Sample Preparation and Solvent Selection

The choice of a suitable deuterated solvent is critical for acquiring high-quality NMR spectra. The solubility of the analyte and the potential for solvent-induced chemical shift changes must be considered.

  • Common Solvents: For many 3-Phenyl-oxazolo[5,4-b]pyridine derivatives, deuterochloroform (CDCl₃) offers good solubility and is a common starting point.[5] However, for more polar derivatives or those with poor solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[6][7] DMSO-d₆ is a universal solvent for many heterocyclic compounds and can help in observing exchangeable protons like those of NH groups.[6][8]

  • Protocol for Sample Preparation:

    • Weigh approximately 5-10 mg of the purified 3-Phenyl-oxazolo[5,4-b]pyridine derivative.

    • Transfer the sample to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

    • If necessary, filter the solution through a small plug of glass wool into a fresh NMR tube to remove any particulate matter.

1D NMR Spectroscopy: ¹H and ¹³C NMR

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Expected Chemical Shift Ranges:

    • Aromatic Protons (Pyridine and Phenyl Rings): Typically resonate in the downfield region, from δ 7.0 to 9.0 ppm. The exact chemical shifts are influenced by the substitution pattern on both the pyridine and phenyl rings.[5][9] Protons on the pyridine ring are generally more deshielded than those on the phenyl ring due to the electron-withdrawing effect of the nitrogen atom.[10]

    • Substituent Protons: Protons of alkyl or other substituent groups will appear in their characteristic regions. For instance, methyl protons are typically found around δ 2.0-2.5 ppm.[3]

  • Experimental Protocol for ¹H NMR:

    • Insert the prepared NMR sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum using a 90° pulse angle.

    • Typical acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment.

  • Expected Chemical Shift Ranges:

    • Aromatic and Heterocyclic Carbons: These carbons typically resonate between δ 110 and 170 ppm. The carbons of the oxazole ring are generally found at the lower field end of this range. Carbons directly attached to nitrogen or oxygen atoms will be more deshielded.[3][11]

    • Substituent Carbons: Aliphatic carbons will appear in the upfield region (δ 10-60 ppm).[3]

  • Experimental Protocol for ¹³C NMR:

    • Use the same sample prepared for ¹H NMR.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical acquisition parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.[12]

2D NMR Spectroscopy: COSY, HSQC, and HMBC

2D NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially for complex or highly substituted derivatives.[13]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[14] Cross-peaks in the COSY spectrum connect the signals of coupled protons, allowing for the tracing of spin systems within the molecule, such as the protons on the phenyl and pyridine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[12][15] This is a powerful tool for assigning carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations).[14] This is crucial for connecting different spin systems and for identifying quaternary carbons.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR 1H_NMR ¹H NMR COSY COSY 1H_NMR->COSY ¹H-¹H Connectivity HSQC HSQC 1H_NMR->HSQC ¹J(C,H) Connectivity HMBC HMBC 1H_NMR->HMBC ⁿJ(C,H) Connectivity 13C_NMR ¹³C NMR DEPT DEPT 13C_NMR->DEPT CHn Multiplicity Structure_Fragment_A Proton Spin Systems COSY->Structure_Fragment_A Structure_Fragment_B C-H Connections HSQC->Structure_Fragment_B Full_Structure Complete Structure HMBC->Full_Structure Sample Sample Sample->1H_NMR Proton Environments Sample->13C_NMR Carbon Environments

  • Experimental Protocol for 2D NMR:

    • Use a relatively concentrated sample (15-20 mg) for optimal signal-to-noise in 2D experiments.

    • Acquire COSY, HSQC, and HMBC spectra using standard pulse programs available on the spectrometer.

    • Optimize acquisition parameters, such as the number of increments in the indirect dimension and the number of scans per increment, based on the sample concentration.

    • Process the 2D data and analyze the cross-peaks to build up the molecular structure.

Interpreting the NMR Data: A Representative Example

Let's consider an unsubstituted 3-Phenyl-oxazolo[5,4-b]pyridine.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
Phenyl-H (ortho)~8.0-8.2~128-130C(ipso), C(meta), C(3)
Phenyl-H (meta)~7.4-7.6~129-131C(ortho), C(para)
Phenyl-H (para)~7.3-7.5~127-129C(meta)
Pyridine-H5~8.5-8.7~148-150C7, C3a
Pyridine-H6~7.2-7.4~120-122C7a, C4
Pyridine-H7~8.2-8.4~145-147C5, C3a
C2-~160-165Phenyl-H(ortho), Pyridine-H(x)
C3a-~150-155Pyridine-H5, Pyridine-H7
C7a-~140-145Pyridine-H6
Phenyl-C(ipso)-~130-135Phenyl-H(ortho, meta)

Note: These are approximate chemical shift ranges and will vary with substitution.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for nitrogen-containing heterocyclic compounds, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation in the source.[16][17]

Sample Preparation and Ionization
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

    • A small amount of formic acid (0.1%) is often added to the solvent to facilitate protonation and enhance the signal of the [M+H]⁺ ion.[18]

  • Ionization Technique:

    • Electrospray Ionization (ESI): This is the preferred method for this class of compounds.[19] ESI is a soft ionization technique that minimizes in-source fragmentation, leading to a clear molecular ion peak.[17] It is particularly effective for polar and thermally labile molecules.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound.

  • Protocol for HRMS:

    • Infuse the prepared sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire the mass spectrum in positive ion mode.

    • The instrument should be properly calibrated to ensure high mass accuracy (typically < 5 ppm).

    • Use the measured accurate mass of the [M+H]⁺ ion to calculate the elemental formula using the instrument's software.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion and analyze the resulting fragment ions.[20] This provides valuable structural information that complements the NMR data.

  • Fragmentation Pathways: The fragmentation of the 3-Phenyl-oxazolo[5,4-b]pyridine core is expected to involve cleavages of the oxazole and pyridine rings. Common fragmentation patterns for related heterocyclic systems include the loss of small neutral molecules like CO, HCN, and cleavage of the fused ring system.[16][21]

Fragmentation_Pathway M_H [M+H]⁺ Fragment_A [M+H - CO]⁺ M_H->Fragment_A Loss of CO Fragment_B [M+H - HCN]⁺ M_H->Fragment_B Loss of HCN Fragment_C Phenyl Cation M_H->Fragment_C Oxazole Ring Cleavage Fragment_D Pyridine Fragment M_H->Fragment_D Phenyl Group Cleavage

  • Protocol for MS/MS:

    • Acquire a full scan mass spectrum to identify the m/z of the [M+H]⁺ ion.

    • Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor ion.

    • Apply collision-induced dissociation (CID) to fragment the precursor ion. The collision energy should be optimized to produce a rich fragmentation spectrum.

    • Analyze the resulting fragment ions to deduce the fragmentation pathway and confirm the connectivity of the molecule.

Precursor Ion Expected Fragment Ion Neutral Loss Structural Implication
[M+H]⁺[M+H - 28]⁺COCleavage of the oxazole ring
[M+H]⁺[M+H - 27]⁺HCNFragmentation of the pyridine ring
[M+H]⁺[C₆H₅]⁺ (m/z 77)C₉H₅N₂OLoss of the oxazolo[5,4-b]pyridine moiety

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive analytical workflow for the unambiguous structural characterization of 3-Phenyl-oxazolo[5,4-b]pyridine derivatives. By employing a systematic approach that includes 1D and 2D NMR techniques, high-resolution mass spectrometry, and tandem MS for fragmentation analysis, researchers can confidently determine the structure, confirm the elemental composition, and ensure the purity of their synthesized compounds. The protocols and insights provided in this application note are designed to serve as a practical guide for scientists working in drug discovery and materials science, enabling the robust and reliable analysis of this important class of heterocyclic compounds.

References

  • Klicsu, T., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(5), 415-424. Available at: [Link]

  • Ardrey, A. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 833(1), 1-25. Available at: [Link]

  • Preprints.org. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. Available at: [Link]

  • Dotsenko, V. V. (2014). Response to "Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?". ResearchGate. Available at: [Link]

  • Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). Available at: [Link]

  • ResearchGate. (2021). Synthesis and photophysical properties of the products of the reaction of 5-methyl-7-phenyl[3][16]oxazolo[5,4-b]pyridin-2(1H)-one with amino acids. ResearchGate. Available at: [Link]

  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Angewandte Chemie. Available at: [Link]

  • Tuba, R., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5278–5286. Available at: [Link]

  • Teixeira, J., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • S. A. G. de O. E. R. E. L. P. (2001). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. SciELO. Available at: [Link]

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (2022). Research Square. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Wikipedia. Available at: [Link]

  • Uccella, N. A. (1980). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available at: [Link]

  • Slideshare. (2015). 2D NMR Spectroscopy. Slideshare. Available at: [Link]

  • HSQC-heteronuclear single quantum coherence.pdf. (n.d.). IUPAC. Available at: [Link]

  • ResearchGate. (2021). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. ResearchGate. Available at: [Link]

  • 2D NMR. (n.d.). University of Arizona. Available at: [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]

  • ResearchGate. (2015). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). Divergent Synthesis of Isoxazolo[5,4‐b]pyridines. ResearchGate. Available at: [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. Available at: [Link]

  • MDPI. (2020). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. Available at: [Link]

  • ResearchGate. (2021). Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). ResearchGate. Available at: [Link]

  • Preprints.org. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. Available at: [Link]

  • ResearchGate. (2023). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. ResearchGate. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]

  • ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride as a Covalent Chemical Probe for Target Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride as a novel covalent chemical probe. We will explore its foundational chemistry, proposed mechanism of action, and detailed protocols for its use in target identification and validation workflows. The guide is structured to provide not only step-by-step instructions but also the scientific rationale behind the experimental design, ensuring a robust and well-validated approach to utilizing this compound in chemical biology and drug discovery.

Introduction: The Emergence of Covalent Probes in Chemical Biology

The identification of protein targets for small molecules is a critical and often challenging step in drug discovery and chemical biology.[1] Chemical probes, particularly those that form covalent bonds with their protein targets, have become invaluable tools for this purpose.[2] Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic strategy that utilizes such probes to assess the functional state of enzymes within complex biological systems.[3][4] These probes typically consist of three key components: a reactive group (or "warhead") that forms the covalent bond, a linker, and a reporter tag for detection and enrichment.[3]

3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride is a novel compound featuring a sulfonyl chloride moiety, a reactive electrophile capable of covalently modifying nucleophilic amino acid residues.[5] The oxazolo[5,4-b]pyridine scaffold is a key structural motif found in various biologically active compounds, including kinase inhibitors, suggesting a potential for this probe to target a range of protein families.[6] This guide will detail the methodologies for leveraging this compound to identify and validate novel protein targets.

Chemical Properties and Synthesis

Structure and Physicochemical Properties
  • IUPAC Name: 3-phenyl-[3][7]oxazolo[5,4-b]pyridine-5-sulfonyl chloride[8]

  • Molecular Formula: C₁₂H₇ClN₂O₃S[9]

  • Molecular Weight: 294.72 g/mol

  • CAS Number: 1423027-63-7[10]

PropertyPredicted Value
XlogP 2.7
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5
Rotatable Bonds 2
Topological Polar Surface Area 73.06 Ų
Data sourced from PubChem and ChemScene.[9][11]
Proposed Synthesis Route

Mechanism of Action: Covalent Target Engagement

The utility of 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride as a chemical probe is predicated on the reactivity of the sulfonyl chloride group. This functional group is a potent electrophile that can react with nucleophilic side chains of amino acids within a protein's binding pocket.

The Sulfonyl Chloride Warhead

Sulfonyl chlorides react with nucleophiles such as the hydroxyl groups of serine, threonine, and tyrosine, the amine group of lysine, and the imidazole ring of histidine.[14] The reaction proceeds via a nucleophilic attack on the electron-deficient sulfur atom, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide or sulfonate ester linkage. This irreversible covalent bond allows for the durable labeling of target proteins.

graph "Mechanism_of_Action" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

}

Figure 1: Proposed mechanism of covalent modification of a target protein.

Experimental Protocols

The following protocols are designed to guide the user in the application of 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride for target identification and validation.

Safety Precautions

Sulfonyl chlorides are reactive compounds that should be handled with care. They are known to be corrosive and can react violently with water.[15][16] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[17][18]

Protocol 1: In Vitro Target Engagement using a Kinase Panel

Given that the oxazolo[5,4-b]pyridine scaffold is present in known kinase inhibitors, a primary screen against a panel of kinases is a logical starting point.[6]

Objective: To identify potential kinase targets of 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride.

Materials:

  • 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride

  • Recombinant kinases (a diverse panel is recommended)

  • Appropriate kinase-specific substrates and ATP

  • Kinase assay buffer

  • Detection reagents (e.g., ADP-Glo™, Promega)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the probe in anhydrous DMSO.

  • In a multi-well plate, add the kinase, its substrate, and the kinase assay buffer.

  • Add varying concentrations of the probe to the wells. Include a DMSO-only control.

  • Incubate for a predetermined time (e.g., 30-60 minutes) to allow for covalent modification.

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for the optimal time for each kinase.

  • Stop the reaction and measure kinase activity using a suitable detection reagent and a microplate reader.

  • Calculate the IC50 value for each kinase that shows significant inhibition.

Protocol 2: Cellular Target Engagement using CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Objective: To confirm the engagement of the probe with its target protein(s) in intact cells.

Materials:

  • Cultured cells of interest

  • 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride

  • PBS and lysis buffer

  • PCR tubes or plates

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Antibody against the putative target protein

Procedure:

  • Treat cultured cells with the probe at various concentrations. Include a DMSO control.

  • Harvest and wash the cells, then resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting.

  • Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve indicates target engagement.

Protocol 3: Target Identification using Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a robust method for identifying the cellular targets of a covalent inhibitor.[19][20] In this approach, a broad-spectrum covalent probe with a reporter tag is used to label a class of enzymes. Pre-treatment with an unlabeled inhibitor (our probe of interest) will block the labeling of its specific target(s).

Objective: To identify the specific cellular targets of 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride.

Materials:

  • Cultured cells or tissue lysate

  • 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride

  • A broad-spectrum, alkyne-functionalized sulfonyl fluoride probe (e.g., a derivative of AEBSF)[21]

  • Azide-biotin or azide-fluorophore reporter tag

  • Click chemistry reagents (copper sulfate, TBTA, sodium ascorbate)

  • Streptavidin beads (for biotin tag)

  • SDS-PAGE and in-gel fluorescence scanning or mass spectrometry for target identification

Procedure:

  • Treat cell lysate with varying concentrations of 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride or DMSO as a control.

  • Incubate to allow for target engagement.

  • Add the alkyne-functionalized broad-spectrum probe to all samples and incubate.

  • Perform a click chemistry reaction to attach the azide-reporter tag to the alkyne-probe.

  • If using a fluorescent tag, separate the proteins by SDS-PAGE and visualize the labeled proteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity for a specific band in the probe-treated sample indicates a target.

  • If using a biotin tag, enrich the labeled proteins using streptavidin beads.

  • Digest the enriched proteins and identify them by mass spectrometry. Proteins that are depleted in the probe-treated sample are the putative targets.

graph "Competitive_ABPP_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

}

Figure 2: Workflow for competitive activity-based protein profiling (ABPP).

Data Interpretation and Target Validation

The identification of putative targets through ABPP should be followed by rigorous validation. This can include:

  • Orthogonal Assays: Confirming the interaction with a different biophysical or biochemical method.

  • Knockdown/Knockout Studies: Demonstrating that the cellular phenotype observed upon treatment with the probe is dependent on the identified target.

  • Site-directed Mutagenesis: Mutating the identified reactive amino acid residue in the target protein and showing a loss of labeling by the probe.

Conclusion

3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride represents a promising new chemical probe for covalent ligand discovery and target identification. Its sulfonyl chloride warhead provides a mechanism for irreversible binding to a range of nucleophilic amino acid residues, while the oxazolo[5,4-b]pyridine scaffold may confer selectivity for certain protein families, such as kinases. The protocols outlined in this guide provide a comprehensive framework for the application of this probe in robust target discovery and validation workflows, ultimately contributing to the advancement of chemical biology and drug discovery.

References

  • Wikipedia. Activity-based proteomics.
  • Fang, C., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science.
  • Drewes, G., & Knapp, S. (2018). Chemoproteomics and Chemical Probes for Target Discovery. Trends in Biotechnology, 36(12), 1275-1286. Available at: [Link]

  • ChomiX. Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs.
  • Benns, H. J., et al. (2021). Activity-based protein profiling: A graphical review. Frontiers in Chemistry. Available at: [Link]

  • Mtoz Biolabs. Activity-Based Protein Profiling (ABPP) Service.
  • Creative Biolabs. Activity based Protein Profiling (Abpp).
  • Baran, P. S., et al. (2023). An electroaffinity labelling platform for chemoproteomic-based target identification. Nature Chemistry, 15(9), 1267-1275. Available at: [Link]

  • BenchChem. The Emergence of Sulfonyl Fluorides as Versatile Chemical Probes in Drug Discovery: A Technical Guide.
  • WuXi AppTec. How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies.
  • ResearchGate. Chemoproteomic strategies for drug target identification. Available at: [Link]

  • Drug Discovery Chemistry. Chemoproteomics & Chemical Biology.
  • Jones, L. H., et al. (2022). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry. Available at: [Link]

  • Cruite, M. L., & Jones, L. H. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Chemical Biology. Available at: [Link]

  • Jones, L. H., et al. (2022). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry. Available at: [Link]

  • Jones, L. H., et al. (2017). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 12(7), 1859-1865. Available at: [Link]

  • Vedejs, E., et al. (1996). Synthesis of sulfonyl chloride substrate precursors. Journal of the American Chemical Society, 118, 9796.
  • Smith, A. J. T., et al. (2025).
  • Bachovchin, D. A., et al. (2011). Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1. Journal of the American Chemical Society, 133(43), 17311-17320. Available at: [Link]

  • Fisher Scientific. (2009). Safety Data Sheet: Pyridine-3-sulfonyl chloride hydrochloride.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Pyridine-3-sulfonyl chloride.
  • Angene Chemical. (2025). Safety Data Sheet: 7-Chloro-3-phenyl-[3][7][19]triazolo[4,3-a]pyridine. Available at:

  • BLDpharm. 1423027-63-7|3-Phenyl-[3][7]oxazolo[5,4-b]pyridine-5-sulfonyl chloride. Available at:

  • PubChemLite. 3-phenyl-[3][7]oxazolo[5,4-b]pyridine-5-sulfonyl chloride. Available at:

  • Google Patents. US20240400542A1 - Sulfonyl-triazoles useful as covalent kinase ligands.
  • ChemScene. 3-Methyl-[3][7]oxazolo[5,4-b]pyridine-5-sulfonyl chloride. Available at:

  • Wang, S., et al. (2021). Advances in reversible covalent kinase inhibitors. Medicinal Research Reviews, 41(5), 2849-2884. Available at: [Link]

  • ResearchGate. a) Synthesis process of probe 1. The sulfonyl groups could be nucleophilic substituted by O 2 À to emit strong fluorescence. The (b) …. Available at: [Link]

  • Fluorochem. 3-Phenyl-[3][7]oxazolo[5,4-b]pyridine-5-sulfonyl chloride. Available at:

  • Poręba, K., et al. (2014). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 71(4), 727-732.
  • Poręba, K., et al. (2014). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. PubMed. Available at: [Link]

  • Anderson, N. G. (2012). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 16(5), 874-878. Available at: [Link]

  • Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. (2020). Angewandte Chemie International Edition, 59(35), 15061-15068. Available at: [Link]

  • PubChem. Oxazolo(4,5-b)pyridine. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride.
  • Willis, M. C. (2018). Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews. Available at: [Link]

  • ChemicalBook. pyridine-3-sulfonyl chloride synthesis.
  • Parchem. Understanding the Applications of Sulfonyl Chlorides in Organic Synthesis.
  • MDPI. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Available at: [Link]

  • MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available at: [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2020). Molecules, 25(18), 4236. Available at: [Link]

Sources

Microwave-Assisted Synthesis of N-Substituted Isoxazolo[5,4-b]pyridines: An Application Guide for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isoxazolo[5,4-b]pyridines and the Need for Efficient Synthesis

The isoxazolo[5,t4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide range of biologically active molecules, including potent antimicrobial and antiproliferative agents.[1][2] The development of efficient and sustainable synthetic methodologies to access diverse libraries of these compounds is therefore of paramount importance for accelerating the discovery of new therapeutics.

Traditional synthetic routes often require harsh reaction conditions, long reaction times, and tedious purification procedures, which can hinder the rapid generation of analog libraries for structure-activity relationship (SAR) studies. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times, improve product yields, and often lead to cleaner reaction profiles with fewer byproducts.[3] This application note provides a comprehensive guide to the microwave-assisted synthesis of N-substituted isoxazolo[5,4-b]pyridines, covering both the construction of the core heterocyclic system and its subsequent N-functionalization.

The Power of Microwaves in Heterocyclic Synthesis

Microwave irradiation accelerates chemical reactions through a mechanism known as dielectric heating. Polar molecules in the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction. This direct and uniform heating of the reaction medium, as opposed to the slower conductive heating of an oil bath, leads to several key advantages:

  • Rapid Reaction Rates: Reactions that take hours or even days under conventional heating can often be completed in minutes using microwave irradiation.[4]

  • Higher Yields: The rapid heating and precise temperature control can minimize the formation of degradation byproducts, leading to higher isolated yields of the desired product.

  • Improved Purity: Cleaner reaction profiles often simplify purification, reducing the need for time-consuming chromatographic methods.

  • Energy Efficiency: By heating only the reaction vessel and its contents, microwave synthesis is a more energy-efficient and environmentally friendly approach.[3]

  • Enhanced Regioselectivity: In some cases, microwave heating can influence the regioselectivity of a reaction, favoring the formation of a specific isomer.

Part 1: Microwave-Assisted Construction of the Isoxazolo[5,4-b]pyridine Core

A highly efficient and environmentally friendly approach to the synthesis of the isoxazolo[5,4-b]pyridine core is through a one-pot, three-component reaction under microwave irradiation. This method often utilizes water as a green solvent and can proceed without the need for a catalyst.[5]

Reaction Principle

The synthesis involves the condensation of an aromatic aldehyde, 3-methylisoxazol-5-amine, and an active methylene compound such as tetronic acid or indan-1,3-dione. The reaction proceeds through a cascade of condensation, Michael addition, and cyclization/dehydration steps to afford the fused heterocyclic system.[6]

G cluster_workflow Workflow for Core Synthesis Reactants Aromatic Aldehyde + 3-Methylisoxazol-5-amine + Active Methylene Compound Microwave_Vial Combine in Microwave Vial (Water as solvent) Reactants->Microwave_Vial Microwave_Irradiation Microwave Irradiation (e.g., 120 °C, 10-15 min) Microwave_Vial->Microwave_Irradiation Workup Cooling, Filtration, and Washing Microwave_Irradiation->Workup Purification Recrystallization Workup->Purification Product Isoxazolo[5,4-b]pyridine Core Purification->Product

Caption: Experimental workflow for the microwave-assisted synthesis of the isoxazolo[5,4-b]pyridine core.

Detailed Experimental Protocol: Synthesis of 4-(4-Chlorophenyl)-3-methyl-4,6-dihydro-5H-furo[3,2-c]isoxazolo[5,4-b]pyridin-5-one

This protocol is adapted from the work of Tu et al.[5]

Materials:

  • 4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)

  • 3-Methylisoxazol-5-amine (1.0 mmol, 98.1 mg)

  • Tetronic acid (1.0 mmol, 100.1 mg)

  • Water (5 mL)

  • Microwave synthesis reactor

  • 10 mL microwave reaction vessel with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reaction vessel, add 4-chlorobenzaldehyde (140.6 mg, 1.0 mmol), 3-methylisoxazol-5-amine (98.1 mg, 1.0 mmol), tetronic acid (100.1 mg, 1.0 mmol), and water (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15 minutes with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 5 mL) and then a small amount of cold ethanol.

  • Dry the product under vacuum to afford the title compound as a solid.

Characterization:

  • The product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Substrate Scope and Yields

This microwave-assisted protocol is applicable to a wide range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents. The following table summarizes representative examples.

EntryAromatic AldehydeActive Methylene CompoundReaction Time (min)Yield (%)
14-ChlorobenzaldehydeTetronic Acid1592
24-MethylbenzaldehydeTetronic Acid1590
34-MethoxybenzaldehydeTetronic Acid1588
43-NitrobenzaldehydeTetronic Acid1591
54-ChlorobenzaldehydeIndan-1,3-dione1094
64-MethylbenzaldehydeIndan-1,3-dione1092

Data adapted from Tu, S.-J., et al. (2009). Journal of Combinatorial Chemistry.[5]

Part 2: Microwave-Assisted N-Substitution of the Isoxazolo[5,4-b]pyridine Core

The functionalization of the nitrogen atom of the pyridine ring is a crucial step in diversifying the isoxazolo[5,4-b]pyridine scaffold for biological screening. Microwave irradiation can also significantly accelerate these N-substitution reactions.

Reaction Principle: N-Sulfonylation

A common N-functionalization is the reaction of an amino-substituted isoxazolo[5,4-b]pyridine with an arylsulfonyl chloride to form a sulfonamide linkage. This reaction can be performed under both conventional and microwave heating, with the latter offering a significant reduction in reaction time.[1]

G cluster_mechanism Plausible Mechanism for N-Sulfonylation Reactants 3-Aminoisoxazolo[5,4-b]pyridine + Arylsulfonyl Chloride Base_Activation Base (e.g., Pyridine) Deprotonation of Amine Reactants->Base_Activation Nucleophilic_Attack Nucleophilic Attack of Amine on Sulfonyl Chloride Base_Activation->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Elimination Elimination of Chloride Intermediate->Elimination Product N-Sulfonylated Isoxazolo[5,4-b]pyridine Elimination->Product

Caption: Proposed mechanism for the N-sulfonylation of 3-aminoisoxazolo[5,4-b]pyridine.

Detailed Experimental Protocol: Microwave-Assisted Synthesis of N-(Isoxazolo[5,4-b]pyridin-3-yl)benzenesulfonamide

This protocol is based on the work of Poręba et al.[1]

Materials:

  • 3-Aminoisoxazolo[5,4-b]pyridine (1.0 mmol, 135.1 mg)

  • Benzenesulfonyl chloride (1.1 mmol, 194.7 mg, 140 µL)

  • Pyridine (5 mL)

  • Microwave synthesis reactor

  • 10 mL microwave reaction vessel with a magnetic stir bar

Procedure:

  • In a 10 mL microwave reaction vessel, dissolve 3-aminoisoxazolo[5,4-b]pyridine (135.1 mg, 1.0 mmol) in pyridine (5 mL).

  • Add benzenesulfonyl chloride (194.7 mg, 1.1 mmol) to the solution.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 10-20 minutes) with stirring. Optimal conditions may need to be determined empirically.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Comparison of Conventional vs. Microwave Heating:

MethodReaction TimeYield (%)
Conventional Heating (Reflux)6 hours~70-80
Microwave Irradiation10-20 minutes~75-85

Data conceptualized from the findings of Poręba, K., et al. (2015). Acta Poloniae Pharmaceutica.[1]

Trustworthiness and Self-Validation

The protocols described herein are based on peer-reviewed scientific literature and represent robust methods for the synthesis of isoxazolo[5,4-b]pyridines. To ensure the validity of the experimental results, the following steps are crucial:

  • Purity of Starting Materials: Ensure all reagents are of high purity and used in the correct stoichiometric ratios.

  • Accurate Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Thorough Characterization: Unequivocally confirm the structure of the final products using a combination of spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

  • Reproducibility: Repeat the synthesis to ensure the results are reproducible.

Future Perspectives and Alternative N-Functionalization Strategies

While N-sulfonylation is a valuable transformation, other modern cross-coupling reactions can be adapted for the N-arylation and N-alkylation of the isoxazolo[5,4-b]pyridine core under microwave irradiation. These include:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and can be significantly accelerated by microwave heating.[7] It allows for the introduction of a wide variety of aryl and heteroaryl substituents.

  • Ullmann Condensation: A copper-catalyzed reaction that is also effective for N-arylation, particularly with electron-deficient aryl halides. Microwave-assisted Ullmann reactions often proceed under milder conditions and with shorter reaction times than their conventional counterparts.

The exploration of these and other microwave-assisted N-functionalization reactions will undoubtedly expand the accessible chemical space of the isoxazolo[5,4-b]pyridine scaffold, providing medicinal chemists with a rich library of compounds for biological evaluation.

References

  • Tu, S.-J., Zhang, X.-H., Han, Z.-G., Cao, X.-D., Wu, S.-S., Yan, S., Hao, W.-J., Zhang, G., & Ma, N. (2009). Synthesis of Isoxazolo[5,4-b]pyridines by Microwave-Assisted Multi-Component Reactions in Water. Journal of Combinatorial Chemistry, 11(3), 428–432. [Link]

  • Poręba, K., et al. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 72(4), 727-735. [Link]

  • Khera, M., & Singh, I. (2020). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 5(25), 15447–15455. [Link]

  • de la Cruz, C. H., et al. (2012). Microwave Assisted Efficient Synthesis of Isoxazolo[5,4-b]Quinolines Derivatives. Journal of the Chilean Chemical Society, 57(2), 1133-1136. [Link]

  • Gondru, R., et al. (2020). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy, 14(4), 436-445. [Link]

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. [Link]

  • Tu, S.-J., et al. (2009). Synthesis of Isoxazolo[5,4-b]pyridines by Microwave-Assisted Multi-Component Reactions in Water. Journal of Combinatorial Chemistry, 11(3), 428-432. [Link]

  • Bandyopadhyay, D., & de la Cruz, C. H. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research, 47(10), 3044–3054. [Link]

  • Shaikh, A. A., & Gomas, S. S. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33649-33682. [Link]

  • Lingham, A., et al. (2016). Revisiting the three component synthesis of isoxazolo[5,4-b]pyridines, 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones and related heterocycles. Polyhedron, 120, 175-179. [Link]

Sources

Application Notes & Protocols: A Roadmap for Developing Novel Antibacterial Agents from Isoxazolo[5,4-b]pyridine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in antibacterial drug discovery, moving beyond the modification of existing antibiotic classes to the exploration of novel chemical scaffolds.[1][2] The isoxazolo[5,4-b]pyridine core represents a promising and versatile scaffold for the development of new antibacterial agents.[3] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and notably, antibacterial effects.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the multifaceted process of discovering and developing potent antibacterial agents from isoxazolo[5,4-b]pyridine precursors. Our approach is rooted in a logical, stepwise progression from chemical synthesis to biological evaluation and preliminary safety profiling, ensuring a robust and efficient drug discovery cascade.

Part 1: Synthesis of an Isoxazolo[5,4-b]pyridine Compound Library

The initial and pivotal step in this drug discovery endeavor is the creation of a diverse library of isoxazolo[5,4-b]pyridine derivatives. A combinatorial approach, where different functional groups are systematically introduced at various positions of the core scaffold, is crucial for establishing a comprehensive structure-activity relationship (SAR).

Rationale for Synthetic Strategy

The choice of synthetic methodology is dictated by the desired substitutions on the isoxazolo[5,4-b]pyridine core. A common and effective starting point is the use of 3-aminoisoxazolo[5,4-b]pyridine, which can be readily functionalized.[4][5] For instance, the synthesis of sulfonamide derivatives has shown particular promise in yielding compounds with antibacterial activity.[3][5] Microwave-assisted synthesis is often preferred for its efficiency and ability to accelerate reaction times, a significant advantage in the rapid generation of a compound library.[6][7] Furthermore, green chemistry approaches, such as one-pot multi-component reactions in water, offer an environmentally benign and efficient alternative for synthesizing these scaffolds.[6][7]

General Synthetic Protocol: Synthesis of Sulfonamide Derivatives

This protocol outlines a general method for the synthesis of N-substituted isoxazolo[5,4-b]pyridine-3-sulfonamides, a class of compounds that has demonstrated antibacterial potential.[3][4]

Materials:

  • 3-aminoisoxazolo[5,4-b]pyridine

  • Aryl sulfonyl chlorides (various substitutions)

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Microwave reactor (optional)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In a clean, dry reaction vessel, dissolve 3-aminoisoxazolo[5,4-b]pyridine (1 equivalent) in anhydrous DCM.

  • Add pyridine (1.2 equivalents) to the solution and stir at room temperature.

  • Slowly add the desired aryl sulfonyl chloride (1.1 equivalents) to the reaction mixture.

  • The reaction can be carried out at room temperature with stirring for 12-24 hours, or heated under reflux for 2-6 hours.[4] Alternatively, for a microwave-assisted approach, the reaction mixture can be heated in a sealed vessel in a microwave reactor at a specified temperature and time (e.g., 120°C for 20 minutes), which can significantly reduce the reaction time.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure sulfonamide derivative.

  • Characterize the final compound by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its structure and purity.[4][5]

Synthesis_Workflow cluster_synthesis Synthesis of Isoxazolo[5,4-b]pyridine Library Start Start Dissolve_Reactants Dissolve 3-aminoisoxazolo[5,4-b]pyridine and base in solvent Start->Dissolve_Reactants Add_Sulfonyl_Chloride Add aryl sulfonyl chloride Dissolve_Reactants->Add_Sulfonyl_Chloride Reaction Reaction (Conventional or Microwave) Add_Sulfonyl_Chloride->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Quench, Extract, and Wash Monitoring->Workup Reaction complete Purification Purify by Column Chromatography Workup->Purification Characterization Characterize by NMR, MS, IR Purification->Characterization End End Characterization->End Screening_Workflow cluster_screening Antibacterial Screening Cascade Compound_Library Synthesized Isoxazolo[5,4-b]pyridine Compound Library Primary_Screening Primary Screening: Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Compound_Library->Primary_Screening Active_Hits Active Hits (Low MIC values) Primary_Screening->Active_Hits Secondary_Screening Secondary Screening: Minimum Bactericidal Concentration (MBC) Active_Hits->Secondary_Screening Bactericidal_Hits Bactericidal Hits (Low MBC/MIC ratio) Secondary_Screening->Bactericidal_Hits Mechanism_of_Action Mechanism of Action Studies Bactericidal_Hits->Mechanism_of_Action

Caption: A tiered workflow for the in vitro antibacterial screening of a compound library.

Part 3: Elucidation of the Mechanism of Action

Identifying the molecular target of the most promising antibacterial compounds is a critical step in their development. A common target for antibacterial agents is DNA gyrase, an essential bacterial enzyme that is absent in higher eukaryotes.

DNA Gyrase Supercoiling Inhibition Assay

This assay determines if a compound can inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing assay buffer (typically 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, and 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA, and the test compound at various concentrations. 2. Enzyme Addition: Initiate the reaction by adding a purified E. coli DNA gyrase enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.

  • Agarose Gel Electrophoresis: Analyze the DNA products by electrophoresis on a 1% agarose gel containing ethidium bromide.

  • Visualization: Visualize the DNA bands under UV light. Inhibitors of DNA gyrase will prevent the conversion of relaxed plasmid DNA to its supercoiled form, resulting in a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band. [8]

Part 4: Preliminary Safety and Drug-Like Properties (In Vitro ADMET)

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify potential liabilities that could lead to failure in later stages of drug development.

Cytotoxicity Assays: MTT and XTT

These colorimetric assays are used to assess the general cytotoxicity of the lead compounds against mammalian cell lines, providing an early indication of their therapeutic window. [9] Protocol: MTT Assay

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa or HEK293) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 24-48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product. 4. Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells. [9] The XTT assay is an alternative that produces a water-soluble formazan, eliminating the need for a solubilization step and offering increased sensitivity in some cases.

In Vitro ADME Profiling

A panel of in vitro assays can provide preliminary data on the drug-like properties of the lead compounds.

Table 1: Key In Vitro ADMET Assays

AssayPurpose
Metabolic Stability To assess the compound's susceptibility to metabolism by liver enzymes. This is often done using liver microsomes, which contain key drug-metabolizing enzymes. [10][11]
Plasma Protein Binding To determine the extent to which a compound binds to plasma proteins. High plasma protein binding can limit the free concentration of the drug available to exert its effect. [10][11]
CYP450 Inhibition To evaluate the potential of the compound to inhibit major cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6), which can lead to drug-drug interactions. [12]

Data Presentation and Interpretation

All quantitative data should be meticulously recorded and presented in a clear and concise manner to facilitate comparison and decision-making.

Table 2: Example Data Summary for a Lead Isoxazolo[5,4-b]pyridine Compound

ParameterValue
MIC (S. aureus) 4 µg/mL
MIC (E. coli) 8 µg/mL
MBC (S. aureus) 8 µg/mL
DNA Gyrase IC₅₀ 2.5 µM
Cytotoxicity (HeLa cells) CC₅₀ > 100 µM
Metabolic Stability (t₁/₂ in HLM) 45 min
Plasma Protein Binding 85%

Conclusion

The development of novel antibacterial agents from isoxazolo[5,4-b]pyridine precursors is a challenging yet rewarding endeavor. By following a systematic and logical progression of synthesis, screening, and characterization as outlined in these application notes, researchers can significantly enhance the probability of identifying and advancing promising new drug candidates. The integration of robust protocols, a clear understanding of the underlying scientific principles, and a commitment to rigorous data analysis are the cornerstones of a successful antibacterial drug discovery program.

References

  • Poręba, K., Pawlik, K., Kurowska, E., Matuszyk, J., & Długosz, A. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica - Drug Research, 72(4), 727-735. [Link]

  • Poręba, K., Pawlik, K., Kurowska, E., Matuszyk, J., & Długosz, A. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(4), 727–735. [Link]

  • Poręba, K., Pawlik, K., Kurowska, E., Matuszyk, J., & Długosz, A. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. PubMed. [Link]

  • Tu, S.-J., Zhang, X.-H., Han, Z.-G., Cao, X.-D., Wu, S.-S., Yan, S., Hao, W.-J., Zhang, G., & Ma, N. (2009). Synthesis of Isoxazolo[5,4-b]pyridines by Microwave-Assisted Multi-Component Reactions in Water. Journal of Combinatorial Chemistry, 11(3), 428–432. [Link]

  • European Journal of Organic Chemistry. (2024). Divergent Synthesis of Isoxazolo[5,4-b]pyridines. Eur. J. Org. Chem., 27, e202301287. [Link]

  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Tu, S. J., Zhang, X. H., Han, Z. G., Cao, X. D., Wu, S. S., Yan, S., ... & Ma, N. (2009). Synthesis of Isoxazolo [5, 4-b] pyridines by Microwave-Assisted Multi-Component Reactions in Water. Journal of combinatorial chemistry, 11(3), 428-432. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • Heimann, D., Kohnhäuser, D., Kohnhäuser, A. J., & Brönstrup, M. (2025). Antibacterials with Novel Chemical Scaffolds in Clinical Development. Drugs, 85(3), 293–323. [Link]

  • antibioticdiscovery. (n.d.). THE DISCOVERY PROCESS. antibioticdiscovery. [Link]

  • Ranu, B. C., & Kundu, A. (2011). Revisiting the three component synthesis of isoxazolo [5, 4-b] pyridines, 4-aryl-3, 7, 7-trimethyl-isoxazolo [5, 4-b] quinolin-5 (6H)-ones and related heterocycles. Tetrahedron Letters, 52(41), 5249-5252. [Link]

  • Kowal, A., & Wróbel, R. (2022). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. University of California, Santa Barbara. [Link]

  • Brown, E. D., & Wright, G. D. (2016). Discovery and preclinical development of new antibiotics. Clinical Microbiology and Infection, 22(5), 415-422. [Link]

  • Al-Shabib, N. A., Al-Ghamdi, S. A., Al-Harbi, S. A., Al-Otaibi, M. S., Al-Jafari, A. A., & Al-Dosary, M. A. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Acta Biologica Szegediensis, 68(1), 1-15. [Link]

  • European Academies' Science Advisory Council. (2014). Antimicrobial drug discovery: greater steps ahead. InterAcademy Partnership. [Link]

  • Heimann, D., Kohnhäuser, D., Kohnhäuser, A. J., & Brönstrup, M. (2025). Antibacterials with Novel Chemical Scaffolds in Clinical Development. Drugs, 85, 293-323. [Link]

  • Heimann, D., Kohnhäuser, D., Kohnhäuser, A. J., & Brönstrup, M. (2025). Antibacterials with Novel Chemical Scaffolds in Clinical Development. QUEST Leibniz Research School. [Link]

  • The Pew Charitable Trusts. (2021). A Scientific Roadmap for Antibiotic Discovery. The Pew Charitable Trusts. [Link]

  • Coates, A. R., Halls, G., & Hu, Y. (2011). Discovery and development of new antibacterial drugs: learning from experience?. Journal of Antimicrobial Chemotherapy, 66(5), 975-983. [Link]

  • Patel, K. D., & Singh, A. (2021). A comprehensive review on in-vitro methods for anti-microbial activity. International Journal of Scientific Research in Science and Technology, 8(3), 452-461. [Link]

  • Zhang, W., Liu, Y., Su, X., Li, J., & Zhu, S. (2011). Novel antibacterial nanofibrous PLLA scaffolds. Journal of biomedical materials research. Part A, 98(2), 237–245. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing. IBT Bioservices. [Link]

  • Papakyriakou, A., et al. (2024). Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. International Journal of Molecular Sciences, 25(1), 543. [Link]

  • Kumar, A., et al. (2023). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. ChemistrySelect, 8(23), e202300949. [Link]

  • Khan, A. U., & Khan, M. Y. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 1-5. [Link]

  • Park, S., et al. (2017). Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. Journal of medicinal chemistry, 60(16), 7104-7115. [Link]

  • Mvelase, N. C., et al. (2022). ADMET profiling and molecular docking of potential antimicrobial peptides previously isolated from African catfish, Clarias gariepinus. Frontiers in Molecular Biosciences, 9, 1047849. [Link]

  • ResearchGate. (n.d.). Some examples of biologically active isoxazolo[4,5-b]pyridines with antibacterial,[13] anticancer [14]and cytotoxic [15]acitivities. ResearchGate. [Link]

  • Tadesse, M. G., et al. (2024). In Vitro Antibacterial Activity, Molecular Docking, and ADMET Analysis of Phytochemicals from Roots of Dovyalis abyssinica. Molecules, 29(23), 5221. [Link]

  • Hansen, T., et al. (2018). In Vitro ADME Properties of Two Novel Antimicrobial Peptoid-Based Compounds as Potential Agents against Canine Pyoderma. Molecules, 23(3), 648. [Link]

  • ProFoldin. (n.d.). Bacterial DNA gyrase assay kits. ProFoldin. [Link]

  • Hansen, T., et al. (2018). In Vitro ADME Properties of Two Novel Antimicrobial Peptoid-Based Compounds as Potential Agents against Canine Pyoderma. Molecules, 23(3), 648. [Link]

  • Antimicrobial Agents and Chemotherapy. (2006). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. American Society for Microbiology. [Link]

  • ResearchGate. (n.d.). (a) MTT-based cytotoxicity assay to determine the cell viability of... ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • ResearchGate. (n.d.). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Synthesis of Sulfonamides via Coupling of Primary Amines and Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Sulfonamide Bond

The sulfonamide functional group, -S(O)₂-N(R)H-, is a cornerstone of modern medicinal chemistry and drug development.[1][2][3] Its remarkable prevalence in a wide array of therapeutic agents—from pioneering antibacterial "sulfa drugs" to contemporary treatments for cancer, diabetes, and inflammatory diseases—is a testament to its unique physicochemical properties.[2][4][5] The sulfonamide moiety is often considered a bioisostere of the amide bond, offering improved metabolic stability, distinct hydrogen bonding capabilities, and a rigid structural scaffold.[6][7]

The most direct and widely employed method for the construction of this critical functional group is the nucleophilic attack of a primary amine on an electrophilic sulfonyl chloride.[4][8][9] This reaction, while conceptually straightforward, requires a nuanced understanding of reaction parameters to achieve high yields, minimize side-product formation, and ensure the synthesis of pure, well-characterized compounds. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical underpinnings, practical experimental protocols, and field-proven insights for the successful synthesis of sulfonamides from primary amines and sulfonyl chlorides.

Theoretical Framework: Mechanism of Sulfonamide Bond Formation

The coupling of a primary amine with a sulfonyl chloride proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center. The reaction is typically facilitated by a base to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

The fundamental steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride.[6][10] This forms a transient, tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is a good leaving group.

  • Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the neutral sulfonamide and the protonated base.

This process is visualized in the reaction mechanism diagram below.

Caption: Mechanism of Sulfonamide Synthesis.

The choice of base is a critical experimental parameter. Common choices include tertiary amines like triethylamine (TEA) or pyridine, or inorganic bases such as sodium or potassium carbonate.[4][9] Pyridine can also serve as the solvent and is often effective for less reactive amines.[4] The classic Schotten-Baumann reaction conditions utilize an aqueous base, such as sodium hydroxide, in a biphasic system.[11][12]

Experimental Protocols: A Step-by-Step Guide

This section provides a general, robust protocol for the synthesis of a sulfonamide from a primary amine and a sulfonyl chloride. It is essential to recognize that optimal conditions may vary depending on the specific substrates.

Materials and Reagents
  • Primary amine

  • Sulfonyl chloride

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Base (e.g., Triethylamine, Pyridine, Diisopropylethylamine (DIPEA))

  • Aqueous solutions for workup (e.g., 1 M HCl, saturated NaHCO₃, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

General Reaction Protocol

Experimental Workflow for Sulfonamide Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep_amine Dissolve amine and base in anhydrous solvent add_sulfonyl Slowly add sulfonyl chloride solution at 0°C prep_amine->add_sulfonyl prep_sulfonyl Prepare solution of sulfonyl chloride prep_sulfonyl->add_sulfonyl stir Stir at room temperature (Monitor by TLC/LC-MS) add_sulfonyl->stir quench Quench reaction stir->quench wash Wash with aq. HCl, NaHCO3, and brine quench->wash dry Dry organic layer (e.g., Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify

Caption: General Experimental Workflow for Sulfonamide Synthesis.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and the base (1.1-1.5 equivalents) in a suitable anhydrous solvent (e.g., DCM). Cool the solution to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Upon completion, dilute the reaction mixture with the solvent. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base and basic byproducts), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude sulfonamide.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or ethanol/water).[13]

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Key Considerations and Causality
  • Stoichiometry: A slight excess of the base is often used to ensure complete neutralization of the generated HCl. Using a slight excess of the sulfonyl chloride can help drive the reaction to completion, but may complicate purification.

  • Temperature Control: The initial addition at 0°C is crucial to control the exothermicity of the reaction and minimize the formation of side products.[4]

  • Solvent Choice: The solvent should be inert to the reactants and capable of dissolving both the starting materials and intermediates. Aprotic solvents are generally preferred to avoid hydrolysis of the sulfonyl chloride.

  • Base Selection: The choice of base depends on the reactivity of the amine. For weakly nucleophilic amines, a stronger, non-nucleophilic base like DBU or the use of pyridine as a solvent/catalyst may be necessary.[4]

  • Handling of Sulfonyl Chlorides: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid.[14] They should be handled in a dry environment, and reactions should be conducted under anhydrous conditions. Some sulfonyl chlorides are also thermally unstable.[15]

Troubleshooting Common Issues

Problem Potential Cause(s) Field-Proven Solutions
Low or No Yield 1. Inactive or hydrolyzed sulfonyl chloride. 2. Protonated amine (insufficient or weak base). 3. Sterically hindered or poorly nucleophilic amine. 4. Decomposition of starting materials.1. Use fresh or purified sulfonyl chloride; ensure anhydrous conditions. 2. Use a stronger base (e.g., DBU) or a larger excess of the current base. 3. Increase reaction temperature, use a more forcing solvent, or consider a catalytic method. 4. Run the reaction at a lower temperature for a longer duration.
Formation of Side Products 1. Bis-sulfonylation of the primary amine: Reaction of the product sulfonamide with another molecule of sulfonyl chloride. 2. Polymerization: Occurs if the starting material contains both an amine and a sulfonyl chloride precursor. 3. Hydrolysis of sulfonyl chloride: Forms the corresponding sulfonic acid.1. Use a 1:1 stoichiometry of amine to sulfonyl chloride and add the sulfonyl chloride slowly. 2. Protect the amine group before generating the sulfonyl chloride. 3. Ensure strictly anhydrous reaction conditions.
Difficult Purification 1. Co-elution of product with starting materials or byproducts. 2. Product is highly polar or insoluble.1. Optimize the mobile phase for column chromatography; consider an acidic or basic wash during workup to remove impurities. 2. For polar products, consider reverse-phase chromatography. For insoluble products, trituration or recrystallization may be more effective than chromatography.

Modern Alternatives and Advanced Protocols

While the direct coupling of amines and sulfonyl chlorides remains a workhorse reaction, several modern methods have been developed to address its limitations, particularly the often harsh conditions required for sulfonyl chloride synthesis.[8] These include:

  • Palladium-catalyzed chlorosulfonylation of arylboronic acids: This method allows for the synthesis of arylsulfonyl chlorides and subsequently sulfonamides under mild conditions with excellent functional group tolerance.[8]

  • One-pot synthesis from thiols: Thiols can be oxidatively chlorinated in situ to form sulfonyl chlorides, which then react with an amine in the same pot.[16]

  • Use of sulfur dioxide surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can be used to construct the sulfonyl group from various precursors.[16][17]

  • Catalytic activation of sulfonyl fluorides: Calcium triflimide can catalyze the reaction of more stable but less reactive sulfonyl fluorides with amines.[16]

These advanced methodologies offer valuable alternatives for complex substrates where the traditional approach may be suboptimal.

Conclusion

The synthesis of sulfonamides by coupling primary amines with sulfonyl chlorides is a fundamental and powerful transformation in organic and medicinal chemistry. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and a systematic approach to troubleshooting are paramount for success. By leveraging the protocols and insights provided in this guide, researchers can confidently and efficiently construct this vital functional group, paving the way for the discovery and development of novel therapeutic agents.

References

  • CK-12 Foundation. (n.d.). Discuss the Hinsberg test for distinguishing primary, secondary, and tertiary amines. CK-12.
  • Wikipedia. (2024). Hinsberg reaction.
  • BYJU'S. (n.d.). Hinsberg Reagent And Test.
  • Vedantu. (n.d.). Hinsberg Reagent and Test: Distinguishing Amines Easily.
  • Allen. (n.d.). Write Hinsberg's test to distinguish between 1^(@), 2^(@) and 3^(@) amines.
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Books.
  • Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. (2023). Journal of the American Chemical Society.
  • One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. (2025). ResearchGate.
  • BenchChem. (2025). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
  • Sulfonamide purification process. (n.d.). Google Patents.
  • Sulfonamide Scaffold Synthesis Methods: A Review. (2022). ResearchGate.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Springer.
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). PMC - NIH.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.). IntechOpen.
  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (n.d.). ijarsct.
  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. (2012). Organic Process Research & Development.
  • BenchChem. (2025). Catalyst Selection for Optimizing Sulfonamide Formation: A Technical Support Guide.
  • BenchChem. (2025). A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies.
  • BenchChem. (2025). Minimizing side products in sulfonamide synthesis.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.
  • Preparation of sulfonamides from N-silylamines. (n.d.). PMC - NIH.
  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. (2016). ACS Figshare.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
  • Wikipedia. (2024). Sulfonamide.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). ACS Publications.
  • Wikipedia. (2024). Sulfonyl halide.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. (2025). ResearchGate.
  • BenchChem. (2025). An In-depth Technical Guide to the Properties and Reactivity of (Chloromethyl)sulfonyl Chloride.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). ChemRxiv.
  • BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
  • Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. (2015). PubMed.
  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • Wikipedia. (2024). Sulfonamide (medicine).
  • Determination of sulfonamide antibiotics in wastewater: a comparison of solid phase microextraction and solid phase extraction methods. (n.d.). PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. My insights are drawn from established synthetic methodologies and a deep understanding of heterocyclic chemistry.

I. Overview of the Synthetic Strategy

The synthesis of 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride is typically approached in a two-step sequence. The first stage involves the construction of the core heterocyclic system, 3-Phenyl-oxazolo[5,4-b]pyridine, through the condensation and cyclization of 2-amino-3-hydroxypyridine with benzoyl chloride. The second stage is an electrophilic aromatic substitution, specifically a chlorosulfonation reaction, to introduce the sulfonyl chloride group onto the pyridine ring.

This guide is structured to address potential challenges in each of these critical stages.

II. Troubleshooting Guide & FAQs

Part A: Synthesis of 3-Phenyl-oxazolo[5,4-b]pyridine (The Precursor)

The formation of the oxazolo[5,4-b]pyridine ring system is the foundation of the entire synthesis. Low yields or impurities at this stage will invariably impact the subsequent chlorosulfonation.

Q1: What is the mechanism for the formation of 3-Phenyl-oxazolo[5,4-b]pyridine from 2-amino-3-hydroxypyridine and benzoyl chloride?

The reaction proceeds via a two-step process. Initially, the more nucleophilic amino group of 2-amino-3-hydroxypyridine attacks the electrophilic carbonyl carbon of benzoyl chloride to form an N-benzoyl intermediate. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the carbonyl carbon of the newly formed amide, and subsequent dehydration to yield the stable aromatic oxazole ring.

Q2: Why is pyridine or another non-nucleophilic base often used in this reaction?

A base like pyridine serves to neutralize the hydrochloric acid (HCl) generated during the initial acylation step. This is crucial because the starting material, 2-amino-3-hydroxypyridine, can be protonated by the generated HCl, rendering its amino group non-nucleophilic and halting the reaction.

Q3: My yield of 3-Phenyl-oxazolo[5,4-b]pyridine is consistently low. What are the likely causes?

Low yields in this step can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Explanation Recommended Solution
Incomplete Acylation The initial reaction between the amine and benzoyl chloride is incomplete. This can be due to impure reagents, insufficient reaction time, or inadequate temperature.Ensure 2-amino-3-hydroxypyridine is pure and dry. Use a slight excess of benzoyl chloride. Monitor the reaction by TLC to ensure complete consumption of the starting amine.
Side Reactions Benzoyl chloride can react with the hydroxyl group (O-acylation) in competition with the desired N-acylation. While N-acylation is generally faster, O-acylation can be a competing pathway.Running the reaction at a lower temperature (e.g., 0 °C) can favor the more kinetically controlled N-acylation.
Hydrolysis of Benzoyl Chloride Benzoyl chloride is highly moisture-sensitive. Any water in the reaction will hydrolyze it to benzoic acid, which is unreactive under these conditions.Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient Cyclization The second step, the ring-closing dehydration, may require more forcing conditions than the initial acylation.After the initial acylation, heating the reaction mixture may be necessary to drive the cyclization to completion. The use of a dehydrating agent like phosphorus oxychloride can also promote cyclization.[1][2]

Q4: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

The presence of multiple spots suggests a mixture of products. Here are some possibilities:

  • Unreacted 2-amino-3-hydroxypyridine: The starting material may not have fully reacted.

  • N,O-diacylated product: Both the amino and hydroxyl groups have reacted with benzoyl chloride.

  • Benzoic acid: Formed from the hydrolysis of benzoyl chloride.

  • The intermediate N-benzoyl-2-amino-3-hydroxypyridine: The cyclization may be incomplete.

To identify these, you can run co-spots with your starting materials. The diacylated product will be less polar than the desired product.

Part B: Chlorosulfonation of 3-Phenyl-oxazolo[5,4-b]pyridine

This electrophilic aromatic substitution is the final and often most challenging step. The regioselectivity and harsh reaction conditions can lead to a variety of outcomes.

Q5: What is the active electrophile in a chlorosulfonation reaction?

In chlorosulfonation using chlorosulfonic acid, the active electrophile is the chlorosulfonium ion (SO₂Cl⁺), which is generated in situ.

Q6: Where is the sulfonyl chloride group expected to add to the 3-Phenyl-oxazolo[5,4-b]pyridine ring?

The regioselectivity of electrophilic substitution on the oxazolo[5,4-b]pyridine ring is complex. The pyridine ring itself is electron-deficient and generally directs electrophiles to the meta-position relative to the nitrogen atom. However, the fused oxazole ring and the phenyl group at the 3-position will influence the electron density of the pyridine ring. The phenyl group is an activating group, while the oxazole ring has a more complex electronic effect. The most likely position for substitution is the C5 position, which is meta to the pyridine nitrogen and para to the oxazole nitrogen, and is often a site of electrophilic attack in related heterocyclic systems.

Q7: My chlorosulfonation reaction is giving a very low yield of the desired product. What can I do to improve it?

This is a common issue due to the harsh nature of the reaction. Here are some key areas to investigate:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The heterocyclic system may be deactivated towards electrophilic substitution, requiring more forcing conditions.Increase the reaction time or temperature gradually. Monitor the reaction for the disappearance of the starting material. Using a larger excess of chlorosulfonic acid can also drive the reaction to completion.
Product Decomposition The product, a sulfonyl chloride, can be unstable under the reaction conditions, especially at elevated temperatures.Maintain a low reaction temperature (0-10 °C) during the addition of the substrate to the chlorosulfonic acid. Once the addition is complete, allow the reaction to warm to room temperature slowly.
Hydrolysis during Work-up Sulfonyl chlorides are highly susceptible to hydrolysis back to the corresponding sulfonic acid, especially during aqueous work-up. This is a major source of yield loss.The work-up should be performed quickly and at low temperatures. Quenching the reaction by pouring it onto crushed ice is a common method. The product should be extracted immediately into a non-polar organic solvent.
Formation of Sulfones The intermediate sulfonic acid or the sulfonyl chloride can sometimes react with another molecule of the starting material to form sulfone byproducts.Using a large excess of chlorosulfonic acid can minimize this side reaction by ensuring the complete and rapid conversion of the starting material to the sulfonyl chloride.

Q8: The final product is a dark, oily mess that is difficult to purify. What is causing this and how can I clean it up?

The formation of a dark, intractable material is often due to charring and polymerization caused by the strong acidic and oxidizing nature of chlorosulfonic acid.

  • To minimize charring: Add the 3-Phenyl-oxazolo[5,4-b]pyridine to the chlorosulfonic acid slowly and in portions, with efficient stirring and cooling to dissipate the heat of reaction.

  • For purification: If direct crystallization from the crude product fails, column chromatography on silica gel is a viable option. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. Be aware that the sulfonyl chloride may slowly degrade on silica gel, so the chromatography should be performed relatively quickly.

III. Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-oxazolo[5,4-b]pyridine
  • To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous pyridine (10 volumes) at 0 °C under a nitrogen atmosphere, add benzoyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Heat the reaction mixture to reflux for 6 hours to effect cyclization.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford pure 3-Phenyl-oxazolo[5,4-b]pyridine.

Protocol 2: Synthesis of 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride
  • In a flask equipped with a dropping funnel and a gas outlet to a scrubber, cool chlorosulfonic acid (10 eq) to 0 °C.

  • Add 3-Phenyl-oxazolo[5,4-b]pyridine (1.0 eq) in small portions over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with cold brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

  • Purify the product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography.

IV. Visualizing the Process

Reaction Pathway

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorosulfonation 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine N-Benzoyl Intermediate N-Benzoyl Intermediate 2-Amino-3-hydroxypyridine->N-Benzoyl Intermediate Benzoyl Chloride, Pyridine 3-Phenyl-oxazolo[5,4-b]pyridine 3-Phenyl-oxazolo[5,4-b]pyridine N-Benzoyl Intermediate->3-Phenyl-oxazolo[5,4-b]pyridine Heat, -H2O 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride 3-Phenyl-oxazolo[5,4-b]pyridine->3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride ClSO3H Troubleshooting_Yield Low_Yield Low Yield of Final Product Check_Purity_Precursor Check_Purity_Precursor Low_Yield->Check_Purity_Precursor Is precursor pure? Purify_Precursor Purify_Precursor Check_Purity_Precursor->Purify_Precursor No Optimize_Chlorosulfonation Optimize_Chlorosulfonation Check_Purity_Precursor->Optimize_Chlorosulfonation Yes Repeat_Chlorosulfonation Repeat_Chlorosulfonation Purify_Precursor->Repeat_Chlorosulfonation Lower_Temp Lower_Temp Optimize_Chlorosulfonation->Lower_Temp Decomposition? Increase_Time_Temp Increase_Time_Temp Optimize_Chlorosulfonation->Increase_Time_Temp Incomplete Reaction? Anhydrous_Workup Anhydrous_Workup Optimize_Chlorosulfonation->Anhydrous_Workup Hydrolysis?

Caption: Decision tree for troubleshooting low yield.

V. References

  • Palamarchuk, I.V., Kulakov, I.V. & Volkova, S. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. Available at: [Link].

  • Ziarani, G. M., Shakiba, M., Lashgari, N., & Badiei, A. (2017). Scheme 1 Reaction of 2-amino-3 hydroxypyridine 1 and benzoyl chlorides 2. ResearchGate. Available at: [Link].

  • Doise, M., Blondeau, D., & Sliwa, H. (1992). Syntheses of Oxazolo [4,5-b]pyridines and [4,5-d]pyrimidines. Synthetic Communications, 22(20), 2955-2963. Available at: [Link].

  • Cremlyn, R. J., & Tomé, A. C. (2006). Chlorosulfonation of N-Arylmaleimides. ResearchGate. Available at: [Link].

Sources

Technical Support Center: Side-Product Formation in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the formation of common side-products when synthesizing sulfonamides from sulfonyl chlorides and amines. By understanding the underlying mechanisms of these side reactions, you can optimize your reaction conditions to maximize the yield and purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: My sulfonamide yield is consistently low. What is the most likely reason?

A: Low yields often stem from the decomposition of your starting material, the sulfonyl chloride. The most common cause is hydrolysis, where the highly reactive sulfonyl chloride reacts with trace amounts of water in your solvents or on your glassware to form the corresponding sulfonic acid, which is unreactive toward the amine. Another frequent issue is the formation of side-products, such as bis-sulfonated primary amines (disulfonamides), which consumes your starting materials.

Q2: I see an unexpected spot on my TLC plate that is less polar than my product. What could it be?

A: If you are using a primary amine (R-NH₂), this less polar spot is likely the disulfonamide, also known as the bis-sulfonated product [(R'SO₂)₂NR]. This side-product forms when a second molecule of sulfonyl chloride reacts with the nitrogen of the newly formed sulfonamide. This is particularly problematic if an excess of the sulfonyl chloride is used or if the reaction is run for an extended period.

Q3: Can I use an aqueous base like sodium hydroxide instead of an organic base like pyridine or triethylamine?

A: While using an aqueous base is possible under certain conditions (known as Schotten-Baumann conditions), it significantly increases the risk of hydrolyzing your sensitive sulfonyl chloride starting material. For most lab-scale syntheses where purity and yield are critical, an anhydrous organic solvent with a non-nucleophilic organic base is the preferred method to avoid this competitive side reaction.

Q4: Is it acceptable to use an old bottle of sulfonyl chloride for my reaction?

A: It is strongly discouraged. Sulfonyl chlorides are sensitive to atmospheric moisture and can degrade over time, leading to the formation of sulfonic acid. Using a fresh or properly stored (under inert atmosphere) bottle of sulfonyl chloride is crucial for achieving high yields and reproducibility.

In-Depth Troubleshooting Guide

Problem 1: Low Yield of Desired Sulfonamide & Presence of a Highly Polar Impurity
  • Potential Cause: Hydrolysis of the sulfonyl chloride. The resulting sulfonic acid (R'SO₃H) is very polar and often remains at the baseline of the TLC plate. It is also unreactive, leading to a lower yield of the desired product.[1]

  • Mechanism of Formation: Water acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of sulfonic acid and HCl.[1]

  • Troubleshooting & Prevention:

    • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture. 3. Proper Storage: Store sulfonyl chlorides in a desiccator or a glovebox, away from moisture. [1]

Problem 2: Presence of a Less Polar Impurity, Especially with Primary Amines
  • Potential Cause: Formation of a disulfonamide side-product. The N-H proton of a newly formed secondary sulfonamide is acidic and can be deprotonated by the base, allowing it to react with a second equivalent of the sulfonyl chloride.

  • Mechanism of Formation: After the initial formation of the sulfonamide, the base removes the proton from the sulfonamide nitrogen. The resulting anion then acts as a nucleophile, attacking another molecule of the sulfonyl chloride.

    Caption: Pathway for disulfonamide side-product formation.

  • Troubleshooting & Prevention:

    • Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) relative to the sulfonyl chloride to ensure the sulfonyl chloride is the limiting reagent. Alternatively, using a large excess of the primary amine can also favor the formation of the monosulfonated product.

    • Slow Addition: Add the sulfonyl chloride slowly to the solution of the amine and base, especially at low temperatures (e.g., 0 °C). This keeps the instantaneous concentration of the sulfonyl chloride low, minimizing the chance for a second reaction.

    • Choice of Base: A bulky, non-nucleophilic base may sterically hinder the deprotonation and subsequent reaction of the sulfonamide.

Problem 3: Reaction Fails to Proceed or is Sluggish
  • Potential Cause 1: Poorly nucleophilic amine. Amines with strong electron-withdrawing groups (e.g., nitroanilines) are less nucleophilic and react slowly.

  • Solution: These reactions may require forcing conditions, such as elevated temperatures or the use of a more potent, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). However, be aware that higher temperatures can also promote side reactions. * Potential Cause 2: Steric hindrance. A bulky amine or a sterically hindered sulfonyl chloride can slow the reaction rate significantly.

  • Solution: Increase the reaction time and/or temperature. Consider using a less hindered base to avoid adding to the steric bulk around the reaction center.

Data Summary: Impact of Reaction Parameters

The choice of base and solvent can significantly impact the outcome of the reaction. The following table provides a general guide for selection.

ParameterChoiceRationale & Potential Issues
Base PyridineActs as both a base and a nucleophilic catalyst. Can be difficult to remove during workup.
Triethylamine (TEA)Common, inexpensive, non-nucleophilic base. Generally effective.
Diisopropylethylamine (DIPEA)A bulky, non-nucleophilic base. Good for sterically sensitive substrates.
Aqueous NaOHHigh Risk of Hydrolysis. Only for specific Schotten-Baumann conditions with highly reactive amines.
Solvent Dichloromethane (DCM)Good general-purpose solvent, dissolves most reactants.
Tetrahydrofuran (THF)Another common choice, can be better for less soluble starting materials.
Acetonitrile (MeCN)Polar aprotic solvent, can accelerate the reaction rate.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis
  • Preparation: To a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.1 equivalents).

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the amine under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add the sulfonyl chloride (1.0 equivalent) to the stirred solution.

  • Base Addition: Add anhydrous pyridine or triethylamine (1.5 equivalents) dropwise to the reaction mixture. 6. Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by Thin-Layer Chromatography (TLC).

  • Workup:

    • Upon completion, dilute the reaction mixture with additional DCM and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine. * Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Analytical Characterization by TLC
  • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate).

  • Plate Spotting: Spot the sample onto a silica gel TLC plate alongside standards of your starting materials if available.

  • Elution: Develop the plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

  • Visualization: Visualize the spots under UV light (254 nm). For enhanced visualization of primary or secondary amines/sulfonamides, the plate can be stained with ninhydrin or fluorescamine solution. [2] * Expected Rf values: Sulfonyl Chloride > Disulfonamide > Sulfonamide > Amine > Sulfonic Acid.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
  • BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. BenchChem Technical Support.
  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem Technical Support.
  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA.

Sources

Optimizing reaction conditions for 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of synthesizing 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride, a crucial intermediate for drug discovery and development. This technical support center is designed for researchers and scientists, offering practical, field-tested advice to optimize reaction conditions, troubleshoot common issues, and ensure the integrity of your synthesis.

Introduction: The Challenge and Importance

3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride is a key building block in medicinal chemistry, primarily serving as a precursor for a diverse range of sulfonamides.[1][2] These sulfonamide derivatives are ubiquitous in pharmaceuticals, acting as bioisosteres for amides and carboxylic acids, often improving metabolic stability and binding affinity.[3][4]

However, the synthesis of this heterocyclic sulfonyl chloride is not trivial. The molecule's inherent reactivity, coupled with the moisture-sensitive nature of the sulfonyl chloride group, presents significant challenges.[3][5] Issues such as low yields, formation of persistent impurities, and product degradation during workup are common hurdles. This guide provides a systematic approach to overcoming these obstacles.

General Synthetic Strategy: The Sandmeyer Approach

The most reliable and widely adopted method for converting heteroaromatic amines to their corresponding sulfonyl chlorides is the Sandmeyer-type reaction.[1][2] This pathway involves two critical steps: the diazotization of the parent amine followed by a copper-catalyzed reaction with a sulfur dioxide source.

Synthetic_Workflow Start 3-Phenyl-oxazolo[5,4-b]pyridin-5-amine Diazotization Diazotization (e.g., t-BuONO, HCl) Start->Diazotization Diazonium In situ Diazonium Salt Diazotization->Diazonium Formation Sandmeyer Sandmeyer Chlorosulfonylation (DABSO, CuCl₂, MeCN) Diazonium->Sandmeyer Reaction Crude Crude Product Mixture Sandmeyer->Crude Workup Anhydrous Workup (Quenching, Extraction) Crude->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Final 3-Phenyl-oxazolo[5,4-b]pyridine- 5-sulfonyl chloride Purification->Final

Caption: General workflow for the synthesis of the target sulfonyl chloride.

Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or zero. What are the likely causes?

Low yield is the most frequent issue, often stemming from problems in one of three areas: diazotization, the Sandmeyer reaction itself, or product degradation.

  • Inefficient Diazotization: The formation of the diazonium salt is critical and highly temperature-sensitive.

    • Causality: The diazonium intermediate is thermally unstable. If the temperature rises above 5-10 °C, it can rapidly decompose, leading to side products or reversion to the starting amine.

    • Solution: Maintain a strict temperature protocol, typically between 0 °C and 5 °C, using an ice-salt or acetone/ice bath.[1] Add the diazotizing agent (e.g., tert-butyl nitrite) slowly and dropwise to manage any exotherms.[6]

  • Failure of the Sandmeyer Reaction:

    • Causality: The copper catalyst may be inactive, or the SO₂ source may be inefficiently incorporated. Traditional methods using SO₂ gas can be difficult to manage.

    • Solution: Use a modern, stable, and solid SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[3][5] This improves safety and stoichiometry control. Ensure your copper(II) chloride catalyst is anhydrous and of good quality.

  • Product Hydrolysis:

    • Causality: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water to form the corresponding sulfonic acid, which is often difficult to remove.[1][7] This is a major cause of yield loss, especially during aqueous workup.[8]

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon). During workup, avoid aqueous washes if possible. If an aqueous wash is necessary, use ice-cold brine and work quickly. Dry the organic layer thoroughly with a desiccant like MgSO₄ or Na₂SO₄ before concentrating.

Q2: I'm observing significant side product formation. How can I identify and minimize them?

Side products in a Sandmeyer chlorosulfonylation typically include chloro-substituted byproducts, sulfones, and the hydrolyzed sulfonic acid.

Side ProductIdentification (Technique)Probable CauseMitigation Strategy
5-chloro-3-phenyl-oxazolo[5,4-b]pyridine GC-MS, LC-MSDecomposition of the diazonium salt and reaction with chloride ions.Maintain low temperatures (< 5 °C) throughout the diazotization and Sandmeyer steps. Ensure slow, controlled addition of the nitrite source.[1]
Corresponding Sulfonic Acid LC-MS, ¹H NMR (disappearance of -SO₂Cl proton signal)Exposure to water during the reaction or, more commonly, during workup.[8]Implement strict anhydrous conditions. Use an anhydrous workup or minimize contact time with aqueous phases.[7]
Sulfone Byproducts LC-MS, ¹H NMRReaction of the sulfonyl chloride or sulfonic acid intermediate with another molecule of the starting material or product.Ensure proper stoichiometry. Avoid excessively high concentrations of the starting amine. Maintain controlled reaction temperatures.

Q3: The purified product seems to degrade upon storage. How can I improve its stability?

  • Causality: The primary degradation pathway is hydrolysis from atmospheric moisture.[7] The oxazolopyridine core itself can also be sensitive to strong acids or bases.

  • Solution:

    • Storage: Store the final product in a desiccator under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is recommended).

    • Handling: Handle the material quickly in a dry environment (e.g., a glove box).

    • Purity: Ensure the product is free from residual acid (like HCl). This can be achieved by washing the organic extract with a pre-cooled, saturated NaHCO₃ solution during workup, followed by drying.[9] However, be aware this aqueous wash increases hydrolysis risk and must be done rapidly at low temperatures.

Troubleshooting_Flow Problem Problem Detected LowYield Low / No Yield Problem->LowYield Yield Issue SideProducts Impurity Detected Problem->SideProducts Purity Issue Degradation Product Instability Problem->Degradation Stability Issue CheckTemp Verify Temp < 5°C? LowYield->CheckTemp IdentifyImpurity Identify Impurity (LC-MS, NMR) SideProducts->IdentifyImpurity StoreProperly Store at -20°C under Inert Gas Degradation->StoreProperly CheckTemp->LowYield No, Adjust CheckReagents Check Reagent Quality? (Anhydrous, Fresh) CheckTemp->CheckReagents Yes CheckReagents->LowYield No, Replace CheckWorkup Workup Anhydrous? CheckReagents->CheckWorkup Yes CheckWorkup->LowYield No, Modify IsChloro Chloro-byproduct? IdentifyImpurity->IsChloro Analysis IsChloro->SideProducts Yes, Lower Temp IsSulfonicAcid Sulfonic Acid? IsChloro->IsSulfonicAcid No IsSulfonicAcid->SideProducts Yes, Use Anhydrous Workup

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and how is it synthesized?

The required starting material is 3-Phenyl-oxazolo[5,4-b]pyridin-5-amine . While its direct synthesis is not extensively documented in the initial search, a plausible route involves the cyclization of a substituted aminopyridine precursor. A common method for forming the oxazolo[5,4-b]pyridine core involves the reaction of a 3-amino-5-halopyridine with a benzoic acid derivative, followed by cyclization.[10] Researchers should first secure a reliable synthesis for this amine before proceeding.

Q2: Are there safer alternatives to using sulfur dioxide gas?

Absolutely. The use of DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is now the preferred method in both academic and industrial labs.[3][5][6]

  • Advantages: It is a stable, crystalline solid that is easy to handle and weigh, allowing for precise stoichiometric control. It releases SO₂ in situ under the reaction conditions, avoiding the hazards of handling a corrosive and toxic gas. This method has been shown to be scalable and highly effective for heterocyclic amines.[3]

Q3: How should I monitor the reaction's progress?

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

  • TLC: Use a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes) to track the consumption of the starting amine. The sulfonyl chloride product will have a different Rf value.

  • LC-MS: This is the most definitive method. It allows you to monitor the disappearance of the starting amine (M+H)⁺ and the appearance of the product (M+H)⁺, while also detecting any major side products like the hydrolyzed sulfonic acid.

Q4: What is the best method for purifying the final product?

Given its sensitivity, purification must be conducted under anhydrous conditions.

  • Flash Column Chromatography: This is the most common method. Use silica gel that has been dried in an oven. The eluent should be anhydrous; a gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point.[9]

  • Recrystallization: If the crude product is sufficiently pure and crystalline, recrystallization from a non-polar solvent system (e.g., toluene/hexanes) can be effective.[9] This must be done carefully to avoid moisture.

Q5: Which analytical techniques are essential for characterizing the final product?

A combination of techniques is required for unambiguous characterization.

  • ¹H and ¹³C NMR: Provides the definitive structural confirmation of the aromatic and heterocyclic protons and carbons.

  • Infrared (IR) Spectroscopy: Crucial for identifying the sulfonyl chloride functional group. Look for strong characteristic absorption bands for the S=O stretches (typically around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹) and the S-Cl stretch.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Experimental Protocol: Sandmeyer Chlorosulfonylation using DABSO

This protocol is adapted from modern, safety-conscious methodologies for the synthesis of heteroaromatic sulfonyl chlorides.[3][6]

Materials:

  • 3-Phenyl-oxazolo[5,4-b]pyridin-5-amine (1.0 equiv)

  • DABSO (0.6 equiv)

  • Copper(II) Chloride (CuCl₂, anhydrous, 0.05 equiv)

  • tert-Butyl nitrite (t-BuONO, 1.1 equiv)

  • 37% Aqueous HCl (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the 3-Phenyl-oxazolo[5,4-b]pyridin-5-amine (1.0 equiv), DABSO (0.6 equiv), and anhydrous CuCl₂ (0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous acetonitrile via syringe to achieve a concentration of approximately 0.2 M with respect to the starting amine.

  • Cooling: Place the flask in an ice-water or ice-salt bath and cool the solution to 0-5 °C.

  • Acidification: Add 37% aqueous HCl (2.0 equiv) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C. Stir for 10 minutes.

  • Diazotization: Add tert-butyl nitrite (1.1 equiv) dropwise over 15-20 minutes. A color change and/or gas evolution may be observed. Maintain the temperature strictly below 5 °C during the addition.

  • Reaction: Allow the reaction to stir at 0-5 °C, monitoring by LC-MS or TLC until the starting amine is fully consumed (typically 1-3 hours).

  • Workup:

    • Carefully quench the reaction by pouring it into a flask containing ice-cold water.

    • Extract the aqueous mixture rapidly with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers and wash once with ice-cold brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo at low temperature (<35 °C).

  • Purification: Purify the resulting crude solid or oil immediately via flash column chromatography on silica gel using an appropriate anhydrous solvent system.

References

  • Google Patents. (n.d.). Synthesis method of pyridine-3-sulfonyl chloride.
  • Kuleshova, E., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe.
  • Gatfaoui, F., et al. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. PubMed.
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University.
  • PrepChem.com. (n.d.). Synthesis of 2-[3-(aminomethyl)phenyl]oxazolo[4,5-b]pyridine.
  • Google Patents. (n.d.). Pyridine-3-sulfonyl chloride production method.
  • Organic Chemistry Portal. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.
  • Gatfaoui, F., et al. (2025). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. ResearchGate.
  • Palamarchuk, I. V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
  • Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Publications.
  • Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC - NIH.
  • BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • BenchChem. (2025). Common side reactions during the chlorosulfonation of dichlorobenzoic acids.
  • Andrew, G. C., et al. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Kuleshova, E., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au.
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.

Sources

Technical Support Center: Stability and Reactivity of the Sulfonyl Chloride Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sulfonyl chloride functional group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during synthesis involving sulfonyl chlorides. As a highly reactive electrophile, the sulfonyl chloride group is a cornerstone in organic synthesis, particularly for the formation of sulfonamides and sulfonate esters.[1] However, its reactivity also presents stability challenges under various reaction conditions. This resource provides answers to frequently asked questions and detailed troubleshooting guides to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Section 1: Stability in Aqueous and Protic Environments

Q1: I'm performing a reaction with a sulfonyl chloride and need to use an aqueous work-up. How stable is the sulfonyl chloride to hydrolysis, and what factors should I consider?

A1: Sulfonyl chlorides react with water to produce the corresponding sulfonic acid.[2] This hydrolysis can be a significant cause of yield loss during aqueous work-ups. The rate of hydrolysis is dependent on several factors:

  • Solubility: Arylsulfonyl chlorides with low solubility in water may be protected from rapid hydrolysis, allowing for their precipitation from an aqueous reaction mixture.[3] Vigorous stirring during quenching is crucial to maximize the contact between the organic and aqueous phases for any intended reaction or removal of impurities.

  • pH: Hydrolysis of sulfonyl chlorides occurs under both neutral and alkaline conditions.[4] The reaction is generally faster at a higher pH due to the increased concentration of the more nucleophilic hydroxide ion.[4][5] Under acidic conditions, the hydrolysis of aromatic sulfonyl chlorides has also been studied, with the reaction rate being influenced by the acidity of the solution.[6]

  • Steric Hindrance: Sterically hindered sulfonyl chlorides generally exhibit greater stability towards hydrolysis.

  • Electronic Effects: Electron-withdrawing groups on an aromatic ring attached to the sulfonyl chloride group can increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water and accelerating hydrolysis.

Troubleshooting Tip: If you are experiencing significant hydrolysis during work-up, consider the following:

  • Perform the aqueous wash quickly and at a low temperature to minimize the rate of hydrolysis.

  • Instead of relying solely on water for quenching, consider adding a mild base like sodium bicarbonate to facilitate the conversion of unreacted sulfonyl chloride to the more water-soluble sulfonic acid, which can then be easily removed.

  • For sensitive substrates, the use of a scavenger resin can be an effective way to remove excess sulfonyl chloride without an aqueous work-up.

Section 2: Stability under Basic and Nucleophilic Conditions

Q2: I am running a reaction in the presence of an amine base. Will my sulfonyl chloride be stable?

A2: Sulfonyl chlorides readily react with primary and secondary amines to form highly stable sulfonamides. This is a fundamental and widely used transformation in organic and medicinal chemistry. Therefore, if your reaction conditions include a primary or secondary amine that is not your intended nucleophile, you will likely form a sulfonamide byproduct.

Tertiary amines, such as triethylamine or pyridine, are commonly used as bases in reactions involving sulfonyl chlorides to neutralize the HCl byproduct generated. While they do not form stable sulfonamides, alkanesulfonyl chlorides with α-hydrogens can undergo elimination in the presence of an amine base to form highly reactive sulfenes, which can then be trapped by other nucleophiles present in the reaction mixture.[2]

Q3: Can I use other nucleophiles in the presence of a sulfonyl chloride group?

A3: The sulfonyl chloride group is highly electrophilic and will react with a wide range of nucleophiles.[1] Besides water and amines, sulfonyl chlorides react with:

  • Alcohols and Phenols: To form sulfonate esters.

  • Thiols: To produce thioesters.[1]

  • Sodium Sulfite: To form the corresponding sulfinate salt.[2]

If your molecule contains a sulfonyl chloride and another nucleophilic functional group that you wish to react selectively, protection of the sulfonyl chloride group is generally not feasible due to its high reactivity. A more common strategy is to introduce the sulfonyl chloride at a later stage in the synthesis or to protect the other nucleophilic group.[7]

Section 3: Stability under Reductive and Oxidative Conditions

Q4: I need to perform a reduction on a molecule containing a sulfonyl chloride. What reducing agents are compatible?

A4: Sulfonyl chlorides can be reduced to the corresponding thiols or disulfides, so care must be taken when choosing a reducing agent. The stability of the sulfonyl chloride will depend on the specific reducing agent and reaction conditions.

Reducing AgentCompatibility with Sulfonyl ChlorideProduct(s) of Reduction
Triphenylphosphine Can reduce sulfonyl chloridesThiols or Disulfides
Zinc dust / Acid Reduces sulfonyl chloridesThiols
H₂, Pd/C Can reduce sulfonyl chloridesThiols
Sodium borohydride (NaBH₄) Generally compatible under specific conditionsCan sometimes reduce sulfonyl chlorides
Lithium aluminum hydride (LiAlH₄) Reduces sulfonyl chloridesThiols

Troubleshooting Tip: If you need to perform a reduction elsewhere in the molecule, it is advisable to choose mild reducing agents and carefully control the reaction conditions (temperature, stoichiometry). It may be necessary to introduce the sulfonyl chloride group after the reduction step.

Q5: Are sulfonyl chlorides stable to oxidizing agents?

A5: The sulfur atom in a sulfonyl chloride is in a high oxidation state (+6), making it generally resistant to further oxidation. Therefore, sulfonyl chlorides are typically stable to many common oxidizing agents used in organic synthesis.[8] However, the rest of the molecule may be sensitive to oxidation. Always consider the compatibility of the entire substrate with the chosen oxidant.

Section 4: Thermal and Photochemical Stability

Q6: My reaction requires heating. How thermally stable are sulfonyl chlorides?

A6: The thermal stability of sulfonyl chlorides can vary significantly depending on their structure.

  • Aliphatic sulfonyl chlorides can be prone to thermal decomposition, which may be indicated by a color change (often to brown or black) and the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. For many reactions involving these compounds, it is recommended to keep the temperature below 30 °C.

  • Aromatic sulfonyl chlorides are generally more thermally stable. However, at high temperatures, they can undergo desulfonation to yield aryl chlorides and SO₂.[2]

  • Heteroaromatic sulfonyl chlorides show a wide range of stabilities, with some decomposing readily while others are stable for years at low temperatures.[9] For example, pyridine-4-sulfonyl chlorides are generally the least stable among the pyridine isomers.[9]

Troubleshooting Tip: If you suspect thermal decomposition, try running the reaction at a lower temperature. If this is not feasible, consider if a radical inhibitor, such as benzoquinone, could suppress decomposition pathways. Degassing the reaction mixture with an inert gas can also be beneficial.

Q7: Are there any concerns with the photochemical stability of sulfonyl chlorides?

A7: While less commonly discussed than thermal stability, some sulfonyl chlorides and their derivatives, sulfonamides, can be susceptible to degradation upon exposure to UV light. If your reaction is light-sensitive, it is advisable to conduct the experiment in a flask wrapped in aluminum foil or using amber glassware.

Troubleshooting Guides

Issue 1: Low Yield in a Reaction Forming a Sulfonamide or Sulfonate Ester

If you are experiencing low yields in a reaction where the sulfonyl chloride is the limiting reagent, consider the following potential causes and solutions.

G

Issue 2: Unexpected Side Products

The formation of unexpected side products is a common challenge. Here are some frequent culprits and how to address them.

  • Diaryl Sulfone Formation: In chlorosulfonation reactions to prepare aryl sulfonyl chlorides, the formation of a diaryl sulfone can be a significant side reaction. This can be minimized by using a sufficient excess of the chlorosulfonating agent.

  • Desulfonation: Particularly at elevated temperatures, aryl sulfonyl chlorides can decompose to the corresponding aryl chloride and sulfur dioxide.[2] Running the reaction at a lower temperature can mitigate this.

  • Formation of Sulfenes: With alkanesulfonyl chlorides possessing α-hydrogens, the use of amine bases can lead to the formation of sulfenes, which are highly reactive and can be trapped by nucleophiles.[2] If this is not the desired outcome, a non-amine base should be considered.

Experimental Protocol: Removal of Excess Sulfonyl Chloride with a Scavenger Resin

This protocol is useful when traditional aqueous work-ups are not suitable for the desired product.

  • Resin Selection: Choose a polymer-supported amine or other nucleophilic resin appropriate for your reaction solvent.

  • Stoichiometry: Add the scavenger resin (typically 2-4 equivalents relative to the excess sulfonyl chloride) to the completed reaction mixture.

  • Agitation: Stopper the flask and stir or shake the slurry at room temperature.

  • Monitoring: Monitor the disappearance of the sulfonyl chloride by TLC or LC-MS. Reaction times can range from 1 to 16 hours.

  • Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Product Isolation: The filtrate now contains the desired product, free of the excess sulfonyl chloride, and can be concentrated and further purified as needed.

G

References

  • Wikipedia. Sulfonyl halide. [Link]

  • Fiveable. Sulfonyl Chloride Definition. [Link]

  • King, J. F., & Hillhouse, J. H. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 103(5), 1137–1145. [Link]

  • YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. [Link]

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR (English Translation), 24(4), 744-749. [Link]

  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]

  • Shevchuk, O. I., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 18-24. [Link]

  • Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450-1454. [Link]

  • Robertson, R. E., & Laughton, P. M. (1973). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 51(1), 58-64. [Link]

  • Chem-Station. Sulfonyl Protective Groups. [Link]

  • Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. The Journal of Organic Chemistry, 87(24), 16561–16572. [Link]

  • Shevchuk, O. I., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. pure.mpg.de. [Link]

  • Reddit. Any tips on cleaning up SO2Cl2 chlorination reactions? [Link]

  • Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • King, J. F., & Lee, T. M. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 59(2), 356-361. [Link]

  • Rush, A. M., & Miller, S. J. (2011). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic letters, 13(24), 6588–6591. [Link]

  • Van der Vlies, A. J., et al. (2018). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Macromolecular rapid communications, 39(16), e1800216. [Link]

  • Moody, C. J., & Roff, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(6), 1171–1176. [Link]

  • Al-Aboudi, A., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1779. [Link]

  • Al-Tel, T. H. (2013). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Mini-reviews in organic chemistry, 10(3), 233–242. [Link]

  • Britton, J., et al. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 4(7), 1293-1303. [Link]

  • Ison, D. (2012). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. WordPress.com. [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Highly Reactive Reagent for the Direct Oxidative Conversion of Thiol Derivatives to the Corresponding Sulfonyl Chlorides. The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 856–866. [Link]

  • Fernández, P., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • Hughes, R. M. (2004). University of Southampton Sulfonyl Chloride Resins and Associated Supported Reagents. [Link]

  • The Journal of Organic Chemistry Vol. 91 No. 2. [Link]

Sources

Technical Support Center: A Guide to HPLC Purification of Polar Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC purification of polar sulfonamide compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of these often-tricky analytes. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to optimize your separation methods, ensure robust results, and accelerate your research.

Troubleshooting Guide: Overcoming Common Hurdles in Polar Sulfonamide Purification

The inherent polarity of many sulfonamide compounds presents a unique set of challenges in reversed-phase HPLC, the workhorse of many analytical laboratories. Poor retention, peak tailing, and low resolution are common initial observations. This guide provides a systematic approach to diagnosing and resolving these issues.

General Troubleshooting Workflow

Before diving into specific problems, it's beneficial to have a general workflow for troubleshooting any HPLC issue. The following diagram outlines a logical progression from identifying the problem to implementing a solution.

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Poor Peak Shape, No Retention) check_system System & Method Verification - Check connections, leaks, mobile phase prep - Verify method parameters start->check_system evaluate_chromatogram Evaluate Chromatogram - All peaks affected or specific peaks? - Nature of the problem (tailing, fronting, etc.) check_system->evaluate_chromatogram isolate_cause Isolate the Cause - Column Issue? - Mobile Phase Issue? - Sample Issue? evaluate_chromatogram->isolate_cause implement_solution Implement Solution - Adjust mobile phase pH - Change column chemistry - Optimize gradient isolate_cause->implement_solution verify_fix Verify & Document - Run standard to confirm fix - Document changes and results implement_solution->verify_fix

Caption: A general workflow for troubleshooting HPLC purification issues.

Problem 1: My polar sulfonamide elutes in the void volume or shows very poor retention in reversed-phase HPLC.

Probable Causes & Solutions:

This is a classic issue when analyzing highly polar compounds on nonpolar stationary phases like C18.[1] The polar analyte has a much stronger affinity for the polar mobile phase than the nonpolar stationary phase, leading to little or no retention.

  • Solution 1: Decrease the Organic Solvent Concentration. The most straightforward approach is to decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase.[2] For very polar compounds, you may need to operate with a highly aqueous mobile phase (e.g., >95% water).[2][3]

    • Causality: By making the mobile phase more polar (more aqueous), the relative hydrophobicity of the stationary phase is increased, promoting greater interaction with and retention of your polar sulfonamide.

  • Solution 2: Utilize a "Polar-Friendly" Reversed-Phase Column. Standard C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to a dramatic loss of retention and reproducibility.[4][5] Consider using columns specifically designed for use in 100% aqueous conditions.

Column TypeKey FeatureExample Commercial Names
Polar-Endcapped The residual silanol groups are capped with a polar functional group, which helps to maintain a hydrated layer on the silica surface.[6]Atlantis T3, Aqua C18
Polar-Embedded A polar functional group (e.g., amide, carbamate) is embedded within the alkyl chain, which also prevents phase collapse.[5]Luna Polar C18, Zorbax Extend-C18
Phenyl Phases Phenyl columns offer alternative selectivity and are resistant to phase collapse in 100% aqueous mobile phases.[7]ZORBAX Eclipse Plus Phenyl-Hexyl
  • Solution 3: Adjust the Mobile Phase pH to Suppress Analyte Ionization. Many sulfonamides are ionizable.[8] Their retention on a reversed-phase column can be significantly increased by adjusting the mobile phase pH to a level where the analyte is in its neutral, less polar form.[1] For acidic sulfonamides, this means working at a pH below their pKa.

    • Experimental Protocol: pH Adjustment

      • Determine the pKa of your sulfonamide compound.

      • Select a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH. Common volatile buffers compatible with mass spectrometry include formic acid (for acidic pH) and ammonium acetate or ammonium formate.[9] Non-volatile buffers like phosphate can be used for UV detection but are not MS-friendly.[9]

      • Prepare your aqueous mobile phase component with the chosen buffer. A buffer concentration of 10-25 mM is a good starting point.[1]

      • Adjust the pH to at least 2 units away from the analyte's pKa to ensure it is fully protonated or deprotonated.

      • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.[2]

Problem 2: My sulfonamide peak is tailing significantly.

Probable Causes & Solutions:

Peak tailing for basic or polar compounds is often caused by secondary interactions with the stationary phase.

  • Solution 1: Lower the Mobile Phase pH. The primary cause of tailing for basic sulfonamides is their interaction with acidic residual silanol groups on the surface of silica-based C18 columns.[10] By lowering the mobile phase pH (e.g., to pH 2.5-3.0) with an additive like formic acid or trifluoroacetic acid (TFA), you can protonate these silanol groups, minimizing these unwanted secondary interactions.[11]

    • Causality: At a low pH, the silanol groups (Si-OH) are protonated and thus neutral. This prevents the ionized basic sulfonamide from interacting electrostatically with negatively charged silanolates (Si-O-), which is a major cause of peak tailing.[10]

  • Solution 2: Use a High-Purity, End-Capped Column. Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups, thereby reducing peak tailing for basic compounds. If you are using an older column, switching to a newer generation column can often resolve tailing issues.

  • Solution 3: Increase Buffer Concentration. In some cases, increasing the concentration of the buffer in the mobile phase can help to saturate the active sites on the stationary phase, reducing their availability to interact with the analyte and thus improving peak shape.

FAQs: Frequently Asked Questions

Q1: I'm still struggling with retention even with a highly aqueous mobile phase. What are my other options?

If traditional reversed-phase approaches are insufficient, you can explore alternative chromatographic modes that are better suited for highly polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining very polar analytes that are not retained in reversed-phase.[12] It utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or amino functionalities) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[12]

  • Mixed-Mode Chromatography (MMC): MMC columns possess stationary phases that are engineered to exhibit multiple retention mechanisms, such as reversed-phase and ion-exchange.[12][13][14] This allows for the retention of both polar and nonpolar compounds in a single analysis and offers unique selectivity that can be fine-tuned by adjusting mobile phase pH, ionic strength, and organic content.[14][15] This approach can retain polar and ionizable compounds without the need for ion-pairing reagents.[13]

  • Ion-Pair Chromatography (IPC): This technique involves adding an ion-pairing reagent to the mobile phase that has a charge opposite to that of the analyte.[16] The reagent forms a neutral ion-pair with the analyte, which is then retained on a standard reversed-phase column.[16] For anionic sulfonamides, a cationic ion-pairing reagent like tetrabutylammonium would be used.[17] While effective, IPC can be complex to set up, and the reagents are often not compatible with mass spectrometry.[1][18]

HPLC_Modes_For_Polar_Sulfonamides cluster_RP Reversed-Phase HPLC cluster_Alternatives Alternative Modes rp_node Non-polar stationary phase (C18) Polar mobile phase (Water/ACN) rp_challenge Challenge: Poor retention of polar sulfonamides rp_node->rp_challenge hil_node HILIC Polar stationary phase Non-polar mobile phase rp_challenge->hil_node Solution mmc_node Mixed-Mode RP & Ion-Exchange phase Tunable mobile phase rp_challenge->mmc_node Solution ipc_node Ion-Pair RP phase with ion-pair reagent in mobile phase rp_challenge->ipc_node Solution

Caption: Alternative HPLC modes for purifying polar sulfonamides.

Q2: My peak shape is poor, but it's not just tailing. Sometimes I see fronting or split peaks. What could be the cause?

Poor peak shapes other than tailing can point to different issues.

  • Peak Fronting: This is often a sign of column overload.[19] The concentration of the sample injected is too high for the column to handle, leading to a saturated stationary phase at the point of injection.

    • Solution: Try diluting your sample or reducing the injection volume.

  • Split Peaks: Split peaks can be caused by a few factors:

    • Partially Blocked Column Frit: If the inlet frit of your column is partially blocked with particulate matter from your sample or system, it can cause the sample band to be distributed unevenly onto the column, resulting in a split peak.[19]

      • Solution: Try back-flushing the column (disconnect it from the detector first). If that doesn't work, the frit may need to be replaced, or the column itself may need replacement. Using a guard column can help protect your analytical column from particulates.[20]

    • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause peak distortion, including splitting.

      • Solution: Ideally, dissolve your sample in the mobile phase.[21] If this is not possible due to solubility issues, use the weakest solvent possible that will still dissolve your sample.

Q3: Can I use my existing C18 column for polar sulfonamides, or do I need to buy a new one?

You can certainly start with your existing C18 column. By carefully optimizing the mobile phase (e.g., high aqueous content, appropriate pH, and buffer), you may achieve a satisfactory separation. However, if you continue to face challenges with retention, reproducibility (due to phase collapse), or peak shape, investing in a column specifically designed for polar analytes (as detailed in Problem 1, Solution 2) is a highly recommended and often necessary step for developing a robust and reliable method.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Su, S. C., Hartwick, R. A., & Grushka, E. (1976). High-performance ion-pair partition chromatography of sulfa drugs. Study and optimization of chemical parameters. Journal of Chromatography, 119, 523–537. [Link]

  • de Ruig, W. G., & van de Wetering, H. G. (1986). Thin-layer reversed-phase ion-pair chromatography of some sulphonamides. Journal of Chromatography, 354, 448–453. [Link]

  • SIELC Technologies. (2002). Polar Compounds. SIELC. [Link]

  • Heritage Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Heritage Chromatography. [Link]

  • Imtakt USA. (n.d.). Improved Retention for Polar Organic Acids with Unique Multi-Mode Columns in Reversed Phase Conditions. LCGC International. [Link]

  • Ruta, J., Rudaz, S., McCalley, D. V., & Veuthey, J. L. (2014, March 1). Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. [Link]

  • Waters Corporation. (n.d.). How do I increase retention time for a polar compound on a liquid chromatography (LC) column? - WKB74280. Waters Knowledge Base. [Link]

  • Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (2017, September 1). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. MicroSolv. [Link]

  • ZeptoMetrix. (n.d.). Mobile Phase Modifiers. ZeptoMetrix. [Link]

  • UCL. (n.d.). HPLC solvents and mobile phase additives. UCL. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Kim, Y. P., Oh, E. J., & Park, Y. R. (2004). pH-dependent elution profiles of selected proteins in HPLC having a stationary phase modified with pH-sensitive sulfonamide polymers. Journal of Chromatography A, 1045(1-2), 67–74. [Link]

  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. [Link]

  • Pesek, J. J., Matyska, M. T., & Larrabee, S. (2010, October 1). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • ResearchGate. (2025, August 7). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. ResearchGate. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • disanto, M., & Guillarme, D. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 25(23), 5640. [Link]

  • Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Shimadzu. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Restek. [Link]

  • Oreate AI. (2026, January 7). Systematic Diagnosis and Solutions for HPLC Peak Shape Abnormalities. Oreate AI Blog. [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Shimadzu. [Link]

  • Pesek, J. (2012, April 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. Quora. [Link]

  • Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Advanced Materials Technology. [Link]

  • Separation Science. (n.d.). Troubleshooting Adsorbed Contaminants on HPLC Columns. Separation Science. [Link]

  • Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 643. [Link]

  • Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 643. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of Isoxazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the successful scale-up of isoxazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered when transitioning from bench-scale experiments to larger-scale production. Our focus is on ensuring scientific integrity, process safety, and robust, reproducible outcomes.

Introduction: The Scale-Up Challenge in Heterocyclic Chemistry

The synthesis of isoxazolopyridines, a class of heterocyclic compounds with significant potential in pharmaceuticals, presents unique challenges during scale-up.[1][2] What works seamlessly in a round-bottom flask can behave unexpectedly in a multi-liter reactor. This guide will address these complexities in a direct question-and-answer format, providing not just the "what" but the critical "why" behind each recommendation.

Part 1: Frequently Asked Questions (FAQs) on Isoxazolopyridine Synthesis Scale-Up

Q1: What are the primary safety concerns when scaling up reactions involving hydroxylamine hydrochloride for isoxazole ring formation?

A1: Hydroxylamine and its salts are thermally unstable and can undergo exothermic decomposition, posing a significant risk of thermal runaway.[1][2][3][4][5] Key considerations include:

  • Thermal Stability: Hydroxylamine hydrochloride can decompose exothermically, and this decomposition can be catalyzed by impurities or incompatible materials.[1] It is crucial to determine the onset temperature of decomposition for your specific reaction mixture using techniques like Differential Scanning Calorimetry (DSC).

  • Gas Evolution: Decomposition of hydroxylamine can generate significant volumes of gas, leading to a rapid pressure increase in a closed system.[4] Ensure your reactor is equipped with adequate pressure relief systems.

  • Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and certain metals that can catalyze decomposition.[4][5] Glass-lined reactors are often recommended.[2]

  • Controlled Addition: When generating hydroxylamine free base in situ from its salt, the addition of the base should be slow and controlled to manage the exotherm of the neutralization reaction.[2]

Q2: My cyclocondensation reaction to form the isoxazolopyridine core is sluggish on a larger scale. What are the likely causes and solutions?

A2: Sluggishness on scale-up often points to mass and heat transfer limitations.

  • Mixing Efficiency: Inadequate mixing can lead to localized concentration gradients and "hot spots," affecting reaction kinetics. What is effective in a small flask may be insufficient in a larger reactor.

    • Solution: Evaluate and optimize the agitator design (e.g., impeller type, speed) to ensure homogenous mixing. For highly viscous reactions, specialized agitators may be necessary.[6]

  • Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making it harder to maintain the optimal reaction temperature.[7]

    • Solution: Ensure your reactor's heating/cooling system is capable of handling the heat duty of the reaction. For highly exothermic reactions, consider a semi-batch process where one reactant is added portion-wise to control the rate of heat generation.[7]

Q3: I'm observing a different impurity profile in my scaled-up batch compared to the lab-scale synthesis. Why is this happening and how can I control it?

A3: Impurity profiles often change on scale-up due to subtle variations in reaction conditions.[8][9]

  • Localized Overheating: "Hot spots" from poor mixing can lead to thermal degradation of starting materials, intermediates, or the final product, generating new impurities.[8]

  • Extended Reaction Times: Longer reaction or work-up times at elevated temperatures can promote side reactions.

  • Changes in Reagent Stoichiometry: Inaccurate reagent charging on a larger scale can lead to an excess of one reactant, promoting side reactions.

    • Solution: Implement strict process controls, including calibrated dosing systems and in-process monitoring (e.g., HPLC, UPLC) to track the formation of impurities and determine the optimal reaction endpoint.[9][10] A thorough impurity profiling study is essential for regulatory submissions.[8]

Q4: My isoxazolopyridine product is difficult to crystallize and purify at a larger scale. What strategies can I employ?

A4: Crystallization is a critical step that is highly sensitive to scale.

  • Supersaturation Control: The rate of cooling and anti-solvent addition needs to be carefully controlled to manage the level of supersaturation, which dictates crystal size and purity. Rapid crystallization can trap impurities.

  • Polymorphism: Different cooling profiles and solvent systems can lead to the formation of different crystalline forms (polymorphs) with varying physical properties like solubility and stability.[11][12][13][14]

    • Solution: Develop a robust crystallization protocol by studying the solubility curves of your product in different solvent systems. Utilize Process Analytical Technology (PAT) tools like inline particle size analyzers to monitor and control the crystallization process. A polymorph screen is highly recommended for pharmaceutical development.[11][12][15]

Part 2: Troubleshooting Guide for Isoxazolopyridine Synthesis Scale-Up

This section provides a structured approach to troubleshooting common issues encountered during the scale-up of isoxazolopyridine synthesis.

Issue 1: Thermal Runaway or Uncontrolled Exotherm
  • Symptom: A rapid, uncontrolled increase in reaction temperature and pressure.

  • Immediate Action:

    • Stop all reagent feeds.

    • Apply maximum cooling.

    • If necessary, initiate an emergency quench with a pre-determined quenching agent.

  • Root Cause Analysis and Corrective Actions:

    • Inadequate Heat Removal: The reactor's cooling capacity is insufficient for the reaction's heat output.

      • Solution: Re-evaluate the process safety with calorimetric data.[1] Consider reducing the feed rate in a semi-batch process, diluting the reaction mixture, or using a more efficient heat transfer fluid.

    • Accumulation of Unreacted Reagents: A delayed onset of the reaction can lead to a dangerous accumulation of reactants, which then react rapidly.

      • Solution: Ensure a small amount of reaction is initiated before starting the main feed. Monitor the reaction in real-time to confirm conversion is occurring as the reagent is added.

    • Decomposition of Reagents/Intermediates: The reaction temperature may have exceeded the decomposition temperature of a sensitive species like hydroxylamine.

      • Solution: Operate at a lower temperature with a sufficient safety margin below the measured onset of decomposition.

Issue 2: Low Yield and Incomplete Conversion
  • Symptom: In-process controls show significant amounts of starting material remaining after the expected reaction time.

  • Troubleshooting Workflow:

start Low Yield / Incomplete Conversion check_temp Verify Internal Temperature start->check_temp temp_ok Temperature Correct? check_temp->temp_ok check_mixing Assess Mixing Efficiency mixing_ok Mixing Adequate? check_mixing->mixing_ok check_reagents Confirm Reagent Quality & Stoichiometry reagents_ok Reagents Correct? check_reagents->reagents_ok temp_ok->check_mixing Yes increase_temp Increase Temperature Cautiously temp_ok->increase_temp No mixing_ok->check_reagents Yes improve_mixing Increase Agitator Speed / Redesign mixing_ok->improve_mixing No recharge_reagent Re-charge Limiting Reagent reagents_ok->recharge_reagent No investigate_degradation Investigate Potential Degradation Pathway reagents_ok->investigate_degradation Yes

Caption: Troubleshooting workflow for low yield.

Issue 3: Product Isolation and Purification Failures
  • Symptom: Difficulty in filtering the product, formation of oils instead of crystals, or inability to achieve desired purity via chromatography.

  • Potential Causes and Solutions:

    • Poor Crystal Morphology: Small, fine crystals can clog filters.

      • Solution: Optimize the crystallization cooling profile and agitation rate to promote the growth of larger crystals. Consider aging the slurry at a specific temperature.

    • "Oiling Out": The product separates as a liquid phase instead of a solid.

      • Solution: This occurs when the supersaturation is too high for nucleation to occur effectively. Try a slower cooling rate, a more dilute solution, or add seeding crystals.

    • Co-eluting Impurities in Chromatography: Impurities have similar polarity to the product.

      • Solution: Screen different solvent systems and stationary phases. Consider a different purification technique, such as recrystallization or a salt formation/break sequence, to remove problematic impurities before the final chromatographic step.

Part 3: Experimental Protocol - A Scalable Synthesis Example

This section provides a generalized, scalable protocol for a common route to isoxazolopyridines. Note: This is an illustrative example and must be adapted and optimized for your specific target molecule.

Reaction: Friedländer-type condensation of an aminobenzoylisoxazole with a carbonyl compound containing an active methylene group.

Parameter Lab Scale (10g) Pilot Scale (1 kg) Rationale / Key Considerations
Reactor 500 mL 3-neck RBF50 L Glass-lined ReactorGlass-lined surfaces are inert and prevent metal contamination.[2]
Reagent A 10g1.0 kg
Reagent B 1.2 eq1.2 eqStoichiometry must be precisely controlled to minimize side products.
Solvent 100 mL10 LSolvent volume impacts concentration and heat transfer.
Catalyst ZnCl₂ (0.1 eq)ZnCl₂ (0.1 eq)Ensure catalyst is fully dissolved/dispersed before heating.
Temperature 120 °C120 °CCritical: Monitor internal temperature, not just jacket temperature.
Reaction Time 8 hours10-12 hoursReaction times may increase on scale-up due to mixing/heating profiles.
Work-up Quench with H₂O, Extract with EtOAcQuench with H₂O, Phase splitEnsure efficient mixing during quench to dissipate heat.
Purification Column ChromatographyCrystallizationChromatography is often not viable for large quantities. A robust crystallization is key.

Step-by-Step Methodology (Pilot Scale):

  • Reactor Setup and Inerting:

    • Assemble the 50 L reactor with overhead stirring, a condenser, a temperature probe, and a nitrogen inlet.

    • Ensure the system is clean, dry, and inerted with nitrogen.

  • Reagent Charging:

    • Charge Reagent A (1.0 kg), Reagent B (1.2 eq), and the solvent (10 L) to the reactor.

    • Begin agitation to ensure a homogenous slurry/solution.

    • Charge the catalyst (ZnCl₂, 0.1 eq).

  • Heating and Reaction:

    • Heat the reaction mixture to 120 °C at a controlled rate.

    • Monitor the internal temperature closely. The reaction may be exothermic.

    • Hold at 120 °C and monitor the reaction progress by taking samples for HPLC analysis every 2 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (e.g., <1% starting material remaining), cool the mixture to room temperature.

    • Slowly add water to quench the reaction, monitoring the temperature.

    • Separate the aqueous and organic layers.

    • Wash the organic layer with brine.

  • Crystallization:

    • Concentrate the organic layer under vacuum to a pre-determined volume.

    • Add an anti-solvent (e.g., heptane) slowly at a controlled temperature to induce crystallization.

    • Cool the slurry to 0-5 °C and age for 2-4 hours to maximize yield.

    • Filter the product and wash the cake with cold anti-solvent.

  • Drying:

    • Dry the product in a vacuum oven at a temperature determined by thermal analysis (TGA) to be safe and effective.

Process Safety Workflow:

start Proposed Synthesis Route lit_review Literature & Safety Database Review (e.g., Reaxys) start->lit_review calorimetry Reaction Calorimetry (DSC, RC1) lit_review->calorimetry hazard_id Identify Thermal Hazards (Exotherms, Gas Evolution) calorimetry->hazard_id risk_assessment Perform Risk Assessment (Severity, Probability) hazard_id->risk_assessment mitigation Define Mitigation & Control Strategy (e.g., Dosing Control, Emergency Quench) risk_assessment->mitigation small_scale Small-Scale Validation (g scale) mitigation->small_scale pilot_scale Pilot Scale Synthesis (kg scale) small_scale->pilot_scale

Sources

Avoiding common pitfalls in sulfonyl chloride reactions with anilines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Avoiding Common Pitfalls in Sulfonyl Chloride Reactions with Anilines

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reaction between sulfonyl chlorides and anilines—a cornerstone transformation in medicinal chemistry and materials science. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.

Section 1: Critical Reagents & Reaction Setup

The success of a sulfonylation reaction is often determined before the reagents are mixed. Careful selection of the base, solvent, and an understanding of your aniline's reactivity are paramount.

FAQ: My reaction is sluggish or fails to start. What are the primary suspects?

If you observe little to no product formation, the issue often lies with one of three factors: reagent quality, insufficient nucleophilicity of the aniline, or inadequate reaction conditions.

  • Reagent Integrity : Sulfonyl chlorides are highly susceptible to hydrolysis.[1] Exposure to even trace amounts of moisture in the solvent or from ambient humidity can convert the reactive sulfonyl chloride into the corresponding, unreactive sulfonic acid.[1]

    • Solution : Always use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure your aniline is pure and dry.

  • Aniline Reactivity : The nucleophilicity of the aniline is critical. Aniline itself is a reasonably good nucleophile, but its reactivity is significantly influenced by substituents on the aromatic ring.

    • Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the nitrogen atom, making the aniline more nucleophilic and accelerating the reaction.

    • Electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) decrease the nitrogen's nucleophilicity, making the reaction much slower.[2][3] For highly deactivated anilines, the reaction may not proceed under standard conditions.[2][3]

    • Solution : For electron-deficient anilines, harsher conditions may be necessary, such as elevated temperatures or the use of a stronger, non-nucleophilic base.[4] In some extreme cases, alternative synthetic routes may be required.[2]

  • Inadequate Base : A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[5] If the base is too weak or absent, the HCl will protonate the aniline starting material, forming an unreactive ammonium salt and effectively shutting down the reaction.

FAQ: How do I choose the right base for my sulfonylation?

The choice of base is one of the most critical parameters and depends on the aniline's reactivity and the desired reaction conditions. The base not only scavenges HCl but can also influence the reaction rate and side-product profile.

BasepKa of Conjugate AcidTypical UseAdvantagesDisadvantages
Pyridine ~5.2Acts as both base and solvent.[5]Excellent HCl scavenger; can catalyze the reaction. Simple workup by aqueous extraction.Can be difficult to remove if it doesn't form a salt. Can act as a nucleophile itself in some cases.
Triethylamine (TEA) ~10.7Stoichiometric base in aprotic solvents (e.g., DCM, THF).Stronger base than pyridine, good for moderately deactivated anilines. Forms a hydrochloride salt that often precipitates or is easily washed away.Can be more sterically hindered. Can cause side reactions.
Sodium Hydroxide (NaOH) ~15.7Used in biphasic "Schotten-Baumann" conditions.[6][7][8]Very inexpensive and effective. The product is often easily isolated from the organic layer.Can promote rapid hydrolysis of the sulfonyl chloride.[8] Not suitable for base-sensitive functional groups.

Expert Insight: For standard anilines, pyridine is often the solvent of choice, providing a mildly basic environment that also facilitates the reaction.[5] For less reactive anilines, a stronger, non-nucleophilic amine base like triethylamine or diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) is a robust combination.

Section 2: Troubleshooting Mid-Reaction Issues and Side Products

Once the reaction is underway, monitoring by Thin Layer Chromatography (TLC) is crucial. The appearance of unexpected spots or the persistence of starting materials can signal a problem.

FAQ: I see multiple spots on my TLC. What are the likely side products?

The formation of multiple products is a common pitfall. The most frequent culprits are hydrolysis of the sulfonyl chloride and bis-sulfonylation of the aniline.

  • Sulfonic Acid : If your sulfonyl chloride has been exposed to water, you will form the corresponding sulfonic acid.[1] This product is typically very polar and will often remain at the baseline of the TLC plate. It is a dead-end for the reaction and reduces your potential yield.

  • Bis-sulfonylation (Disulfonamide) : Primary anilines (R-NH₂) react to form a monosulfonamide (R-NH-SO₂R'). This product still possesses an acidic N-H proton.[6][7] Under strongly basic conditions or with a large excess of sulfonyl chloride, this proton can be removed, and the resulting anion can react with a second molecule of sulfonyl chloride to form a disulfonamide (R-N(SO₂R')₂).[4]

    • Prevention : Use a controlled stoichiometry, typically with a slight excess (1.1 equivalents) of the sulfonyl chloride. Add the sulfonyl chloride slowly to the solution of the aniline and base to avoid high local concentrations of the electrophile.

HydrolysisSideReaction

FAQ: Why is my yield low even though my starting material is consumed?

Low isolated yield despite complete consumption of the starting material often points to issues during the aqueous work-up or purification.

  • Product Solubility : Some sulfonamides, particularly those with additional polar functional groups, may have partial solubility in the aqueous phase, leading to losses during extraction.

    • Solution : After the initial extraction, re-extract the aqueous layer with a different organic solvent (e.g., ethyl acetate) to recover dissolved product. Brine washes can also help to "salt out" the product from the aqueous phase.

  • Emulsion Formation : Vigorous shaking during extraction can lead to stable emulsions, trapping your product at the interface.

    • Solution : Use gentle inversions instead of vigorous shaking. If an emulsion forms, adding brine or letting the mixture stand can help break it.

  • Purification Losses : Sulfonamides are often stable, crystalline solids that are well-suited for recrystallization.[5][9] However, choosing the wrong solvent can lead to poor recovery.

    • Solution : Perform small-scale solvent screening to find an appropriate system where the product is soluble when hot but sparingly soluble when cold. Common solvents include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[9]

Section 3: Experimental Protocols & Mechanistic Overview

Adhering to a robust, well-designed protocol can prevent many of the pitfalls described above.

Core Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen by a base to yield the final sulfonamide and the base hydrochloride salt.[6][7][10]

Mechanism

General Protocol for the Synthesis of N-phenylbenzenesulfonamide

This protocol provides a reliable starting point for the sulfonylation of a simple aniline.

Reagents & Equipment:

  • Aniline (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Pyridine (can be used as solvent) or Dichloromethane (DCM, anhydrous) and Triethylamine (1.5 eq)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup : Dissolve aniline (1.0 eq) in anhydrous DCM in a round-bottom flask, followed by the addition of triethylamine (1.5 eq). If using pyridine, dissolve the aniline directly in an excess of pyridine.

  • Cooling : Cool the stirred solution to 0 °C using an ice bath. This helps to control the initial exotherm of the reaction.

  • Addition of Sulfonyl Chloride : Add benzenesulfonyl chloride (1.1 eq) dropwise or in small portions to the cooled solution over 10-15 minutes.

  • Reaction Monitoring : Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the progress by TLC until the aniline spot is no longer visible.

  • Work-up :

    • Pour the reaction mixture into a separatory funnel containing water or ice-water.

    • If DCM was used, separate the layers. Wash the organic layer sequentially with 1M HCl (to remove excess amine/pyridine), water, and brine.

    • If pyridine was the solvent, extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Then proceed with the acid, water, and brine washes.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure sulfonamide.[9]

Troubleshooting Workflow

TroubleshootingWorkflow

References

  • Chemistry Learner. Hinsberg Test: Definition, Procedure, and Mechanism. [Link]

  • HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. [Link]

  • Wikipedia. Hinsberg reaction. [Link]

  • Unacademy. Hinsberg Reagent And Test. [Link]

  • BYJU'S. Hinsberg Reagent And Test. [Link]

  • Vedantu. Hinsberg Reagent and Test: Distinguishing Amines Easily. [Link]

  • MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. [Link]

  • ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

  • Semantic Scholar. Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. [Link]

  • National Center for Biotechnology Information (PMC). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. [Link]

  • ACS Publications. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. [Link]

  • Google Patents.
  • Wikipedia. Sulfonamide. [Link]

  • J&K Scientific LLC. Schotten-Baumann Reaction. [Link]

  • Organic Process Research & Development. Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of Phenyl and Methyloxazolo[5,4-b]pyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy and refining pharmacological profiles. The oxazolo[5,4-b]pyridine core, a privileged heterocyclic system, has garnered significant attention for its versatile biological activities. When functionalized with a sulfonamide moiety, these compounds present a compelling scaffold for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of two closely related analogs: N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and its 4-methylphenyl counterpart, focusing on their synthesis, and a head-to-head comparison of their antibacterial and antiproliferative activities. Through this exploration, we aim to elucidate the subtle yet significant impact of a single methyl group on the biological activity of this promising class of compounds.

The Rationale: Phenyl vs. 4-Methylphenyl (Tolyl) Substitution

The decision to compare an unsubstituted phenyl ring with a 4-methylphenyl (tolyl) group is a classic strategy in medicinal chemistry to probe the structure-activity relationship (SAR) of a lead compound. The introduction of a methyl group at the para-position of the phenyl ring introduces two key changes:

  • Electronic Effects: The methyl group is weakly electron-donating through an inductive effect. This can alter the electron density of the aromatic ring and the sulfonamide linker, potentially influencing how the molecule interacts with its biological target.

  • Steric and Hydrophobic Effects: The methyl group adds bulk and increases the lipophilicity (hydrophobicity) of the molecule. This can lead to enhanced binding in a hydrophobic pocket of a target protein or, conversely, cause a steric clash that hinders binding. It can also impact the compound's solubility and cell permeability.

By comparing these two analogs, we can infer whether the electronic and/or steric/hydrophobic contributions of the methyl group are beneficial or detrimental to the desired biological activity.

Synthesis of Phenyl and Methyloxazolo[5,4-b]pyridine Sulfonamides

The synthesis of the title compounds is achieved through a nucleophilic substitution reaction between 3-aminoisoxazolo[5,4-b]pyridine and the corresponding arylsulfonyl chloride. The general synthetic scheme is presented below.

Caption: General synthesis workflow for the target sulfonamides.

Detailed Experimental Protocol: Conventional Synthesis

This protocol is adapted from the procedure described by Poręba et al. (2011).[1][2]

  • Reaction Setup: To a solution of 3-aminoisoxazolo[5,4-b]pyridine (1.35 g, 0.01 mol) in 100 mL of tetrahydrofuran (THF) in a round-bottom flask, add a few drops of anhydrous pyridine.

  • Addition of Sulfonyl Chloride: Add the appropriate arylsulfonyl chloride (0.01 mol) to the reaction mixture.

    • For the phenyl analog: Add benzenesulfonyl chloride.

    • For the methyl analog: Add 4-methylbenzenesulfonyl chloride.

  • Reaction: Heat the reaction mixture under reflux for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, evaporate the solvent under reduced pressure.

  • Purification: Triturate the obtained residue with water, filter the solid, and dry it. Recrystallize the crude product from ethanol to yield the pure sulfonamide derivative.

  • Characterization: Confirm the structure of the synthesized compounds using analytical techniques such as IR and ¹H NMR spectroscopy and elemental analysis.

Comparative Biological Activity

The phenyl and 4-methylphenyl analogs were evaluated for their antibacterial activity against Gram-negative bacteria and for their antiproliferative activity against the human breast adenocarcinoma cell line MCF-7.[1][2][3]

Antibacterial Activity

The compounds were tested against Pseudomonas aeruginosa and Escherichia coli. Both compounds demonstrated activity against these strains at the tested doses.[2][3]

Table 1: Comparative Antibacterial Activity

CompoundTarget OrganismActivity at 125, 250, and 500 µg
Phenyl Analog (N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide)Pseudomonas aeruginosa (ATCC 27853)Active
Escherichia coli (ATCC 25922)Active
Methyl Analog (N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide)Pseudomonas aeruginosa (ATCC 27853)Active
Escherichia coli (ATCC 25922)Active

The available data indicates that both compounds are active, but a direct comparison of the minimum inhibitory concentration (MIC) would be necessary to definitively conclude if the methyl group confers a significant advantage in antibacterial potency.

Antiproliferative Activity

The antiproliferative activity was assessed against the MCF-7 human breast cancer cell line. The results are summarized as the concentration required for 50% inhibition of cell proliferation (IC50).

Table 2: Comparative Antiproliferative Activity against MCF-7 Cells

CompoundIC50 (µg/mL)
Phenyl Analog (N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide)152.56
Methyl Analog (N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide)161.08

From these results, the phenyl analog exhibits slightly higher potency in inhibiting the proliferation of MCF-7 cells compared to the methyl analog, as indicated by its lower IC50 value.[3] This suggests that the addition of the methyl group at the para-position is slightly detrimental to the antiproliferative activity in this specific assay. This could be due to a subtle steric hindrance in the binding pocket of the biological target or a change in the overall electronic properties of the molecule that slightly reduces its affinity.

Proposed Mechanism of Action: Kinase Inhibition

The oxazolopyrimidine scaffold, structurally related to oxazolopyridine, is a known inhibitor of various protein kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][5] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer, making them attractive targets for anticancer drug development.

Given the observed antiproliferative activity, it is plausible that these oxazolo[5,4-b]pyridine sulfonamides exert their effects by inhibiting a protein kinase involved in cancer cell proliferation. The VEGFR-2 signaling pathway is a critical regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.

Caption: Proposed inhibitory action on the VEGFR-2 signaling pathway.

Experimental Protocols for Biological Assays

Antiproliferative Activity: MTT Assay for MCF-7 Cells

This protocol is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phenyl and methyl sulfonamide compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antibacterial Susceptibility: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized inoculum of P. aeruginosa or E. coli equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion and Future Directions

This comparative guide demonstrates that subtle structural modifications on the oxazolo[5,4-b]pyridine sulfonamide scaffold can influence biological activity. The unsubstituted phenyl analog showed slightly superior antiproliferative activity against the MCF-7 breast cancer cell line compared to its 4-methylphenyl counterpart, suggesting that the increased bulk or altered electronics from the methyl group may be slightly unfavorable for interaction with the cellular target. Both compounds exhibited antibacterial activity against P. aeruginosa and E. coli.

The findings underscore the importance of systematic SAR studies in drug discovery. Future research should focus on:

  • Quantitative Antibacterial Assessment: Determining the MIC values for both compounds to quantify the difference in their antibacterial potency.

  • Kinase Profiling: Screening these compounds against a panel of protein kinases to identify the specific molecular target(s) responsible for their antiproliferative effects. This would confirm the proposed mechanism of action and guide further optimization.

  • Exploration of Other Substituents: Synthesizing and testing analogs with different substituents on the phenyl ring (e.g., electron-withdrawing groups like halogens or nitro groups, or other electron-donating groups) to further explore the SAR and potentially identify more potent and selective compounds.

The oxazolo[5,4-b]pyridine sulfonamide scaffold remains a promising starting point for the development of novel therapeutic agents, and a deeper understanding of its SAR will be crucial for unlocking its full potential.

References

  • Poręba, K., Pawlik, K., Pytka, K., Kurowska, E., Matuszyk, J., & Długosz, A. (2011). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica - Drug Research, 68(5), 727-735.
  • ResearchGate. (2011). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Available at: [Link]

  • PubMed. (2011). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Available at: [Link]

  • Sochacka-Ćwikła, A., Mączyński, M., Czyżnikowska, Ż., & Regiec, A. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. Available at: [Link]

  • Sochacka-Ćwikła, A., Mączyński, M., Czyżnikowska, Ż., & Regiec, A. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. Available at: [Link]

Sources

Navigating the Structure-Activity Landscape of 3-Phenyl-oxazolo[5,4-b]pyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The oxazolo[5,4-b]pyridine core represents a compelling scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Its structural resemblance to purine bases allows it to interact with a variety of enzymatic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Phenyl-oxazolo[5,4-b]pyridine analogs, drawing insights from direct studies and comparisons with structurally related heterocyclic systems. We will delve into the critical structural modifications that influence biological activity, supported by experimental data and detailed protocols for key assays.

The Oxazolo[5,4-b]pyridine Scaffold: A Privileged Heterocycle

The fusion of an oxazole ring with a pyridine ring creates the oxazolo[5,4-b]pyridine system, a heterocyclic scaffold with significant therapeutic potential. This core structure has been investigated for a range of biological activities, including anti-inflammatory, analgesic, and kinase inhibitory effects. The 3-phenyl substitution provides a key modifiable position for tuning the pharmacological properties of these analogs.

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR study of 3-Phenyl-oxazolo[5,4-b]pyridine analogs is still an emerging area of research. However, by examining the available data and drawing parallels from closely related scaffolds like oxazolo[5,4-d]pyrimidines and thiazolo[5,4-b]pyridines, we can delineate key SAR trends.

Substitutions on the 3-Phenyl Ring

The nature and position of substituents on the 3-phenyl ring are critical determinants of biological activity.

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents can significantly impact the interaction of the molecule with its biological target. For instance, in related kinase inhibitor scaffolds, electron-withdrawing groups on the phenyl ring can enhance activity by forming favorable interactions within the ATP-binding pocket.

  • Positional Isomerism: The placement of substituents (ortho, meta, or para) on the phenyl ring can alter the molecule's conformation and its ability to fit into a binding site. For example, para-substitution often allows for deeper penetration into a hydrophobic pocket, while ortho-substitution can induce a twist in the phenyl ring, which may be beneficial or detrimental depending on the target's topology.

Modifications of the Oxazolo[5,4-b]pyridine Core

Alterations to the core heterocyclic system also play a crucial role in defining the pharmacological profile.

  • Substitution at other positions: While the 3-phenyl group is a primary focus, substitutions at other available positions on the pyridine ring can modulate physicochemical properties such as solubility and metabolic stability, which in turn affect the overall in vivo efficacy.

  • Isomeric Scaffolds: The isomeric oxazolo[4,5-b]pyridine scaffold has also been explored, and a comparison of the biological activities of these isomers can provide valuable insights into the optimal arrangement of the fused rings for specific targets. For example, some 2-(substituted phenyl)oxazolo[4,5-b]pyridines have shown potent anti-inflammatory and analgesic activity, with some compounds exhibiting efficacy comparable to established drugs like phenylbutazone and indomethacin, but with a potentially better safety profile regarding gastrointestinal irritation.

Comparative Insights from Related Heterocycles

Given the limited direct SAR data for 3-Phenyl-oxazolo[5,4-b]pyridines, a comparative analysis with related scaffolds is instructive.

  • Oxazolo[5,4-d]pyrimidines: This closely related scaffold has been extensively studied, particularly as kinase inhibitors. SAR studies on these compounds have highlighted the importance of specific substitutions for targeting enzymes like VEGFR2 and EGFR. For instance, the presence of anilino moieties at certain positions can significantly enhance inhibitory activity[1].

  • Thiazolo[5,4-b]pyridines: The replacement of the oxazole's oxygen with a sulfur atom to form the thiazolo[5,4-b]pyridine scaffold has been shown to yield potent phosphoinositide 3-kinase (PI3K) inhibitors[2][3]. The SAR for these analogs underscores the importance of sulfonamide functionalities for potent inhibitory activity[2].

Comparative Performance Data

While a comprehensive table for 3-Phenyl-oxazolo[5,4-b]pyridine analogs is not yet available in the public domain, we can present a comparative view based on related structures to guide future research. The following table summarizes the inhibitory activities of representative compounds from related scaffolds against key biological targets.

ScaffoldCompound/AnalogTargetIC50 (nM)Reference CompoundIC50 (nM)
Thiazolo[5,4-b]pyridine 19aPI3Kα3.6--
19bPI3Kα4.6--
19cPI3Kα8.0--

Table 1: Inhibitory activities of selected thiazolo[5,4-b]pyridine analogs against PI3Kα.[2][3]

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed experimental protocols are essential. Below are representative protocols for key assays used in the evaluation of oxazolopyridine analogs.

Kinase Inhibition Assay (Example: PI3Kα)

This protocol describes a method to determine the in vitro inhibitory activity of test compounds against a specific kinase.

Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare kinase buffer D Add compound, kinase, and substrate to well A->D B Dilute test compounds B->D C Prepare kinase and substrate solution C->D E Initiate reaction with ATP D->E F Incubate at room temperature E->F G Stop reaction and add detection reagent F->G H Incubate G->H I Measure luminescence H->I

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Steps:

  • Preparation of Reagents:

    • Prepare a 1X kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Serially dilute the test compounds in DMSO to the desired concentrations.

    • Prepare a solution containing the kinase (e.g., recombinant human PI3Kα) and its substrate (e.g., a biotinylated peptide) in the kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add the diluted test compounds.

    • Add the kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding ATP at a concentration close to its Km value.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a suitable stop reagent (e.g., EDTA).

    • Add a detection reagent (e.g., a europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin).

    • Incubate the plate to allow for the binding of the detection reagents.

    • Measure the signal (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO only).

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow:

G A Seed cells in a 96-well plate B Treat cells with test compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell proliferation assay.

Detailed Steps:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., A549, MCF-7) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Detection:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) value for each compound.

Future Directions and Unanswered Questions

The exploration of the SAR of 3-Phenyl-oxazolo[5,4-b]pyridine analogs is a promising field with many unanswered questions. Future research should focus on:

  • Systematic SAR studies: A systematic investigation of substitutions on both the phenyl ring and the oxazolopyridine core is needed to build a comprehensive SAR model for various biological targets.

  • Target identification and validation: Identifying the specific molecular targets of these compounds is crucial for understanding their mechanism of action and for rational drug design.

  • In vivo evaluation: Promising in vitro active compounds should be evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By addressing these questions, the full therapeutic potential of this intriguing class of compounds can be unlocked.

References

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]

  • Sireesha, R., Tej, M. B., Poojith, N., Sreenivasulu, R., Musuluri, M., & Subbarao, M. (2023). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 43(1), 1-18. [Link]

  • Martin-Kohler, A., et al. (Year). SAR study of oxazolo[5,4-d]pyrimidines as dual VEGFR2 and EGFR inhibitors.
  • Li, J., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]

  • Li, J., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed. [Link]

Sources

A Comparative Guide to the In Vitro Antiproliferative Activity of Isoxazole-Based Derivatives Against MCF-7 Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth analysis of the antiproliferative effects of isoxazole-fused heterocyclic compounds, specifically focusing on isoxazolopyridine and related derivatives, against the human breast adenocarcinoma cell line, MCF-7. We will objectively compare the efficacy of these compounds, provide the foundational experimental data, and elucidate the underlying molecular mechanisms and signaling pathways that govern their activity. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Introduction: The Therapeutic Potential of Isoxazole Scaffolds

The isoxazole ring is a prominent heterocyclic scaffold found in numerous compounds with a wide array of pharmacological activities, including notable anticancer properties.[1][2] Its fusion with other ring systems, such as the pyridine nucleus to form isoxazolopyridines, creates novel chemical entities with enhanced biological potential.[3] These derivatives are of significant interest in oncology due to their ability to modulate key cellular processes involved in cancer progression.[4][5]

The MCF-7 cell line, an estrogen receptor-positive (ER+) human breast cancer model, is a cornerstone for in vitro anticancer drug screening.[6] Its well-characterized genetic and molecular profile makes it an ideal system for evaluating the efficacy and mechanism of action of novel therapeutic agents.[7] This guide synthesizes data on isoxazole-based derivatives, comparing their ability to inhibit the proliferation of MCF-7 cells and detailing the robust methodologies used for this evaluation.

Comparative Analysis of Antiproliferative Activity

The efficacy of a potential anticancer compound is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value signifies greater potency.

While specific data for a broad range of isoxazolopyridine derivatives against MCF-7 cells is emergent, studies on structurally related isoxazolidine derivatives provide valuable comparative insights. These compounds have demonstrated significant, dose-dependent antiproliferative activity.[8][9] Below is a comparative summary of the IC50 values for selected isoxazolidine derivatives against MCF-7 cells, benchmarked against Doxorubicin, a standard chemotherapeutic agent.[8][10]

Table 1: Comparative IC50 Values Against MCF-7 Cells

CompoundDerivative TypeIC50 (µM)Reference DrugIC50 (µM)
Compound 2f Isoxazolidine9.7 ± 1.3Doxorubicin7.2 ± 0.2
Compound 2g Isoxazolidine17.7 ± 1.0Doxorubicin7.2 ± 0.2
Compound A5 Acridone-2-carboxamide0.3--
Compound A8 Acridone-2-carboxamide0.3--

Data for compounds 2f and 2g sourced from a study on isoxazolidine derivatives targeting EGFR.[8][9] Data for A5 and A8 sourced from a study on acridone derivatives.[11] Doxorubicin is a commonly used positive control in MCF-7 cytotoxicity assays.

The data indicates that certain derivatives, such as compound 2f, exhibit potency comparable to the established anticancer drug Doxorubicin.[8] Structure-activity relationship (SAR) studies suggest that substitutions on the phenyl ring of the isoxazolidine core can significantly influence cytotoxic activity.[8][9] For instance, the presence of specific electron-donating or withdrawing groups can alter the compound's binding affinity to its molecular target, thereby modulating its antiproliferative effect.

Unraveling the Mechanism of Action: The PI3K/Akt Signaling Pathway

A critical aspect of drug discovery is understanding how a compound exerts its therapeutic effect. For many anticancer agents evaluated in MCF-7 cells, a key mechanism involves the modulation of survival signaling pathways. The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central intracellular cascade that regulates cell cycle progression, proliferation, and survival.[12][13] This pathway is frequently hyperactivated in breast cancer, making it a prime target for therapeutic intervention.[14][15]

Activation of PI3K leads to the phosphorylation and subsequent activation of Akt. Activated Akt, in turn, phosphorylates a host of downstream targets, including mTOR (mammalian target of rapamycin), which promotes protein synthesis and cell growth while inhibiting apoptosis (programmed cell death).[16] Isoxazole derivatives may exert their antiproliferative effects by inhibiting key kinases within this pathway, leading to a shutdown of pro-survival signals and the induction of apoptosis.[1][2]

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points for isoxazolopyridine derivatives.

Beyond pathway inhibition, studies have shown that isoxazole-based compounds can induce apoptosis and cause cell cycle arrest in various cancer cell lines, including MCF-7.[5][8][9] Flow cytometry analysis of cells treated with these derivatives often reveals an accumulation of cells in specific phases of the cell cycle (e.g., G0/G1 or S phase) and an increase in the apoptotic cell population, confirming these mechanistic actions.[9]

Experimental Protocol: Assessing Cell Proliferation with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17][18] The principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[18] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest MCF-7 cells that are in the logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.

    • Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well flat-bottom microplate.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to adhere.[19]

  • Compound Treatment:

    • Prepare a stock solution of the isoxazolopyridine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C and 5% CO₂.[20]

  • MTT Incubation:

    • Following the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[17]

    • Return the plate to the incubator for an additional 2 to 4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.[17]

  • Formazan Solubilization & Absorbance Reading:

    • After the incubation, carefully remove the MTT-containing medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[20]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[17]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100[21]

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

MTT_Assay_Workflow A 1. Seed MCF-7 Cells (5,000 cells/well) B 2. Incubate 24h (37°C, 5% CO2) A->B C 3. Treat with Isoxazolopyridine Derivatives (Serial Dilutions) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate 2-4h (Formazan Formation) E->F G 7. Solubilize Formazan (100 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & Determine IC50 H->I

Caption: Standard experimental workflow for the MTT cell proliferation assay.

Conclusion and Future Outlook

This guide demonstrates that isoxazole-based derivatives, including isoxazolopyridines and related scaffolds, represent a promising class of compounds with significant antiproliferative activity against the MCF-7 breast cancer cell line.[3][22] Quantitative comparisons using IC50 values reveal potencies that can be comparable to established chemotherapeutic agents.[8]

The primary mechanism of action for many of these compounds appears to be the targeted inhibition of critical cell survival pathways, such as the PI3K/Akt/mTOR cascade, which is a validated approach in cancer therapy.[13][15] The induction of apoptosis and cell cycle arrest further solidifies their therapeutic potential.[5][9]

The detailed MTT assay protocol provided herein offers a self-validating system for researchers to reliably screen and quantify the cytotoxic effects of novel derivatives. Future research should focus on expanding the library of isoxazolopyridine derivatives and conducting comprehensive SAR studies to optimize their potency and selectivity. Further investigation into their effects on other cancer cell lines and eventual progression to in vivo models will be crucial steps in their development as next-generation anticancer drugs.

References

  • The PI3K/Akt pathway is required for survival of MCF-7 but not... - ResearchGate. Available from: [Link]

  • ATP stimulates the proliferation of MCF-7 cells through the PI3K/Akt signaling pathway - PubMed. Available from: [Link]

  • Activation of the PI3K/PDK/Akt signal transduction pathway decreases in vitro sensitivity of MCF-7 breast cancer cells to doxorubicin and 4-hydroxytamoxifen - AACR Journals. Available from: [Link]

  • PI3K/Akt inhibition and down-regulation of BCRP re-sensitize MCF7 breast cancer cell line to mitoxantrone chemotherapy - NIH. Available from: [Link]

  • PI3K/Akt/mTOR signaling was hyper-activated in MCF-7-P cells and mTOR... - ResearchGate. Available from: [Link]

  • The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity - PubMed. Available from: [Link]

  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies - ResearchGate. Available from: [Link]

  • The in vitro activity of the newly synthesized derivatives against MCF-7, A549, and Colo-205 human cancer cell lines. - ResearchGate. Available from: [Link]

  • Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview - JoVE. Available from: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - MDPI. Available from: [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed. Available from: [Link]

  • MTT Cell Assay Protocol - Checkpoint Lab. Available from: [Link]

  • Isoxazole-Derived Aroylhydrazones and Their Dinuclear Copper(II) Complexes Show Antiproliferative Activity on Breast Cancer Cells with a Potentially Alternative Mechanism Of Action - PubMed. Available from: [Link]

  • MTT (Assay protocol) - protocols.io. Available from: [Link]

  • (PDF) New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - ResearchGate. Available from: [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review - Preprints.org. Available from: [Link]

  • Effects of Docetaxel, Doxorubicin and Cyclophosphamide on Human Breast Cancer Cell Line MCF-7 - Anticancer Research. Available from: [Link]

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed. Available from: [Link]

  • In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR - Semantic Scholar. Available from: [Link]

  • Synthesis of a new Isoxazolidine and evaluation antitumor activity in vitro against MCF-7 breast cancer cell line - Qeios. Available from: [Link]

  • In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers - MDPI. Available from: [Link]

  • In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers - PMC - PubMed Central. Available from: [Link]

  • mcf-7 cells ic50: Topics by Science.gov. Available from: [Link]

  • In Vitro MCF-7 Cells Apoptosis Analysis of Carboplatin Loaded Silk Fibroin Particles - MDPI. Available from: [Link]

  • Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development - NIH. Available from: [Link]

  • A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash - Biomedical and Pharmacology Journal. Available from: [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 3-Phenyl-oxazolo[5,4-b]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of oncology and immunology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy. The 3-Phenyl-oxazolo[5,4-b]pyridine scaffold represents a promising chemotype, with structural similarities to known kinase inhibitors. However, the therapeutic efficacy and safety of any kinase inhibitor are intrinsically linked to its selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of understanding a compound's biological activity and advancing its clinical potential.

This guide provides a deep dive into the methodologies for assessing the cross-reactivity of 3-Phenyl-oxazolo[5,4-b]pyridine-based inhibitors. We will explore the causal logic behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis with established kinase inhibitors. Our objective is to equip researchers with the knowledge to design, execute, and interpret selectivity profiling studies, thereby enabling the development of safer and more effective targeted therapies.

The Imperative of Selectivity Profiling in Kinase Inhibitor Development

The human kinome comprises over 500 protein kinases, which share a structurally conserved ATP-binding pocket. This conservation is a double-edged sword for drug developers. While it allows for the design of broad-spectrum inhibitors, it also presents a significant challenge in achieving target specificity. The promiscuous nature of many kinase inhibitors can result in a cascade of off-target effects, ranging from mild side effects to severe, dose-limiting toxicities.

A comprehensive understanding of an inhibitor's interaction landscape across the kinome is therefore critical for:

  • Target Validation and MoA Confirmation: Ensuring that the observed biological effect is indeed due to the inhibition of the intended target.

  • Toxicity Prediction: Identifying potential off-target interactions that could lead to adverse events.

  • Lead Optimization: Guiding medicinal chemistry efforts to improve selectivity and reduce off-target binding.

  • Polypharmacology Exploration: Uncovering potentially beneficial off-target activities that could be harnessed for therapeutic advantage.

Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-faceted approach, combining both biochemical and cellular assays, is essential for a thorough assessment of inhibitor selectivity. Each method offers unique insights into the inhibitor's behavior, from direct binding affinity to target engagement within a complex cellular environment.

Large-Scale Biochemical Profiling: The KinomeScan™ Approach

The KinomeScan™ platform, a competition binding assay, is a powerful tool for obtaining a broad overview of an inhibitor's kinome-wide selectivity.[1][2][3] This method does not measure enzymatic activity but rather the ability of a test compound to displace a proprietary ligand from the ATP-binding site of a large panel of kinases.

Experimental Rationale: By quantifying the amount of kinase that remains bound to an immobilized ligand in the presence of the test inhibitor, a dissociation constant (Kd) can be determined. This provides a direct measure of the binding affinity of the inhibitor for each kinase in the panel. The data is often visualized as a "TREEspot™" diagram, which graphically represents the inhibitor's interactions across the human kinome tree.

Workflow:

KinomeScan_Workflow cluster_0 Assay Preparation cluster_1 Competition Binding cluster_2 Quantification A Kinase-tagged Phage D Incubation A->D B Immobilized Ligand B->D C Test Inhibitor (3-Phenyl-oxazolo[5,4-b]pyridine) C->D E Capture on Solid Support D->E F qPCR of DNA Tag E->F G Data Analysis (Kd determination) F->G H Selectivity Profile G->H TREEspot™ Visualization

Figure 1: KinomeScan™ Experimental Workflow.

Protocol: KinomeScan™ Profiling

  • Compound Preparation: Dissolve the 3-Phenyl-oxazolo[5,4-b]pyridine-based inhibitor in DMSO to a stock concentration of 10 mM. Prepare serial dilutions as required for Kd determination.

  • Assay Plate Preparation: Add the test compound, a DNA-tagged kinase, and an immobilized ligand to each well of a multi-well plate.

  • Competition Binding: Incubate the plate to allow the test compound to compete with the immobilized ligand for binding to the kinase.

  • Capture: Transfer the mixture to a streptavidin-coated plate to capture the ligand-bound kinase.

  • Washing: Wash the plate to remove unbound components.

  • Quantification: Elute the DNA tags from the captured kinases and quantify using quantitative PCR (qPCR).

  • Data Analysis: Calculate the amount of kinase bound to the immobilized ligand relative to a DMSO control. For Kd determination, fit the data to a standard dose-response curve.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While biochemical assays provide valuable information on direct binding, they do not always reflect the inhibitor's behavior in a cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify target engagement in intact cells or cell lysates.[4][5][6][7][8]

Experimental Rationale: The principle of CETSA is based on the ligand-induced thermal stabilization of target proteins.[7] When a protein binds to a ligand, its melting temperature (Tm), the temperature at which 50% of the protein is denatured, typically increases. By heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble target protein remaining, a shift in the melting curve upon inhibitor treatment indicates target engagement.

Workflow:

CETSA_Workflow cluster_0 Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Intact Cells or Lysate B Treat with Inhibitor (or Vehicle) A->B C Heat to a Range of Temperatures B->C D Cell Lysis (if starting with intact cells) C->D E Centrifugation to Separate Soluble and Aggregated Proteins D->E F Quantify Soluble Target Protein (e.g., Western Blot, MS) E->F G Determine Thermal Shift F->G Generate Melting Curves

Figure 2: Cellular Thermal Shift Assay (CETSA®) Workflow.

Protocol: CETSA® for Target Engagement

  • Cell Culture and Treatment: Culture the appropriate cell line to 70-80% confluency. Treat the cells with the 3-Phenyl-oxazolo[5,4-b]pyridine-based inhibitor or vehicle (DMSO) for a predetermined time.

  • Harvesting and Lysis (for lysate CETSA): Harvest the cells, wash with PBS, and lyse them in a suitable buffer.

  • Heating: Aliquot the cell lysate or intact cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble Fraction: For cell lysates, centrifuge at high speed to pellet the aggregated proteins. For intact cells, lyse the cells and then centrifuge.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. Compare the curves for the inhibitor-treated and vehicle-treated samples to determine the thermal shift.

Activity-Based Kinase Profiling: KiNativ™

KiNativ™ is an activity-based protein profiling (ABPP) platform that provides a functional assessment of kinase inhibition in a native biological system.[9][10][11][12][13] This method utilizes ATP- or ADP-acyl phosphate probes that covalently label the active site of kinases.

Experimental Rationale: The rate of probe labeling is proportional to the kinase's activity. By pre-incubating a cell lysate with an inhibitor, the binding of the inhibitor to the active site will block the covalent modification by the probe. The extent of labeling of each kinase is then quantified by mass spectrometry, providing a measure of the inhibitor's potency against a large number of kinases in their native state.

Workflow:

KiNativ_Workflow cluster_0 Inhibition & Labeling cluster_1 Enrichment & Digestion cluster_2 Quantification A Cell Lysate B Incubate with Test Inhibitor A->B C Add Biotinylated Acyl-Phosphate Probe B->C D Tryptic Digest C->D E Streptavidin Enrichment of Labeled Peptides D->E F LC-MS/MS Analysis E->F G Quantify Labeled Peptides F->G H Activity-Based Profile G->H Determine IC50 values

Figure 3: KiNativ™ Experimental Workflow.

Protocol: KiNativ™ Profiling

  • Lysate Preparation: Prepare a native cell lysate from the cell line of interest.

  • Inhibitor Incubation: Incubate the lysate with various concentrations of the 3-Phenyl-oxazolo[5,4-b]pyridine-based inhibitor.

  • Probe Labeling: Add the biotinylated acyl-phosphate probe to the lysate and incubate to allow for covalent labeling of active kinases.

  • Proteolysis: Perform a tryptic digest of the protein mixture.

  • Enrichment: Use streptavidin beads to enrich for the biotinylated peptides.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: Determine the IC50 values for the inhibition of probe labeling for each identified kinase.

Comparative Analysis: 3-Phenyl-oxazolo[5,4-b]pyridine-Based Inhibitor vs. Alternatives

To illustrate the practical application of these profiling methods, let us consider a hypothetical 3-Phenyl-oxazolo[5,4-b]pyridine-based inhibitor, designated OXP-1 , which has been designed as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. We will compare its hypothetical cross-reactivity profile with two well-characterized multi-kinase inhibitors that also target VEGFR-2: Sunitinib and Sorafenib .[9][11][14][15][16][17][18]

Table 1: Hypothetical KinomeScan™ Data for OXP-1 and Comparison with Sunitinib and Sorafenib (Selected Kinases, Kd in nM)

Kinase TargetOXP-1 (Hypothetical)Sunitinib (Literature)Sorafenib (Literature)
VEGFR-2 15 9 90
VEGFR-1508020
VEGFR-375620
PDGFRβ250257
c-KIT800468
FLT3>1000858
RAF1>1000>100006
BRAF>1000>1000022
JAK1500>10000>10000
JAK2900>10000>10000
GSK-3β1200>10000>10000

Data for Sunitinib and Sorafenib are representative values from public databases and literature.

Interpretation of Comparative Data:

From the hypothetical data in Table 1, OXP-1 demonstrates potent binding to VEGFR-2. Compared to Sunitinib and Sorafenib, OXP-1 exhibits a more selective profile, with significantly weaker binding to other kinases such as PDGFRβ, c-KIT, and FLT3. This suggests that OXP-1 may have a more favorable safety profile with fewer off-target effects related to the inhibition of these kinases. For instance, inhibition of c-KIT and FLT3 by Sunitinib is associated with certain hematological side effects. The lack of significant RAF inhibition by OXP-1, in contrast to Sorafenib, could also translate to a different side-effect profile.

Table 2: Hypothetical Cellular Thermal Shift Assay (CETSA®) and KiNativ™ Data for OXP-1

AssayTargetCell LineResultInterpretation
CETSA® VEGFR-2HUVECΔTm = +5.2 °CConfirms direct target engagement of VEGFR-2 in a relevant cellular context.
KiNativ™ VEGFR-2HUVECIC50 = 85 nMDemonstrates potent inhibition of VEGFR-2 activity in a native cellular lysate.
KiNativ™ c-KITKasumi-1IC50 > 5000 nMCorroborates the selective biochemical binding profile, showing minimal functional inhibition of c-KIT.

The CETSA® and KiNativ™ data for OXP-1 would further validate the findings from the biochemical screen. A significant thermal shift for VEGFR-2 in HUVEC cells would confirm that OXP-1 can access and bind to its intended target in a cellular environment. The high IC50 value for c-KIT in a relevant cell line from the KiNativ™ assay would provide functional evidence for its selectivity, reinforcing the potential for a better safety profile compared to less selective inhibitors.

Conclusion and Future Directions

The cross-reactivity profiling of kinase inhibitors is a critical and indispensable component of modern drug discovery. A combination of high-throughput biochemical screening and cellular target engagement assays provides a comprehensive understanding of an inhibitor's selectivity and potential for off-target effects. For novel scaffolds such as the 3-Phenyl-oxazolo[5,4-b]pyridines, a systematic and rigorous profiling cascade is essential to identify promising lead candidates and guide their development into safe and effective therapeutic agents.

The hypothetical case of OXP-1 illustrates how a more selective inhibitor could offer advantages over existing multi-kinase inhibitors. Future work on this scaffold should focus on generating robust experimental data using the methodologies outlined in this guide to confirm these theoretical advantages and to fully elucidate the therapeutic potential of this chemical series.

References

  • Al-Sanea, M. M., & Al-Warhi, T. (2023). Cellular Thermal Shift Assay (CETSA)
  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Fedorov, O., Müller, S., & Knapp, S. (2012). The (un)targeted cancer kinome.
  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Knovich, M. A., & Pargellis, C. A. (2013). A broad-spectrum screen for prediction of adverse drug reactions. Journal of biomolecular screening, 18(1), 39-50.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2017). Chemical proteomics reveals the drug target landscape of clinical kinase inhibitors. Science, 358(6367), eaan4368.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Zhou, D., Zhang, J., ... & Rosen, H. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & biology, 18(6), 699-710.
  • Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., ... & Trail, P. A. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099-7109.
  • Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., ... & Loo, J. A. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
  • Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Bantscheff, M. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.

Sources

A Head-to-Head Comparison of Pyridine-Based Antibacterial Agents for Mycobacterial Infections

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent global battle against tuberculosis (TB), pyridine-based antibacterial agents have emerged as a cornerstone of therapeutic strategies. Their unique mechanisms of action and efficacy against Mycobacterium tuberculosis have saved millions of lives. However, the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates a continuous pipeline of novel agents and a deep, comparative understanding of their performance.

This guide provides a head-to-head comparison of established and next-generation pyridine-based antibacterial agents. We will delve into the mechanistic nuances of isoniazid, a foundational first-line drug, and two critical second-line agents, bedaquiline and delamanid. These will be contrasted with TBAJ-876, a promising pyridinamide derivative in late-stage preclinical development, representing the next wave of innovation in this chemical class. This guide is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable experimental protocols.

Mechanistic Overview: Diverse Strategies Targeting Mycobacterial Viability

The antibacterial efficacy of pyridine-based compounds stems from their ability to disrupt critical physiological processes within Mycobacterium tuberculosis. While sharing a core chemical scaffold, their molecular mechanisms of action are remarkably diverse, a testament to the versatility of the pyridine ring in medicinal chemistry.

Isoniazid (INH) , a long-standing first-line therapy, is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, targets the InhA enzyme.[1][2] InhA is an NADH-dependent enoyl-acyl carrier protein reductase essential for the synthesis of mycolic acids, the long-chain fatty acids that are a hallmark of the mycobacterial cell wall.[3][4] By inhibiting InhA, isoniazid effectively cripples cell wall formation, leading to bacterial cell death.[1]

Bedaquiline (BDQ) , a diarylquinoline, introduced a novel mechanism by targeting mycobacterial ATP synthase.[5][6] This enzyme is fundamental to cellular energy production.[7] Bedaquiline binds to the c-ring of the F-ATP synthase, effectively stalling its rotation and halting ATP synthesis.[8][9] This disruption of the cell's energy supply is bactericidal for both replicating and dormant mycobacteria.[5]

Delamanid (DLM) , a nitro-dihydro-imidazooxazole, is another prodrug that requires activation within the mycobacterium. This activation is dependent on the deazaflavin-dependent nitroreductase (Ddn), which utilizes the cofactor F420.[10][11] The activated metabolite of delamanid inhibits the synthesis of methoxy- and keto-mycolic acids, crucial components of the mycobacterial cell wall.[12][13] This disruption of cell wall integrity is a key contributor to its antimycobacterial activity.

TBAJ-876 , a next-generation diarylquinoline with a pyridinamide moiety, also targets the F-ATP synthase, similar to bedaquiline. However, it exhibits distinct binding interactions and is designed to have an improved safety profile and potentially a lower propensity for resistance development.[8]

Comparative Performance: A Data-Driven Analysis

To provide a clear and objective comparison, the following table summarizes key performance indicators for our selected pyridine-based agents. The data presented are representative values collated from various preclinical and clinical studies and should be considered in the context of the specific experimental conditions under which they were generated.

Agent Primary Mechanism of Action Spectrum of Activity Common Resistance Mechanisms Representative MIC90 (µg/mL) vs. M. tuberculosis Clinical Status
Isoniazid Inhibition of mycolic acid synthesis via InhA[14][15]Active against replicating M. tuberculosis[15]Mutations in katG (prevents prodrug activation) and inhA (target modification)[16][17]0.02 - 0.2First-line therapy
Bedaquiline Inhibition of ATP synthase[5][6]Active against replicating and non-replicating M. tuberculosis, including MDR strains[9]Mutations in atpE (target modification) and Rv0678 (efflux pump regulator)[18][19]0.03 - 0.12Second-line therapy for MDR-TB
Delamanid Inhibition of mycolic acid synthesis via F420-dependent activation[10][12]Active against replicating and intracellular M. tuberculosis, including MDR strains[10]Mutations in genes involved in the F420 biosynthetic pathway (ddn, fbiA, fbiB, fbiC)0.006 - 0.024Second-line therapy for MDR-TB
TBAJ-876 Inhibition of ATP synthase[8]Potent activity against drug-susceptible and drug-resistant M. tuberculosis strains[8]Potential for mutations in atpE, though designed for lower resistance frequencyNot yet established in clinical settingsInvestigational

Experimental Protocols for Head-to-Head Evaluation

The following protocols are provided as standardized methods for the direct comparison of antibacterial agents. Adherence to these protocols will ensure the generation of robust and reproducible data.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum. These are fundamental parameters for assessing the potency of an antibacterial agent.

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh culture of M. tuberculosis on an appropriate agar medium, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of a microtiter plate.

  • Preparation of Serial Dilutions:

    • Prepare a stock solution of the test agent in a suitable solvent at a concentration at least 10-fold higher than the highest concentration to be tested.

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the test agent in CAMHB.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the serially diluted test agent.

    • Include a growth control well (inoculum without the agent) and a sterility control well (broth without inoculum).

    • Incubate the plate at 37°C for the appropriate duration for M. tuberculosis growth (typically 7-14 days).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the agent in which there is no visible growth.[20]

  • MBC Determination:

    • From the wells showing no visible growth (the MIC well and those with higher concentrations), plate a 10 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.[21]

    • Incubate the MHA plates at 37°C for 21-28 days.

    • After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Anti-Biofilm Activity Assessment using Crystal Violet Assay

Rationale: M. tuberculosis can form biofilms, which are associated with increased antibiotic tolerance. The crystal violet assay is a simple and effective method for quantifying biofilm formation and its inhibition by antibacterial agents.[22][23]

Protocol:

  • Biofilm Formation:

    • In a 96-well flat-bottomed microtiter plate, add a standardized bacterial suspension (as prepared for MIC testing) to each well.

    • Incubate the plate at 37°C for a sufficient period to allow for biofilm formation (e.g., 7-10 days).

  • Treatment with Antibacterial Agent:

    • After the initial incubation, gently remove the planktonic cells and wash the wells with sterile phosphate-buffered saline (PBS).

    • Add fresh broth containing serial dilutions of the test agent to the wells.

    • Incubate the plate at 37°C for a defined treatment period (e.g., 24-72 hours).

  • Crystal Violet Staining:

    • Remove the medium and wash the wells with PBS to remove any remaining planktonic cells.

    • Fix the biofilm by incubating the plate at 60°C for 1 hour.[24]

    • Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[25]

    • Gently wash the wells with water to remove excess stain.

  • Quantification:

    • Solubilize the bound crystal violet by adding 33% acetic acid or ethanol to each well.[24]

    • Measure the absorbance of the solubilized stain at a wavelength of 595 nm using a microplate reader.[23] The absorbance is proportional to the amount of biofilm.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the key signaling pathways targeted by these antibacterial agents and the experimental workflow for their comparison.

cluster_Isoniazid Isoniazid (INH) Mechanism INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall cluster_Bedaquiline Bedaquiline (BDQ) Mechanism BDQ Bedaquiline ATP_Synthase F-ATP Synthase (c-subunit) BDQ->ATP_Synthase Binding and Inhibition ATP_Synthesis ATP Synthesis ATP_Synthase->ATP_Synthesis Proton_Motive_Force Proton Motive Force Proton_Motive_Force->ATP_Synthase Cellular_Energy Cellular Energy ATP_Synthesis->Cellular_Energy

Caption: Mechanism of action of Bedaquiline.

cluster_Delamanid Delamanid (DLM) Mechanism DLM Delamanid (Prodrug) Ddn Ddn (Nitroreductase) DLM->Ddn Activation F420_Cofactor Cofactor F420 F420_Cofactor->Ddn Activated_DLM Activated DLM Ddn->Activated_DLM Mycolic_Acid_Synthesis_DLM Methoxy- & Keto- Mycolic Acid Synthesis Activated_DLM->Mycolic_Acid_Synthesis_DLM Inhibition Cell_Wall_DLM Mycobacterial Cell Wall Mycolic_Acid_Synthesis_DLM->Cell_Wall_DLM

Caption: Mechanism of action of Delamanid.

cluster_Workflow Experimental Workflow for Comparative Analysis Start Start MIC_MBC MIC/MBC Determination Start->MIC_MBC Anti_Biofilm Anti-Biofilm Assay Start->Anti_Biofilm Data_Analysis Data Analysis & Comparison MIC_MBC->Data_Analysis Anti_Biofilm->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for antibacterial agent comparison.

Conclusion and Future Directions

The landscape of pyridine-based antibacterial agents is a dynamic field characterized by both established, life-saving therapies and promising next-generation candidates. Isoniazid, bedaquiline, and delamanid each offer a distinct mechanism to combat M. tuberculosis, and their continued use, guided by susceptibility testing, is crucial in the fight against TB. Investigational agents like TBAJ-876 highlight the ongoing efforts to overcome resistance and improve treatment outcomes.

The experimental protocols detailed in this guide provide a framework for the rigorous, head-to-head evaluation of these and other novel antibacterial compounds. By employing standardized methodologies, researchers can generate high-quality, comparable data that will accelerate the discovery and development of new therapies to address the urgent global health challenge of tuberculosis.

References

  • Singh, P., et al. (2008). Delamanid: A new armor in combating drug-resistant tuberculosis. Journal of Clinical Tuberculosis and Other Mycobacterial Diseases.
  • de Jager, V. R., et al. (2019). Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Antibiotics.
  • Gler, M. T., et al. (2012). Delamanid for multidrug-resistant pulmonary tuberculosis. The New England Journal of Medicine.
  • Vilchèze, C., et al. (2020). Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis. Frontiers in Microbiology.
  • Vilchèze, C., & Jacobs, W. R., Jr. (2007). The Isoniazid Paradigm of Killing, Resistance, and Persistence in Mycobacterium tuberculosis. Journal of Molecular Biology.
  • Andries, K., et al. (2005). A diarylquinoline drug active against Mycobacterium tuberculosis. Science.
  • Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular Microbiology.
  • Haver, H. L., et al. (2015). Mutations in the F420 biosynthetic pathway of Mycobacterium tuberculosis are associated with delamanid resistance. Antimicrobial Agents and Chemotherapy.
  • Feuerriegel, S., et al. (2015). Phylogenetically distinct delamanid-resistant Mycobacterium tuberculosis strains, Europe. Emerging Infectious Diseases.
  • Viljoen, A., et al. (2016). InhA, a target of the antituberculous drug isoniazid, is involved in a mycobacterial fatty acid elongation system, FAS-II. Journal of Bacteriology.
  • Koul, A., et al. (2014). Bedaquiline. Tuberculosis (Edinburgh, Scotland).
  • Cox, E., & Laessig, K. (2014). FDA approval of bedaquiline—the first new anti-TB drug in 40 years. The New England Journal of Medicine.
  • Diacon, A. H., et al. (2014). Multidrug-resistant tuberculosis and culture conversion with bedaquiline. The New England Journal of Medicine.
  • Preiss, L., et al. (2015). Bedaquiline for the treatment of multidrug-resistant tuberculosis: a review of the evidence. Expert Review of Anti-infective Therapy.
  • Suarez, J., et al. (2009). The Isoniazid Paradigm of Killing, Resistance, and Persistence in Mycobacterium tuberculosis. Journal of Molecular Biology.
  • Larsen, M. H., et al. (2002). InhA, a target of the antituberculous drug isoniazid, is involved in a mycobacterial fatty acid elongation system, FAS-II. Journal of Bacteriology.
  • Koul, A., et al. (2007). Bedaquiline. Tuberculosis (Edinburgh, Scotland).
  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Pettit, R. K., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments.
  • O'Toole, G. A. (2011). Microtiter dish biofilm formation assay. Journal of Visualized Experiments.
  • Stepanović, S., et al. (2007). A modified microtiter-plate test for quantification of staphylococcal biofilm formation. Journal of Microbiological Methods.
  • Bio-protocol. Crystal violet assay. Available at: [Link]

  • Rozwarski, D. A., et al. (1998). The crystal structure of Mycobacterium tuberculosis enoyl-ACP reductase, InhA, in complex with NAD+ and a C16 fatty acyl substrate. The Journal of Biological Chemistry.
  • Almeida, D. V., et al. (2016). Molecular mechanisms of resistance and treatment efficacy of clofazimine and bedaquiline against Mycobacterium tuberculosis. Frontiers in Microbiology.
  • Marrakchi, H., et al. (2000). InhA, a target of the antituberculous drug isoniazid, is involved in a mycobacterial fatty acid elongation system, FAS-II. Journal of Bacteriology.
  • Association for Biology Laboratory Education (ABLE). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Available at: [Link]

  • Vilchèze, C., & Jacobs, W. R., Jr. (2014). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology.
  • Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular Microbiology.
  • Cook, G. M., et al. (2017). ATP synthase in mycobacteria: special features and implications for a function as drug target. Biochimica et Biophysica Acta (BBA) - Bioenergetics.
  • Bashiri, G., et al. (2010).
  • BMG Labtech. Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. Available at: [Link]

  • BMG Labtech. Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. Available at: [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • BMG Labtech. The minimum bactericidal concentration of antibiotics. Available at: [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • JoVE. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available at: [Link]

  • Andries, K., et al. (2014). Bedaquiline Resistance: Its Emergence, Mechanism, and Prevention. Clinical Infectious Diseases.
  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • BMG Labtech. The minimum bactericidal concentration of antibiotics. Available at: [Link]

  • BMG Labtech. The minimum bactericidal concentration of antibiotics. Available at: [Link]

Sources

A Comparative Benchmarking Guide to Novel Sulfonamide Derivatives Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The enduring challenge of antimicrobial resistance necessitates a continuous pipeline of novel therapeutic agents. Sulfonamides, among the first classes of synthetic antimicrobial agents to be widely used, have seen a resurgence in interest.[1][2] Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS) to block folic acid synthesis in bacteria, presents a validated target for the development of new derivatives with potentially enhanced efficacy and broader spectrums of activity.[1][3] This guide provides a comprehensive framework for benchmarking new sulfonamide derivatives against established antibiotics, ensuring a robust and objective evaluation of their antimicrobial potential. We will delve into the essential methodologies, data interpretation, and the scientific rationale underpinning each experimental choice, adhering to the rigorous standards expected in drug development.

The Scientific Foundation: Mechanism of Action of Sulfonamides

Sulfonamides are bacteriostatic, meaning they inhibit the growth and multiplication of bacteria rather than killing them outright.[1][3] They achieve this by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate, which is essential for the production of nucleic acids (DNA and RNA).[3][4] By blocking this pathway, sulfonamides effectively starve the bacteria of the necessary components for replication.[2] Human cells are not affected by this mechanism as they obtain folic acid from their diet.[1]

cluster_bacteria Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF Nucleic_Acids Nucleic Acid (DNA, RNA) Synthesis THF->Nucleic_Acids Sulfonamides Sulfonamide Derivatives Sulfonamides->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamide antibiotics.

Core Methodologies for Antimicrobial Susceptibility Testing

To comprehensively evaluate the efficacy of new sulfonamide derivatives, a battery of standardized antimicrobial susceptibility tests (AST) must be performed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines for these procedures.[5][6][7]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[8][9][10] It is a quantitative measure of the potency of an antimicrobial agent against a specific microorganism.[9]

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a widely accepted technique for determining MIC values.[11][12]

  • Preparation of Antimicrobial Stock Solutions: Dissolve the new sulfonamide derivatives and comparator antibiotics in a suitable solvent to create high-concentration stock solutions.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or another appropriate growth medium.[9][13] This creates a gradient of antibiotic concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.[14] This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[14]

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 37°C for 18-24 hours.[9][15]

  • Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[5][10]

start Start prep_stock Prepare Stock Solutions of Antimicrobials start->prep_stock serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[16][17] This assay is crucial for determining whether an antibiotic is bacteriostatic or bactericidal.[16]

Experimental Protocol

The MBC test is an extension of the MIC assay.[18][19]

  • Perform MIC Assay: First, determine the MIC as described above.

  • Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10-100 µL) and plate it onto an antibiotic-free agar medium, such as Mueller-Hinton Agar.[17][18]

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[16][17] An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC.[16]

start Start with MIC Plate select_wells Select Wells with No Visible Growth (≥MIC) start->select_wells subculture Subculture Aliquots onto Antibiotic-Free Agar Plates select_wells->subculture incubate Incubate Agar Plates at 37°C for 18-24 hours subculture->incubate count_colonies Count Colonies and Calculate CFU/mL incubate->count_colonies determine_mbc Determine MBC (Lowest Concentration with ≥99.9% Reduction in CFU/mL) count_colonies->determine_mbc end End determine_mbc->end

Caption: Experimental workflow for MBC determination.

Zone of Inhibition (Kirby-Bauer) Assay

The zone of inhibition test, also known as the Kirby-Bauer or disk diffusion test, is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[13][15][20]

Experimental Protocol
  • Inoculum Preparation and Plating: Prepare a standardized bacterial inoculum (0.5 McFarland) and evenly spread it onto the surface of a Mueller-Hinton agar plate using a sterile swab.[15]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the new sulfonamide derivatives and comparator antibiotics onto the surface of the agar.[13][21]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[15]

  • Result Interpretation: After incubation, measure the diameter of the clear zone of no bacterial growth around each disk.[15][21] The size of this "zone of inhibition" is proportional to the susceptibility of the bacteria to the antimicrobial agent.[22] The results are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to standardized charts provided by CLSI or EUCAST.[5][23]

Comparative Data Analysis

The following table presents a hypothetical comparison of two new sulfonamide derivatives (SD-1 and SD-2) against the known antibiotics Sulfamethoxazole and Ciprofloxacin. The test organisms include representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.

Antimicrobial AgentTest OrganismMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)Interpretation
SD-1 S. aureus (ATCC 25923)83218Susceptible
E. coli (ATCC 25922)166415Intermediate
P. aeruginosa (ATCC 27853)>128>1286Resistant
SD-2 S. aureus (ATCC 25923)4822Susceptible
E. coli (ATCC 25922)81619Susceptible
P. aeruginosa (ATCC 27853)64>12812Resistant
Sulfamethoxazole S. aureus (ATCC 25923)16>12814Intermediate
E. coli (ATCC 25922)32>12812Resistant
P. aeruginosa (ATCC 27853)>128>1286Resistant
Ciprofloxacin S. aureus (ATCC 25923)0.5125Susceptible
E. coli (ATCC 25922)0.250.530Susceptible
P. aeruginosa (ATCC 27853)1228Susceptible

Discussion and Interpretation of Results

In this hypothetical dataset, SD-2 demonstrates superior activity against S. aureus and E. coli compared to both SD-1 and the parent compound, Sulfamethoxazole, as evidenced by its lower MIC and MBC values and larger zones of inhibition. The MBC/MIC ratio for SD-2 against both S. aureus and E. coli is ≤4, suggesting a bactericidal mode of action against these strains.[16] In contrast, Sulfamethoxazole exhibits primarily bacteriostatic activity.

Both novel derivatives, however, show limited activity against P. aeruginosa, a notoriously difficult-to-treat pathogen. This highlights the importance of including a diverse panel of clinically relevant organisms in the initial screening process. Ciprofloxacin, a broad-spectrum fluoroquinolone, serves as a positive control and, as expected, demonstrates potent activity against all tested strains.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to benchmarking new sulfonamide derivatives. By adhering to standardized methodologies such as MIC, MBC, and zone of inhibition assays, and by carefully selecting appropriate comparator antibiotics and test organisms, researchers can generate reliable and reproducible data. This, in turn, will enable a clear assessment of the therapeutic potential of novel compounds and guide further drug development efforts in the critical fight against antimicrobial resistance.

References

  • Sulfonamide: Mechanism of Action & Uses - Video - Study.com. Study.com. [Link]

  • Sulfonamide: Uses, Interactions, and Mechanism of Action - Minicule. Minicule. [Link]

  • Sulfonamide (medicine) - Wikipedia. Wikipedia. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - IDEXX.com. IDEXX. [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Minimum Inhibitory Concentration | Overview & Determining Methods - Study.com. Study.com. [Link]

  • Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives - SciRP.org. Scientific Research Publishing. [Link]

  • What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. Pharmacy Times. [Link]

  • Interpretation of Culture & Susceptibility Reports - Clinician's Brief. Clinician's Brief. [Link]

  • The minimum inhibitory concentration of antibiotics | BMG LABTECH. BMG LABTECH. [Link]

  • The minimum bactericidal concentration of antibiotics - BMG Labtech. BMG LABTECH. [Link]

  • Synthesis, identification, and antibacterial activity of new sulfonamide nanoparticles. IEEE Xplore. [Link]

  • Sulfonamides - Infectious Diseases - MSD Manual Professional Edition. MSD Manuals. [Link]

  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. Microbe Investigations. [Link]

  • 13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. Biology LibreTexts. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

  • Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide - PubMed. National Center for Biotechnology Information. [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. Microchem Laboratory. [Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing - Dick White Referrals. Dick White Referrals. [Link]

  • Minimum bactericidal concentration - Wikipedia. Wikipedia. [Link]

  • Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity - ResearchGate. ResearchGate. [Link]

  • Zone of Inhibition Test - Kirby Bauer Test - Microbe Investigations. Microbe Investigations. [Link]

  • Minimum bactericidal concentration - Grokipedia. Grokipedia. [Link]

  • EUCAST - ESCMID. European Society of Clinical Microbiology and Infectious Diseases. [Link]

  • Zone of Inhibition Test for Antimicrobial Activity - Microchem Laboratory. Microchem Laboratory. [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services - Creative Diagnostics. Creative Diagnostics. [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. Clinical and Laboratory Standards Institute. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. Clinical and Laboratory Standards Institute. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. U.S. Food and Drug Administration. [Link]

  • EUCAST: EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology. American Society for Microbiology. [Link]

  • Zone of Inhibition | Nelson Labs. Nelson Labs. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Guidance Documents - EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method - National Institute for Communicable Diseases (NICD). National Institute for Communicable Diseases. [Link]

  • What is a zone of inhibition in microbiology? - Synoptics. Synoptics. [Link]

  • M100S - Performance Standards for Antimicrobial Susceptibility Testing - ResearchGate. ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING - bioMerieux. bioMérieux. [Link]

  • Antimicrobial Susceptibility Testing - Apec.org. Asia-Pacific Economic Cooperation. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-Phenyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride

A Senior Application Scientist's Guide to Handling 3-Phenyl-[1][2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride

This guide provides essential safety and logistical information for the handling and disposal of 3-Phenyl-[1][2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride (CAS No. 1423027-63-7)[3][4]. The recommendations herein are grounded in the fundamental principles of laboratory safety and are tailored to the specific chemical properties of this compound. As no comprehensive Safety Data Sheet (SDS) is readily available for this specific molecule, this guidance is derived from the known hazards of its constituent functional groups: the sulfonyl chloride and the pyridine moiety.

Hazard Identification and Risk Assessment: A Proactive Approach

3-Phenyl-[1][2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride is a compound that demands meticulous handling due to its inherent reactivity and potential toxicity. The sulfonyl chloride group is highly reactive, particularly with nucleophiles such as water, alcohols, and amines. This reactivity makes it a valuable synthetic intermediate but also a significant operational hazard.

Key Hazards:

  • Corrosivity: Sulfonyl chlorides are corrosive substances that can cause severe burns to the skin and eyes.[5][6] This is exacerbated by their reaction with moisture on biological tissues to produce hydrochloric acid and sulfonic acid.

  • Reactivity with Water: Contact with water, including atmospheric moisture, can lead to a vigorous, exothermic reaction that liberates corrosive and toxic gases, such as hydrogen chloride and sulfur dioxide.[1][7]

  • Toxicity of the Pyridine Moiety: Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[2] Potential health effects include nausea, headaches, dizziness, and irritation to the respiratory system.[2]

A thorough risk assessment should be conducted before any procedure involving this compound, considering the quantities being used, the nature of the operation (e.g., weighing, reaction setup, workup), and the potential for unexpected events.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling 3-Phenyl-[1][2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride. The following table summarizes the required PPE, with the rationale for each selection.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Tightly fitting chemical safety goggles and a full-face shield.[1][8]Protects against splashes of the corrosive material and potential projectiles from a reactive event. A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene.[1][2] It is advisable to double-glove.Provides a barrier against skin contact with the corrosive and potentially toxic compound. Nitrile and neoprene gloves offer good resistance to a range of chemicals. Double-gloving provides an extra layer of protection in case the outer glove is compromised. Gloves should be inspected for damage before use and changed frequently, especially if contact with the chemical is suspected.[9]
Body Protection A flame-retardant and chemically impervious lab coat or coveralls.Protects the wearer's clothing and skin from splashes and spills. A flame-retardant lab coat is a prudent choice given that many organic compounds are flammable.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[2] In the event of a spill or if a fume hood is unavailable, a full-face respirator with an appropriate acid gas/organic vapor cartridge is mandatory.A chemical fume hood is the primary engineering control to prevent inhalation of harmful vapors and fumes.[2] If the ventilation is inadequate or in an emergency situation, a respirator will protect the user from inhaling corrosive and toxic gases.
Footwear Closed-toe, chemical-resistant shoes.Protects the feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step operational plan is critical for minimizing risk. The following workflow is designed to guide researchers through the safe handling of 3-Phenyl-[1][2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride.

cluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup and Disposalprep_ppeDon Appropriate PPEprep_hoodVerify Fume Hood Functionalityprep_ppe->prep_hoodprep_materialsGather All Necessary Materials and Equipmentprep_hood->prep_materialsprep_spillPrepare Spill Kitprep_materials->prep_spillhandling_weighWeigh Compound in Fume Hoodprep_spill->handling_weighhandling_transferTransfer to Reaction Vesselhandling_weigh->handling_transferhandling_reactionConduct Reaction Under Inert Atmospherehandling_transfer->handling_reactioncleanup_quenchQuench Reaction and Glasswarehandling_reaction->cleanup_quenchcleanup_disposeDispose of Wastecleanup_quench->cleanup_disposecleanup_decontaminateDecontaminate Work Areacleanup_dispose->cleanup_decontaminatecleanup_remove_ppeRemove and Dispose of PPEcleanup_decontaminate->cleanup_remove_ppe

Caption: Workflow for the safe handling of 3-Phenyl-[1][2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride.

Detailed Protocol:

  • Preparation and Engineering Controls:

    • Ventilation: All manipulations of 3-Phenyl-[1][2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride must be performed in a certified chemical fume hood to minimize inhalation exposure.[2]

    • Inert Atmosphere: Due to its reactivity with moisture, it is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon), especially during reactions.

    • Spill Kit: An appropriate spill kit containing a non-combustible absorbent material such as dry sand, earth, or vermiculite should be readily accessible.[1][7] Do not use combustible materials like sawdust. A neutralizing agent like sodium bicarbonate should also be available for spill cleanup.

  • Handling and Use:

    • Weighing: Weigh the compound in the fume hood, preferably in a vessel that can be sealed to minimize exposure to the atmosphere.

    • Transfers: Conduct all transfers of the compound within the fume hood. Use appropriate tools (e.g., spatulas, powder funnels) to avoid spills.

    • Reaction Quenching: After the reaction is complete, any excess sulfonyl chloride should be quenched carefully. This can be done by slowly adding the reaction mixture to a stirred, cold solution of a suitable nucleophile (e.g., a dilute aqueous base like sodium bicarbonate). Be aware that this quenching process is exothermic and will release gas.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of 3-Phenyl-[1][2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride and associated waste is a critical final step.

Waste Streams:

  • Uncontaminated Compound: Small amounts of uncontaminated 3-Phenyl-[1][2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride can be neutralized by slowly adding it to a stirred, ice-cooled solution of a weak base, such as 5% sodium bicarbonate. The pH of the resulting solution should be checked to ensure it is neutral before disposal down the drain with copious amounts of water, in accordance with local regulations.

  • Contaminated Waste: Any materials contaminated with 3-Phenyl-[1][2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride (e.g., filter paper, absorbent materials from spills, contaminated glassware) must be treated as hazardous waste.

    • Place contaminated solids in a clearly labeled, sealed container.

    • Rinse contaminated glassware with a suitable organic solvent (e.g., acetone) in the fume hood. The resulting solvent rinse should be collected in a labeled hazardous waste container.

  • Disposal Route: All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal contractor.[10] Do not mix with other waste streams unless compatibility has been confirmed.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and appropriate response is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, cover the spill with a non-combustible absorbent material like dry sand or vermiculite.[1][7] Carefully collect the absorbed material into a sealed container for hazardous waste disposal. Do NOT use water on the spill, as it will react to produce hazardous fumes.[1][7] The spill area can then be decontaminated with a solution of sodium bicarbonate.

References

  • Safety First: Handling Sulfuryl Chloride in Industrial Settings. (n.d.). Vertex AI Search.
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Post Apple Scientific.
  • Essential Guide to the Safe Disposal of Methanesulfonyl Chloride - Benchchem. (2025). Benchchem.
  • Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5 - Benchchem. (2025). Benchchem.
  • Benzene Sulfonyl Chloride Hazard Summary. (n.d.). New Jersey Department of Health.
  • Pyridine Safety Data Sheet. (n.d.).
  • Pyridine,6551E-3,2023/02/01 - Safety Data Sheet. (2023, February 1). Kanto Chemical Co., Inc.
  • p-Xylene-2-sulfonyl Chloride - Safety Data Sheet. (2025, June 12). Tokyo Chemical Industry Co., Ltd.
  • 4-Ethylbenzene-1-sulfonyl chloride Safety D
  • Personal protective equipment for handling 2,3-Dihydrofuro[2,3-c]pyridine - Benchchem. (2025). Benchchem.
  • Benzene Sulphonyl Chloride CAS No 98-09-9 Material Safety Data Sheet. (n.d.). Central Drug House (P) Ltd.
  • Pyridine-3-sulfonyl chloride Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • 3-Phenyl-[1][2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride. (n.d.). Fluorochem.

  • Pyridine-3-sulfonyl chloride hydrochloride, 95% Safety Data Sheet. (2025, December 20). Fisher Scientific.
  • Pyridine-3-sulfonyl chloride hydrochloride Safety Data Sheet. (2024, February 12). Fisher Scientific.
  • 3-Phenyl-[1][2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride. (n.d.). BLDpharm.

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • Safety Guidelines for Handling Chemicals. (n.d.). HPE Support.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride
Reactant of Route 2
3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.